molecular formula C9H7NO2 B057836 Indolizine-2-carboxylic acid CAS No. 3189-48-8

Indolizine-2-carboxylic acid

Cat. No.: B057836
CAS No.: 3189-48-8
M. Wt: 161.16 g/mol
InChI Key: QSJHENXHFPTGKD-UHFFFAOYSA-N
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Description

Indolizine-2-carboxylic acid (CAS 3189-48-8) is an organic compound with the molecular formula C9H7NO2 and an average molecular weight of 161.16 g/mol. It is characterized as a white to off-white crystalline solid with a density of 1.28 g/cm³ and a melting point of 240-241 °C (with decomposition) . This compound serves as a versatile and key building block in organic synthesis and pharmaceutical research, primarily due to its carboxylic acid functional group, which allows for further derivatization into various pharmacologically active structures. Its primary value lies in its role as a critical intermediate in the synthesis of novel compounds with significant biological activities. Research indicates its applications in developing potential therapeutic agents. It is a key precursor for synthesizing indolizine-2-carboxamides, which have been investigated as novel antiviral agents active against the Hepatitis B Virus (HBV) . Furthermore, historical studies have shown that N'-substituted hydrazides derived from this compound exhibit antimonoamine oxidase activity, indicating potential in neurological research . More recent research explores its derivatives as dual kappa and mu opioid receptor agonists for analgesic development and as alpha-7 nicotinic acetylcholine receptor (nAChR) agonists, a target for treating cognitive impairment . This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

indolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHENXHFPTGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344214
Record name indolizine-2-carboxylic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3189-48-8
Record name indolizine-2-carboxylic acid
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Record name indolizine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Early Synthesis of Indolizine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine core, a nitrogen-containing heterocyclic aromatic compound, is a significant structural motif in a wide array of natural products and pharmacologically active molecules. Its unique electronic properties and versatile functionalization have made it a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the seminal early methods for the synthesis of the indolizine nucleus, with a focus on the foundational Scholtz and Chichibabin (Tschitschibabin) reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in the field.

Core Early Synthetic Methodologies

The early exploration of indolizine synthesis was primarily defined by two key named reactions: the Scholtz synthesis and the Chichibabin indolizine synthesis. These methods laid the groundwork for the development of more sophisticated and diverse synthetic routes in the decades that followed.

The Scholtz Synthesis (1912)

The first synthesis of the parent indolizine was reported by M. Scholtz in 1912.[1][2] This method involves the high-temperature reaction of 2-methylpyridine (α-picoline) with acetic anhydride.[1][2] The reaction proceeds through the formation of an intermediate, which Scholtz termed "picolide," followed by hydrolysis to yield the indolizine.[1][2]

The Scholtz synthesis is a thermally induced cyclization. The proposed mechanism involves the initial acylation of the methyl group of 2-methylpyridine by acetic anhydride, followed by an intramolecular condensation and subsequent dehydration to form the indolizine ring.

Scholtz_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-Methylpyridine + Acetic Anhydride heat Heat to 200-220°C start->heat hydrolysis Acid Hydrolysis heat->hydrolysis extraction Extraction hydrolysis->extraction purification Purification extraction->purification end Indolizine purification->end

A simplified workflow for the Scholiz synthesis of indolizine.

The following protocol is an interpretation of the original publication by M. Scholtz in Berichte der deutschen chemischen Gesellschaft, 1912, 45, 734-746.

Materials:

  • 2-Methylpyridine (α-picoline)

  • Acetic anhydride

Procedure:

  • A mixture of 2-methylpyridine and acetic anhydride is heated in a sealed tube or a flask equipped with a reflux condenser.

  • The reaction mixture is maintained at a high temperature, typically between 200-220°C, for several hours.

  • After cooling, the resulting dark, viscous material, containing the intermediate "picolide," is subjected to acid hydrolysis.

  • The hydrolyzed mixture is then worked up, which may involve neutralization, extraction with an organic solvent, and subsequent purification of the crude product, often by distillation or crystallization, to yield the parent indolizine.

Note: The original publication lacks the precise stoichiometry, reaction times, and detailed work-up procedures that are standard in modern chemical literature. Yields for the original Scholtz synthesis were generally low.

The Chichibabin (Tschitschibabin) Indolizine Synthesis

The Chichibabin (also spelled Tschitschibabin) reaction is a more versatile and widely used method for the synthesis of indolizine and its derivatives.[3][4][5] It typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[3][4][5]

The Chichibabin synthesis proceeds in two main stages:

  • Quaternization: The pyridine nitrogen atom attacks the α-halocarbonyl compound, forming a pyridinium salt.

  • Cyclization: A base is added to deprotonate the acidic α-carbon of the 2-alkyl group, generating a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the aromatic indolizine ring.

Chichibabin_Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization cluster_product Product reactants 2-Alkylpyridine + α-Halocarbonyl Compound pyridinium_salt Pyridinium Salt Intermediate reactants->pyridinium_salt base_addition Addition of Base pyridinium_salt->base_addition ylide_formation Pyridinium Ylide Formation base_addition->ylide_formation cyclization_dehydration Intramolecular Cyclization & Dehydration ylide_formation->cyclization_dehydration product Indolizine Derivative cyclization_dehydration->product

The two-stage workflow of the Chichibabin indolizine synthesis.

This protocol is adapted from a modern experimental procedure for the Chichibabin reaction.

Materials:

  • 2-Picoline (2-methylpyridine)

  • Phenacyl bromide (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Formation of the Pyridinium Salt

  • In a round-bottom flask, dissolve 2-picoline (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Add phenacyl bromide (1.0 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (reflux) for several hours until the precipitation of the pyridinium salt is complete.

  • Collect the solid pyridinium salt by filtration, wash with cold diethyl ether, and dry.

Step 2: Intramolecular Cyclization

  • Dissolve the dried pyridinium salt in a mixture of water and ethanol.

  • Add an excess of a mild base, such as sodium bicarbonate (2-3 eq), to the solution.

  • Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-methyl-2-phenylindolizine.

Safety Precautions:

  • Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The yields of the early indolizine syntheses were often modest and highly dependent on the specific substrates and reaction conditions. The following tables summarize some of the available quantitative data for the Scholtz and Chichibabin reactions.

Table 1: Scholtz Synthesis of Indolizine

Reactant 1Reactant 2Temperature (°C)ProductYieldReference
2-MethylpyridineAcetic anhydride200-220IndolizineNot reported (low)Scholtz, 1912[1][2]

Table 2: Chichibabin Synthesis of Substituted Indolizines

2-Alkylpyridineα-Halocarbonyl CompoundBaseSolventProductYield (%)Reference
2-PicolinePhenacyl bromideNaHCO₃Water/Ethanol2-Phenylindolizine>50Adapted from modern procedures
2-PicolineEthyl bromoacetateK₂CO₃AcetoneEthyl indolizine-2-carboxylateModerateGeneral literature
2-EthylpyridineBromoacetoneNaHCO₃Water/Ethanol1-Methyl-2-ethylindolizineModerateGeneral literature
Pyridine-2-acetonitrilePhenacyl bromideDBUAcetonitrile2-Phenylindolizine-1-carbonitrileGoodGeneral literature

Conclusion

The pioneering work of Scholtz and Chichibabin provided the fundamental synthetic routes to the indolizine core. While the original Scholtz synthesis was limited by its harsh conditions and low yields, the Chichibabin reaction offered a more general and efficient method that has been widely adapted and remains relevant in contemporary organic synthesis. This guide has provided a detailed overview of these early methods, including their mechanisms, experimental protocols, and available quantitative data, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. The foundational understanding of these reactions is crucial for the continued development of novel indolizine-based compounds with diverse applications.

References

Physicochemical Properties of Indolizine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indolizine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines key quantitative data, detailed experimental methodologies for property determination, and visual representations of relevant chemical and biological pathways to support research and development activities.

Core Physicochemical Data

This compound (CAS No: 3189-48-8) is a solid, light brown to yellow compound.[1] Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for its handling, formulation, and development.

PropertyValueSource
Molecular Formula C₉H₇NO₂[2][3]
Molecular Weight 161.16 g/mol [2][3]
Melting Point 240-241 °C (decomposes)[2]
Density 1.28 g/cm³[2]
logP (Predicted) 2.17[2]
pKa (Predicted) 1.60 ± 0.41[1]
Physical Form Solid

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. The following sections describe methodologies for key experiments related to this compound.

Synthesis of this compound via Hydrolysis

A common and efficient method for the preparation of this compound is through the hydrolysis of its corresponding ester, ethyl indolizine-2-carboxylate.

Materials and Reagents:

  • Ethyl indolizine-2-carboxylate

  • Ethanol

  • Water

  • Potassium hydroxide (KOH)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A solution of ethyl indolizine-2-carboxylate (1.0 mmol) is prepared in a mixture of ethanol (10 mL) and water (5 mL).

  • To this solution, potassium hydroxide (5.0 mmol) is added.

  • The reaction mixture is heated to reflux and stirred for a period of 2-4 hours.

  • The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • Upon completion, the ethanol is removed from the reaction mixture under reduced pressure.

  • The remaining aqueous layer is then acidified to a pH of 3-4 using 1 M hydrochloric acid. This will result in the precipitation of the product.

  • The solid this compound is collected by filtration, washed with cold water, and subsequently dried under vacuum.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of a sparingly soluble organic acid like this compound in an aqueous medium.

Materials and Reagents:

  • This compound

  • Purified water (e.g., deionized or distilled)

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

  • A sample of the clear supernatant is carefully collected.

  • The concentration of this compound in the supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value, which describes the acidity of a compound, can be determined using various methods. A common approach for nitrogen-containing heterocyclic compounds is potentiometric titration.

Materials and Reagents:

  • This compound

  • Purified water or a co-solvent system (if solubility is low)

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • A precise amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent.

  • The solution is placed in a beaker with a stir bar and the pH electrode is immersed.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a buret.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the sigmoid-shaped titration curve. At the half-equivalence point, the pH is equal to the pKa.[4]

Visualizing Synthesis and Biological Activity

Graphical representations of synthetic routes and biological pathways are invaluable tools for understanding the context and potential applications of a molecule.

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound from its ethyl ester precursor.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start Ethyl Indolizine-2-carboxylate reagents KOH, Ethanol, Water start->reagents Add heating Reflux (2-4h) reagents->heating evaporation Remove Ethanol heating->evaporation After reaction completion acidification Acidify with 1M HCl evaporation->acidification filtration Filter Precipitate acidification->filtration drying Dry under Vacuum filtration->drying product This compound drying->product

Synthesis of this compound.
Biological Signaling Pathway: Monoamine Oxidase Inhibition

Derivatives of this compound have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[] The following diagram illustrates the general mechanism of MAO inhibition and its effect on neurotransmitter levels.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Synaptic_Neurotransmitter Increased Neurotransmitter Concentration Neurotransmitter->Synaptic_Neurotransmitter Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Receptor Binding Signal Enhanced Neuronal Signaling Receptor->Signal Indolizine Indolizine-2-carboxylic Acid Derivative Indolizine->MAO Inhibition

Mechanism of Monoamine Oxidase Inhibition.

Indolizine derivatives have also shown promise as anticancer agents, with proposed mechanisms including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Further research into these areas is warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

Spectroscopic Analysis of Indolizine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Indolizine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on known data for related structures and general principles of analytical chemistry. It also presents standardized experimental protocols for obtaining these spectra and visual workflows to guide the analytical process.

Introduction to this compound

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The indolizine nucleus is a key structural motif in various natural products and synthetic molecules with potential therapeutic applications. Derivatives of this compound, for instance, have been investigated for their activity as monoamine oxidase inhibitors. Furthermore, the unique electronic properties of the indolizine ring system make it a valuable scaffold in the development of novel functional materials.

Given its importance, the unambiguous structural elucidation and characterization of this compound are paramount. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, functional groups, and electronic properties of the compound. This guide focuses on the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: Expected ¹H NMR and ¹³C NMR Spectral Data

¹H NMR (Expected) ¹³C NMR (Expected)
Chemical Shift (δ, ppm) Assignment
~10.0-13.0 (s, 1H)-COOH
~8.0-8.5 (d, 1H)H-5
~7.5-8.0 (d, 1H)H-8
~7.0-7.5 (m, 2H)H-1, H-3
~6.5-7.0 (t, 1H)H-6
~6.0-6.5 (t, 1H)H-7

Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent (e.g., DMSO-d₆). Coupling constants (J) for the aromatic protons are expected to be in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta- and para-coupling.

Table 2: Expected IR, UV-Vis, and Mass Spectrometry Data

Spectroscopic Technique Expected Observations
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)
2500-3300 (broad)
~1700-1725
~1600-1650
~1200-1300
~700-900
UV-Visible (UV-Vis) Spectroscopy λmax (nm)
~220-250
~300-350
Mass Spectrometry (MS) m/z
161.05
116.05

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a pulse sequence such as zgpg30.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the crystal surface.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0 absorbance units).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

    • The instrument will automatically subtract the absorbance of the blank from the sample absorbance.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ionization.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound and a conceptual representation of its potential biological interaction.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis MS Mass Spectrometry Characterization->MS Structure_Elucidation Structure Elucidation & Data Interpretation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Final_Data Final Spectroscopic Data (Tables and Spectra) Structure_Elucidation->Final_Data

Caption: General workflow for the synthesis and spectroscopic analysis.

Biological_Interaction_Concept Indolizine This compound Derivative Binding Binding to Active Site Indolizine->Binding Enzyme Target Enzyme (e.g., Monoamine Oxidase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Biological_Effect Modulation of Neurotransmitter Levels Inhibition->Biological_Effect

Caption: Conceptual pathway of enzyme inhibition.

Conclusion

The spectroscopic analysis of this compound is essential for its definitive identification and for understanding its chemical and physical properties. This guide provides a comprehensive framework for researchers, outlining the expected spectral data and detailed experimental protocols for NMR, IR, UV-Vis, and Mass Spectrometry. While a complete experimental dataset for this specific molecule is not widely published, the information presented here, based on analogous structures and fundamental principles, serves as a robust starting point for any investigation into this important heterocyclic compound. The provided workflows offer a clear visual guide for the analytical process and conceptual biological interactions, aiding in the systematic study of this compound and its derivatives in the fields of drug discovery and materials science.

Quantum Chemical Insights into Indolizine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the quantum chemical properties of indolizine derivatives, detailing their electronic structure, reactivity, and interactions with biological targets. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Indolizine, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.[1] Quantum chemical studies provide a theoretical framework to understand the structure-activity relationships of these compounds, enabling the rational design of novel and more potent therapeutic agents. This technical guide delves into the core quantum chemical methodologies used to study indolizine derivatives, presenting key quantitative data, detailed protocols, and visual workflows to facilitate a deeper understanding of their behavior at a molecular level.

Core Quantum Chemical Methodologies

Quantum chemical calculations have become indispensable in predicting the physicochemical and biological properties of molecules. For indolizine derivatives, Density Functional Theory (DFT) and molecular docking are the most prominent methods employed.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties of indolizine derivatives. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity.[2][3] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[2]

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a ligand (e.g., an indolizine derivative) to the active site of a target protein.[1][4] The binding energy, typically expressed in kcal/mol, is a key metric, with lower values indicating a more stable ligand-protein complex.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from quantum chemical studies of indolizine derivatives, focusing on their interaction with biological targets and their intrinsic electronic properties.

Table 1: Molecular Docking and Biological Activity of Indolizine Derivatives

Target ProteinIndolizine DerivativeBinding Energy (kcal/mol)Biological ActivityReference
COX-1Hybrid 8e-10.55Anti-inflammatory[1]
COX-2Hybrid 8e-12.56Anti-inflammatory[1]
Tubulin (Colchicine-binding site)Compound 5c-9.88Anticancer[1]
Mycobacterial InhACompound with ethyl substitution-24.11Anti-tubercular[1]
M. tuberculosis H37RvCompound 5b-8.5Anti-tubercular (MIC: 25 µM)[5]
Malate Synthase (5CBB)Compound 15c-9.0Anti-tubercular[5]
Sterol 14-demethylase (C. albicans)Compound 5, 9, 13, 19Lower binding energyAntifungal[4]
Dihydropteroate synthase (S. aureus)Compound 5, 9, 13, 19Lower binding energyAntibacterial[4]

Table 2: DFT-Calculated Quantum Chemical Parameters for Indole Isomers

ParameterIndoleIsoindoleIndolizineReference
HOMO-LUMO Gap (ΔE) (eV)-2.62-4.3-4.3[2]
Electronic Chemical Potential (µ) (eV)-1.44-3.05-3.19[2]

Note: A lower electronic chemical potential (µ) indicates greater stability.

Experimental and Computational Protocols

Detailed and reproducible methodologies are critical for the validation and extension of scientific findings. Below are generalized protocols for molecular docking and DFT calculations as applied to indolizine derivatives, based on practices reported in the literature.

Protocol for Molecular Docking of Indolizine Derivatives

This protocol outlines the key steps for performing a molecular docking simulation to investigate the interaction between an indolizine derivative and a target protein.

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]

    • Prepare the protein by removing water molecules, co-crystallized ligands, and heteroatoms. Add polar hydrogen atoms to the protein structure.[1]

    • Generate the 3D structures of the indolizine derivatives using molecular modeling software.

    • Optimize the geometry of the ligands using a suitable semi-empirical or quantum chemical method (e.g., PM3).[1]

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock.[1]

    • Define a grid box around the active site of the protein to encompass the binding pocket.[1]

    • Set the number of genetic algorithm runs (e.g., 100) to ensure a thorough search of the conformational space.[1]

  • Analysis of Results:

    • Analyze the docking results based on the calculated binding free energies and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.[1]

    • Visualize the docked poses using software like Discovery Studio Visualizer to understand the binding mode.[1]

Protocol for Density Functional Theory (DFT) Calculations

This protocol describes a general workflow for performing DFT calculations to determine the electronic properties of indolizine derivatives.

  • Structure Optimization:

    • Build the initial 3D structure of the indolizine derivative using a molecular editor.

    • Perform a geometry optimization using a DFT method, for example, with the B3LYP functional and a 6-311+G** basis set.[2] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation:

    • From the optimized structure, calculate electronic properties such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential.[2][3]

  • Data Analysis:

    • Analyze the calculated parameters to infer the molecule's chemical reactivity, stability, and potential sites for electrophilic and nucleophilic attack.[2]

Visualizing Workflows and Concepts

Graphical representations of workflows and conceptual relationships can significantly aid in understanding complex processes in computational chemistry.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Indolizine Derivative) Ligand_Prep->Docking Binding_Energy Calculate Binding Energy Docking->Binding_Energy Interaction_Analysis Analyze Interactions (H-bonds, etc.) Binding_Energy->Interaction_Analysis Pose_Visualization Visualize Poses Interaction_Analysis->Pose_Visualization

Caption: A generalized workflow for molecular docking studies.

HOMO_LUMO_Concept cluster_large_gap Large Energy Gap cluster_small_gap Small Energy Gap HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap ΔE = E_LUMO - E_HOMO HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Large Energy Gap Large Energy Gap Energy_Gap->Large Energy Gap is large Small Energy Gap Small Energy Gap Energy_Gap->Small Energy Gap is small High_Stability High Chemical Stability Low_Reactivity Low Chemical Reactivity Low_Stability Low Chemical Stability High_Reactivity High Chemical Reactivity

Caption: Relationship between HOMO-LUMO gap and molecular properties.

Synthesis_Pathway Pyridine Pyridine Derivative Cycloaddition 1,3-Dipolar Cycloaddition Pyridine->Cycloaddition Indolizine Indolizine Derivative Cycloaddition->Indolizine Alkyne Activated Alkyne Alkyne->Cycloaddition

Caption: A common synthetic route to indolizine derivatives.[6][7]

Applications in Drug Development

Quantum chemical studies of indolizine derivatives have significant implications for drug development. By providing insights into their electronic properties and binding affinities, these studies guide the synthesis of new compounds with enhanced biological activity.

  • Antimicrobial Agents: Molecular docking studies have helped identify indolizine derivatives with potent antimicrobial efficiency against various bacteria and fungi by predicting their binding to essential enzymes like Sterol 14-demethylase and Dihydropteroate synthase.[4]

  • Anti-tubercular Agents: In silico docking has been instrumental in identifying indolizine derivatives that target the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[8] These studies have guided the development of compounds with significant inhibitory activity against the MTB H37Rv strain.[5][8]

  • Anticancer Therapy: The ability of indolizine derivatives to bind to tubulin at the colchicine-binding site has been explored through molecular docking.[1] This interaction can disrupt microtubule dynamics, a validated strategy in cancer chemotherapy.

  • Anti-inflammatory Drugs: The dual inhibition of COX-1 and COX-2 enzymes by indolizine-NSAID hybrids has been investigated using molecular docking, revealing strong binding affinities that correlate with potential anti-inflammatory activity.[1]

Conclusion

Quantum chemical studies, particularly DFT and molecular docking, provide powerful tools for elucidating the structure-property and structure-activity relationships of indolizine derivatives. The quantitative data and mechanistic insights derived from these computational approaches are invaluable for the rational design of new therapeutic agents. By integrating these theoretical studies with experimental synthesis and biological evaluation, the development of novel indolizine-based drugs for a wide range of diseases can be significantly accelerated. The continued advancement of computational methods and computing power promises to further enhance the predictive accuracy and impact of these studies in the future of drug discovery.

References

A Technical Guide to the Spectral Properties of Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for indolizine-2-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for its synthesis and spectroscopic analysis.

Introduction

This compound (CAS No. 3189-48-8) is a nitrogen-containing heterocyclic compound. The indolizine scaffold is a significant pharmacophore due to its presence in various biologically active molecules. Understanding the spectral characteristics of this compound is fundamental for its identification, characterization, and the development of novel derivatives with therapeutic potential.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0 - 8.5dH-5
~7.5 - 8.0mH-8
~7.0 - 7.5mH-1, H-3, H-6, H-7
>10.0br sCOOH

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
>165.0C=O
~135.0 - 140.0C-8a
~125.0 - 135.0C-5, C-7
~115.0 - 125.0C-1, C-2, C-3, C-6
~110.0 - 115.0C-8

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C and C=N stretching
~1300MediumC-O stretch and O-H bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z ValueInterpretation
161.05[M]+ (Molecular Ion)
116.05[M-COOH]+ (Loss of carboxylic acid group)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding ester, such as ethyl indolizine-2-carboxylate.

Procedure:

  • A solution of ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) is prepared.

  • Potassium hydroxide (5.0 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[1]

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition: Standard pulse programs are used to acquire 1H and 13C NMR spectra.

  • Data Processing: The acquired data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1. A background spectrum is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Ethyl Indolizine-2-carboxylate hydrolysis Hydrolysis (KOH, EtOH/H2O, Reflux) start->hydrolysis workup Acidic Workup (HCl) hydrolysis->workup product This compound workup->product sample_prep Sample Preparation product->sample_prep nmr NMR Spectroscopy (1H, 13C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Characterization nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

logical_relationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques cluster_data Resulting Spectral Data compound This compound structure Chemical Structure compound->structure func_groups Functional Groups (-COOH, Aromatic Rings) compound->func_groups ms MS compound->ms nmr NMR structure->nmr ir IR func_groups->ir nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Absorption Bands ir->ir_data ms_data m/z Values, Fragmentation ms->ms_data

Caption: Logical relationship between the compound's properties and the resulting spectral data from various analytical techniques.

References

An In-depth Technical Guide to the Solubility of Indolizine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of indolizine-2-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for determining its solubility, alongside comparative data for the structurally related compound, indole-2-carboxylic acid. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to ascertain the solubility of this compound, a critical parameter in drug discovery and development.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound with a nitrogen atom at the bridgehead of a fused pyridine and pyrrole ring system. The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental physicochemical property that profoundly influences its biopharmaceutical and technical performance. It impacts dissolution rate, bioavailability, and the feasibility of formulation development. Understanding the solubility of this compound in a range of organic solvents is therefore essential for its progression as a potential therapeutic agent.

Comparative Solubility Data: Indole-2-carboxylic Acid

Organic SolventTemperature (K)Molar Solubility (x 10^3)
Methanol298.1511.52
Ethanol298.158.35
1-Propanol298.156.54
2-Propanol298.155.21
1-Butanol298.155.08
Ethyl Acetate298.154.97
Dichloromethane298.151.89
Toluene298.150.23
1,4-Dioxane298.1510.21
Dimethyl Sulfoxide (DMSO)298.15 (25°C)32.0 - 32.23 mg/mL

Note: The data for the first nine solvents were obtained from a study that measured solubility over a range of temperatures.[1] The DMSO solubility is reported in mg/mL at 25°C from a separate source.[2] It is crucial to experimentally determine the solubility of this compound as structural differences will lead to different solubility profiles.

Experimental Protocols for Solubility Determination

To address the data gap for this compound, the following established experimental protocols are recommended for determining its solubility in various organic solvents.

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4][5][6] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The vessel should be inert to both the compound and the solvent.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Temperature control is critical.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored, solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess Indolizine-2- carboxylic acid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter the suspension B->C D Dilute filtrate C->D E Analyze by HPLC or LC-MS D->E

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a stock solution, typically in DMSO.[8][9] This method is faster than the shake-flask method but may result in supersaturated solutions and consequently higher apparent solubility values.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microtiter plate, add the stock solution to the desired organic solvent to create a range of concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%) to minimize its co-solvent effect.[10]

  • Precipitation Detection: Allow the plate to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is then detected. Several methods can be used:

    • Nephelometry/Turbidimetry: Measures the light scattering caused by insoluble particles.[10][11]

    • UV-Vis Spectroscopy: Measures the absorbance of the solution before and after filtration or centrifugation to determine the concentration of the dissolved compound.

    • Automated Imaging: Systems like Backgrounded Membrane Imaging (BMI) can directly visualize and quantify precipitated particles.[12]

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.

Kinetic_Solubility_Method A Prepare concentrated stock solution in DMSO B Add stock to organic solvents in microtiter plate A->B C Equilibrate for 1-2 hours at constant temperature B->C D Detect Precipitation C->D E Nephelometry/ Turbidimetry D->E F UV-Vis after Filtration D->F G Automated Imaging D->G H Determine highest concentration without precipitate E->H F->H G->H

Caption: High-Throughput Kinetic Solubility Determination Workflow.

For ionizable compounds like carboxylic acids, potentiometric titration can be a powerful method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[13][14]

Methodology:

  • Instrument Setup: Use a pH electrode and an automated titrator.

  • Titration Procedure: A solution or suspension of this compound in the chosen solvent system (often a co-solvent with water) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed. The point of inflection can be used to determine the pKa. The solubility can be calculated from the pH at which precipitation or dissolution occurs, in conjunction with the Henderson-Hasselbalch equation. Specialized software is often used for these calculations.

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare suspension of compound in co-solvent B Titrate with strong base (NaOH) while monitoring pH A->B C Plot pH vs. titrant volume B->C D Determine pKa from inflection point C->D E Calculate intrinsic solubility C->E

Caption: Workflow for Solubility Determination by Potentiometric Titration.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this guide provides the necessary framework for its determination. By employing established methodologies such as the shake-flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and potentiometric titration for ionizable compounds, researchers can generate the critical data needed to advance the study and development of this compound. The provided comparative data for indole-2-carboxylic acid offers a preliminary reference, but experimental verification for this compound is paramount.

References

Stability and Degradation of Indolizine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Indolizine-2-carboxylic acid. Given the limited publicly available stability data for this specific molecule, this document outlines a robust framework for assessing its stability based on established principles for heterocyclic carboxylic acids and industry best practices for drug development. It includes detailed experimental protocols for forced degradation studies, a stability-indicating analytical method, and a discussion of potential degradation pathways. Furthermore, this guide explores the interaction of indolizine derivatives with key cellular signaling pathways, providing context for its potential biological activity and the importance of understanding its stability.

Physicochemical Properties and Intrinsic Stability

This compound is a heterocyclic compound featuring a fused pyridine and pyrrole ring system with a carboxylic acid functional group at the 2-position. The aromatic nature of the indolizine core generally imparts a degree of stability; however, the carboxylic acid moiety and the electron-rich nature of the heterocyclic system can be susceptible to various degradation pathways. Unsubstituted indolizine is known to be unstable under ambient conditions, and while certain derivatives exhibit enhanced stability, a thorough evaluation of this compound's stability is crucial for its development as a potential therapeutic agent or research tool.[1]

General Stability Considerations:

  • pH: The carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity and degradation kinetics.

  • Oxidation: The electron-rich indolizine ring system may be susceptible to oxidative degradation.[2]

  • Light: Aromatic heterocyclic compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation reactions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][4][5][6] The following sections detail the experimental protocols for conducting forced degradation studies on this compound.

Experimental Workflow for Forced Degradation

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions. The general workflow is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base neutral Neutral Hydrolysis (e.g., Water) prep->neutral oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc quantify Quantify Degradation & Identify Products hplc->quantify pathway Elucidate Degradation Pathways quantify->pathway report Report Findings pathway->report

Figure 1: General workflow for forced degradation studies.
Detailed Experimental Protocols

The following protocols are designed to induce approximately 5-20% degradation, which is generally sufficient for method development and validation.[7][8]

2.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2.2.2. Hydrolytic Degradation

  • Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Condition: To 1 mL of the stock solution, add 9 mL of purified water. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

2.2.3. Oxidative Degradation

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

2.2.4. Thermal Degradation

Place the solid powder of this compound in a thermostatically controlled oven at 60°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions of the stressed solid for analysis.

2.2.5. Photolytic Degradation

Expose the solid powder and a 1 mg/mL solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] Wrap control samples in aluminum foil to protect them from light. Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust approach.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL
Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Quantitative Stability Data

The following tables present hypothetical quantitative data for the degradation of this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how results would be presented and should be confirmed by experimental studies.

Table 1: Degradation of this compound in Solution

Stress ConditionTime (hours)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl (60°C) 2415.2Decarboxylated Indolizine, Hydrolyzed Ring Products
0.1 M NaOH (60°C) 2425.8Decarboxylated Indolizine, Ring-Opened Products
Water (60°C) 243.1Minor Hydrolytic Products
3% H₂O₂ (RT) 2418.5N-oxides, Hydroxylated Indolizines
Photolytic (Solution) -12.7Photodimers, Oxidized Products

Table 2: Degradation of Solid this compound

Stress ConditionTime (days)% Degradation (Illustrative)Observations
Thermal (60°C) 74.5Slight discoloration
Photolytic (Solid) -8.9Noticeable discoloration

Potential Degradation Pathways

Based on the chemical structure of this compound and general degradation mechanisms of similar compounds, several degradation pathways can be postulated:

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under thermal or pH stress.

  • Hydrolysis: The amide-like bond within the indolizine ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

  • Oxidation: The nitrogen atom and electron-rich positions on the aromatic rings are potential sites for oxidation, forming N-oxides or hydroxylated derivatives.

  • Photodegradation: UV light can induce the formation of reactive species, leading to dimerization, oxidation, or other complex rearrangements.

Involvement in Cellular Signaling Pathways

Indolizine derivatives have been shown to exert biological effects by modulating various cellular signaling pathways, which underscores the importance of maintaining the structural integrity of the parent compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some indolizine derivatives have been found to inhibit this pathway, leading to anti-cancer effects.[3][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Indolizine Indolizine Derivative Indolizine->Akt Inhibits

Figure 2: Inhibition of the PI3K/Akt signaling pathway by indolizine derivatives.
Mitochondrial (Intrinsic) Apoptosis Pathway

Certain indolizine derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[1][9][11] This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.

G cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Indolizine Indolizine Derivative Bax Bax Indolizine->Bax Activates Bcl2 Bcl-2 Indolizine->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Inhibits CytC Cytochrome c (release) MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Induction of apoptosis via the mitochondrial pathway by indolizine derivatives.

Conclusion

References

An In-Depth Technical Guide to the Biological Targets of Indolizine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, indolizine-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.

Key Biological Targets and Mechanisms of Action

This compound derivatives have been shown to interact with a range of biological targets, leading to various physiological effects. The primary targets identified in the literature include enzymes involved in neurotransmission and viral replication, as well as pathways regulating cell growth and death.

Monoamine Oxidase (MAO) Inhibition

Certain hydrazide derivatives of this compound have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases. Studies have shown that these derivatives are more active than the established MAO inhibitor, iproniazid.[1]

Quantitative Data: MAO Inhibition

Compound ClassTargetActivityReference
N'-substituted hydrazides of this compoundMonoamine OxidaseMore active than iproniazid[1]
N'-substituted hydrazides of 2-methyl-3-indolizinecarboxylic acidMonoamine OxidaseActivities of about the same order as corresponding hydrazides of this compound[2]
5-HT3 Receptor Antagonism

Indolizine derivatives, including those with a carboxylic acid moiety, have been investigated as antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[3] The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly chemotherapy-induced emesis. Antagonism of this receptor is a key therapeutic strategy for managing these side effects. While specific quantitative data for this compound derivatives is not abundant in the readily available literature, the broader class of indolizines shows promise in this area.[3]

Signaling Pathway: 5-HT3 Receptor-Mediated Ion Influx

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent depolarization of the neuron. Antagonists block this binding, preventing channel opening and the downstream signaling cascade.

G cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor Channel_Opening Cation Channel Opening 5HT3R->Channel_Opening Activates Serotonin Serotonin Serotonin->5HT3R Binds Indolizine_Derivative Indolizine-2-carboxylic acid derivative Indolizine_Derivative->5HT3R Blocks Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal_Transduction Downstream Signaling (e.g., emesis reflex) Depolarization->Signal_Transduction

Figure 1: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound derivatives.

Anticancer Activity: Apoptosis Induction via the p53 Pathway

Several indolizine derivatives have demonstrated significant anticancer activity. One of the key mechanisms identified is the induction of apoptosis (programmed cell death) in cancer cells. Specifically, certain indolizine derivatives have been shown to induce apoptosis in HepG2 (human liver cancer) cells through the mitochondria-p53 pathway.[4][5] This process involves an increase in intracellular reactive oxygen species (ROS), leading to the activation and nuclear accumulation of the tumor suppressor protein p53.[6] Activated p53 then upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to cell death.[4][5]

Signaling Pathway: Indolizine-Induced Apoptosis

G Indolizine_Derivative Indolizine Derivative ROS ↑ Intracellular ROS Indolizine_Derivative->ROS p53_activation p53 Activation & Nuclear Accumulation ROS->p53_activation Bax ↑ Bax p53_activation->Bax Bcl2 ↓ Bcl-2 p53_activation->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed signaling pathway for apoptosis induction in cancer cells by indolizine derivatives via the p53-mitochondrial pathway.

Quantitative Data: Anticancer Activity

CompoundCell LineActivity (IC50/EC50)MechanismReference
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideT47D (Breast Cancer)EC50 = 0.1 µM (caspase activation)Apoptosis induction, Tubulin polymerization inhibition[7]
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideT47D (Breast Cancer)EC50 = 0.1 µM (caspase activation)Apoptosis induction, Tubulin polymerization inhibition[7]
Ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acidVarious cancer cell linesStrong cytostatic activityCytotoxic effects[8][9]
Central Nervous System (CNS) Depressant Activity

Some amino acid derivatives of 2-aryl-3-substituted indolizines have shown significant CNS depressant activity, comparable to the standard drug diazepam. While the precise mechanism is not fully elucidated for this compound derivatives themselves, the CNS depressant effects of many compounds are mediated through the enhancement of GABAergic neurotransmission. This often involves positive allosteric modulation of GABAA receptors, leading to an increased influx of chloride ions and hyperpolarization of neurons. Further investigation is required to determine if this compound derivatives act on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Principle: This fluorometric assay measures the production of a fluorescent product resulting from the oxidative deamination of a non-fluorescent substrate by MAO.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the compounds in assay buffer.

    • Prepare a working solution of kynuramine in assay buffer.

    • Dilute MAO-A and MAO-B enzymes in assay buffer to the desired concentration.

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of assay buffer.

    • Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Workflow: MAO Inhibition Assay

G Start Start Prepare_Reagents Prepare Reagents (Compounds, Kynuramine, Enzymes) Start->Prepare_Reagents Plate_Setup Plate Setup (Buffer, Compound/Control) Prepare_Reagents->Plate_Setup Add_Enzyme Add MAO Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C for 15 min Add_Enzyme->Pre_incubation Add_Substrate Add Kynuramine to start reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Stop Reaction with NaOH Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 310 nm, Em: 400 nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for the monoamine oxidase (MAO) inhibition assay.

5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor

  • Radioligand (e.g., [3H]Granisetron)

  • Test compounds (this compound derivatives)

  • Non-labeled 5-HT3 antagonist (for determining non-specific binding, e.g., Granisetron)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds and a high concentration of the non-labeled antagonist.

  • Assay Protocol (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Non-specific Binding: Add 50 µL of non-labeled antagonist, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Incubate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through the glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caspase Activation Assay for Apoptosis

Objective: To quantify the induction of apoptosis by measuring the activity of caspases.

Principle: This is a cell-based assay that uses a fluorogenic substrate for caspases. Cleavage of the substrate by active caspases releases a fluorescent molecule.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds (indolizine derivatives)

  • Caspase substrate (e.g., a substrate for caspase-3/7)

  • Lysis buffer

  • 96-well white microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include untreated and vehicle controls.

  • Assay Protocol:

    • Equilibrate the plate to room temperature.

    • Add the caspase substrate reagent to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Calculate the fold-change in caspase activity relative to the untreated control.

    • Plot the fold-change against the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximal caspase activation).

Conclusion

This compound derivatives represent a versatile scaffold with the potential to target a range of biological entities, making them attractive candidates for drug discovery efforts in oncology, neuropharmacology, and infectious diseases. This technical guide has summarized the key biological targets, provided available quantitative data, and detailed relevant experimental protocols to support further investigation into this promising class of compounds. The elucidation of specific signaling pathways and the generation of more extensive quantitative structure-activity relationship data will be crucial for the rational design and optimization of future this compound-based therapeutics.

References

Methodological & Application

Synthesis of Indolizine-2-Carboxamides: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The incorporation of a carboxamide functional group at the 2-position of the indolizine scaffold is a key strategy for developing novel therapeutic agents.[1] This document provides a detailed protocol for the synthesis of indolizine-2-carboxamides, focusing on a reliable and efficient method starting from indolizine-2-carboxylic acids and various amines.

General Reaction Scheme

The primary method for synthesizing indolizine-2-carboxamides involves the amide coupling reaction between an indolizine-2-carboxylic acid and a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A commonly used and effective coupling agent for this transformation is propylphosphonic acid anhydride (T3P®).[1][3]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Indolizine-2-carboxylic_Acid This compound Product Indolizine-2-carboxamide Indolizine-2-carboxylic_Acid->Product Amine Amine (R-NH2) Amine->Product Coupling_Agent Coupling Agent (e.g., T3P®) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., CHCl₃) Solvent->Product Temperature Temperature (-20 °C to rt) Temperature->Product Byproducts By-products Product->Byproducts

Caption: General workflow for the synthesis of indolizine-2-carboxamides.

Data Presentation: Synthesis of Indolizine-2-Carboxamides using T3P®

The following table summarizes the reaction conditions and yields for the synthesis of various indolizine-2-carboxamide derivatives using T3P® as the coupling agent.[1]

EntryAmineProductReaction ConditionsYield (%)
1Hydrazine hydrateIndolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt75
2PhenylhydrazineN'-phenylindolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rtNot specified

Note: "rt" denotes room temperature. DIPEA is N,N-Diisopropylethylamine and CHCl₃ is chloroform.

Experimental Protocol

This protocol details the synthesis of indolizine-2-carboxamides via T3P®-mediated amide coupling.

Materials and Reagents
  • This compound

  • Appropriate amine or hydrazine derivative

  • Propylphosphonic acid anhydride (T3P®) solution (e.g., 50% in ethyl acetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous chloroform (CHCl₃) or other suitable anhydrous solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a stirred solution of the this compound (1.0 equivalent) in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Cooling: Cool the resulting mixture to a temperature between -20 °C and -10 °C using a suitable cooling bath.

  • Addition of Coupling Agent: Slowly add the propylphosphonic acid anhydride (T3P®) solution (1.5 equivalents) to the reaction mixture while maintaining the low temperature.

  • Addition of Amine: After the addition of T3P®, add the corresponding amine or hydrazine derivative (1.1-1.2 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). For less reactive amines, refluxing the reaction mixture may be necessary.[3]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indolizine-2-carboxamide.

Alternative Synthetic Routes

While the T3P®-mediated coupling is a robust method, other synthetic strategies for obtaining indolizine derivatives exist. These include:

  • From Ethyl Indolizine-2-carboxylate: This method involves the initial hydrolysis (saponification) of ethyl indolizine-2-carboxylate to this compound using a base like potassium hydroxide.[4] The resulting carboxylic acid can then be subjected to the amidation protocol described above.[4]

  • Chichibabin Reaction: This classical method can be used to synthesize the this compound precursor from a suitably functionalized 2-methyl-pyridine (picoline) and an ester of bromopyruvic acid.[5]

  • One-Pot Multi-component Reactions: Several one-pot syntheses of indolizine derivatives have been developed, which can offer increased efficiency by combining multiple steps without isolating intermediates.[6][7]

G Start Ethyl Indolizine-2-carboxylate Acid This compound Start->Acid Hydrolysis (e.g., KOH) Amide Indolizine-2-carboxamide Acid->Amide Amide Coupling (e.g., T3P®, Amine)

Caption: Alternative route starting from ethyl indolizine-2-carboxylate.

Conclusion

The protocol described provides a reliable and versatile method for the synthesis of indolizine-2-carboxamides, which are valuable scaffolds in drug discovery. The use of T3P® as a coupling agent offers good to excellent yields and a straightforward purification process. Researchers can adapt this protocol to a wide range of amines to generate diverse libraries of indolizine-2-carboxamides for biological evaluation.

References

Application Notes and Protocols for the Esterification of Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various esters of indolizine-2-carboxylic acid, a key intermediate in the development of novel therapeutics. The indolizine scaffold is a significant structural motif in a wide array of biologically active molecules, and the derivatization of the carboxylic acid at the 2-position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Introduction to Esterification Strategies

The conversion of the carboxylic acid moiety of this compound into an ester can be achieved through several synthetic routes. The choice of method often depends on the desired ester, the scale of the reaction, and the presence of other functional groups on the indolizine core. This guide outlines three common and effective esterification methods:

  • Acid-Catalyzed Esterification (Fischer Esterification): A classic method involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

  • Carbodiimide-Mediated Esterification (Steglich Esterification): A mild and efficient method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).

  • Esterification via Acid Chloride Formation: A two-step process where the carboxylic acid is first converted to a more reactive acid chloride, which is then reacted with the desired alcohol.

Data Summary of Esterification Methods

The following table summarizes the typical reaction conditions and yields for the different esterification methods described in this document. Please note that yields are representative and can vary based on the specific substrate and reaction scale.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.)AlcoholReflux4 - 2460 - 80
Steglich Esterification Alcohol, DCC, DMAP (cat.)Dichloromethane (DCM)0 to Room Temp2 - 675 - 95
Via Acid Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine1. Toluene 2. Dichloromethane (DCM)1. Reflux 2. 0 to Room Temp1. 1 - 3 2. 1 - 470 - 90

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl and Ethyl Esters

This protocol describes the synthesis of methyl and ethyl indolizine-2-carboxylates using the Fischer esterification method.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of the desired alcohol (methanol or ethanol) to serve as both the reagent and solvent (e.g., 20-50 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirred suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Steglich Esterification for a Variety of Esters

This protocol is suitable for a broader range of alcohols, including secondary and sterically hindered ones, under mild conditions.[1][2][3][4]

Materials:

  • This compound

  • Alcohol (e.g., isopropanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the desired alcohol (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 3: Esterification via Acid Chloride Formation

This two-step protocol is useful when other methods are not effective, particularly for less reactive alcohols.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Alcohol of choice

  • Pyridine or Triethylamine (Et₃N)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of Indolizine-2-carbonyl chloride

  • To a round-bottom flask, add this compound (1.0 eq) and suspend it in anhydrous toluene or DCM.

  • Add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Heat the mixture to reflux and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude indolizine-2-carbonyl chloride is often used in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude indolizine-2-carbonyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Add the alcohol/base solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows

Fischer_Esterification Indolizine_Acid This compound Reaction_Mixture Reaction Mixture Indolizine_Acid->Reaction_Mixture Alcohol Alcohol (Solvent & Reagent) Alcohol->Reaction_Mixture Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification Workup->Purification Ester_Product Indolizine-2-carboxylate Ester Purification->Ester_Product

Caption: General workflow for Fischer Esterification.

Steglich_Esterification Indolizine_Acid This compound Reaction_Mixture Reaction in DCM Indolizine_Acid->Reaction_Mixture Alcohol Alcohol Alcohol->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP (cat.) DMAP->Reaction_Mixture Stirring Stir at 0°C to RT Reaction_Mixture->Stirring Filtration Filter DCU Stirring->Filtration Workup Aqueous Workup Filtration->Workup Purification Purification Workup->Purification Ester_Product Indolizine-2-carboxylate Ester Purification->Ester_Product

Caption: General workflow for Steglich Esterification.

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Indolizine_Acid This compound Reflux_AC Reflux Indolizine_Acid->Reflux_AC SOCl2 SOCl₂ or (COCl)₂ SOCl2->Reflux_AC Acid_Chloride Indolizine-2-carbonyl chloride Reflux_AC->Acid_Chloride Reaction_Ester Reaction in DCM Acid_Chloride->Reaction_Ester Alcohol Alcohol Alcohol->Reaction_Ester Pyridine Pyridine Pyridine->Reaction_Ester Workup_Ester Aqueous Workup Reaction_Ester->Workup_Ester Purification_Ester Purification Workup_Ester->Purification_Ester Ester_Product Indolizine-2-carboxylate Ester Purification_Ester->Ester_Product

Caption: Two-step workflow for esterification via acid chloride.

References

Application Notes and Protocols: Indolizine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of indolizine-2-carboxylic acid and its derivatives. Detailed protocols for key synthetic transformations and biological assays are included to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.

Introduction

Indolizine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to indole and its presence in a variety of biologically active compounds. The indolizine nucleus is considered a "privileged" structure, capable of interacting with a diverse range of biological targets. This compound serves as a key intermediate for the synthesis of a wide array of derivatives with potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document outlines the key applications and methodologies associated with this versatile chemical entity.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various this compound derivatives, showcasing their potential as therapeutic agents.

Anticancer Activity

Indolizine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of key signaling pathways like EGFR.[1][2]

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition[1]
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition[1]
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition[1]
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition[1]
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition[1]
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition[1]
cis-11 DU-145 (Prostate)4.41Not specified[1]
MDA-MB-231 (Breast)1.01Not specified[1]
Compound 5j HepG2 (Liver)0.085EGFR Kinase Inhibition[3]
Compound 8e CAL-27 (Oral)0.047Microtubule Destabilizer[4]
BT-20 (Breast)0.117Microtubule Destabilizer[4]
HGC-27 (Gastric)0.058Microtubule Destabilizer[4]
Compound 8h CAL-27 (Oral)0.052Microtubule Destabilizer[4]
BT-20 (Breast)0.095Microtubule Destabilizer[4]
HGC-27 (Gastric)0.071Microtubule Destabilizer[4]
Anti-inflammatory Activity

Derivatives of this compound have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]

Compound IDAssayIC50 (µM) / % InhibitionReference
Indolizine Derivative 5a COX-2 Inhibition5.84[6]
Indolizine Derivative 4d COX-2 InhibitionSignificantly reduces levels[5]
Indolizine Derivative 4e TNF-α InhibitionSignificantly reduces levels[5]
Indolizine Derivative 4f TNF-α InhibitionSignificantly reduces levels[5]
Indolizine Derivative 4a TNF-α InhibitionSignificantly reduces levels[5]
Indolizine Derivative 4f IL-6 InhibitionSignificantly reduces levels[5]
Indolizine Derivative 4g IL-6 InhibitionSignificantly reduces levels[5]
Indolizine Derivative 4d IL-6 InhibitionSignificantly reduces levels[5]
Antimicrobial Activity

The antimicrobial potential of indolizine derivatives has been demonstrated against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Compound IDMicroorganismMIC (µg/mL)Reference
Indolizine-1-carboxylate Mannich base 2b E. coli- (75-86.8% activity)[7]
P. aeruginosa- (75-86.8% activity)[7]
Indolizine-1-carboxylate Mannich base 2e E. coli- (75-86.8% activity)[7]
P. aeruginosa- (75-86.8% activity)[7]
Indolizine-1-carboxylate Mannich base 2f E. coli- (75-86.8% activity)[7]
P. aeruginosa- (75-86.8% activity)[7]
B. subtilis- (77.5-95.1% activity)[7]
S. aureus- (77.5-95.1% activity)[7]
Indolizine-1-carboxylate Mannich base 2c B. subtilis- (77.5-95.1% activity)[7]
S. aureus- (77.5-95.1% activity)[7]
Indolizine-1-carboxylate Mannich base 2g B. subtilis- (77.5-95.1% activity)[7]
S. aureus- (77.5-95.1% activity)[7]
Indolizine Derivative XXI S. aureus25 (bacteriostatic)[8]
M. smegmatis- (inhibition)[8]
Indole-thiadiazole 2c B. subtilis3.125[9]
Indole-triazole 3c B. subtilis3.125[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives, along with key biological assays, are provided below.

Synthesis Protocols

1. Synthesis of Ethyl Indolizine-2-carboxylate

This protocol describes a common method for the synthesis of the foundational ethyl indolizine-2-carboxylate.

  • Materials: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate, Nitrogen gas, Silica gel for column chromatography, Methanol (MeOH), Ethyl acetate (EtOAc).

  • Procedure:

    • To a 25 mL flask, add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol).

    • Stir the reaction mixture at 120 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 55 minutes.

    • After completion, cool the reaction mixture to room temperature.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford pure ethyl indolizine-2-carboxylate.[6]

2. Hydrolysis of Ethyl Indolizine-2-carboxylate to this compound

This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.[10]

  • Materials: Ethyl indolizine-2-carboxylate, Ethanol, Water, Potassium hydroxide (KOH), 1 M Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

    • Add potassium hydroxide (5.0 mmol) to the solution.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[10]

3. Amidation of this compound

This protocol describes the formation of indolizine-2-carboxamides using a coupling agent.[11]

  • Materials: this compound, desired amine, Propylphosphonic acid anhydride (T3P®), N,N-diisopropylethylamine (DIPEA), Anhydrous chloroform, Saturated aqueous sodium bicarbonate, Dichloromethane or Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • To a stirred solution of this compound in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA).

    • Cool the mixture to between -20 °C and -10 °C.

    • Slowly add the propylphosphonic acid anhydride (T3P®) solution to the reaction mixture.

    • Following the T3P® addition, add the corresponding amine.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.[11]

Biological Assay Protocols

1. In Vitro COX-2 Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12]

  • Materials: Human recombinant COX-2 enzyme, COX-2 cofactor solution, COX-2 assay buffer, Test compounds, Arachidonic acid (substrate), 96-well plate, Plate reader.

  • Procedure:

    • Pre-incubate the human recombinant COX-2 enzyme, COX-2 cofactor, and COX-2 assay buffer with the test compounds for 10 minutes at 37 °C in a 96-well plate.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a suitable detection method, such as an ELISA-based kit or LC-MS/MS.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value by testing a range of compound concentrations.

2. LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[11]

  • Materials: RAW 264.7 macrophage cells, Cell culture medium, Lipopolysaccharide (LPS), Test compounds, 96-well cell culture plate, ELISA kit for TNF-α.

  • Procedure:

    • Seed RAW 264.7 cells (1-2 x 10^5 cells/well) in a 96-well plate and incubate overnight.

    • Remove the medium and add 100 µL of medium containing LPS (e.g., 10-100 ng/mL).

    • Immediately add 100 µL of medium containing the test compound at the desired concentration.

    • Incubate the plate for a specified period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition compared to cells treated with LPS alone.

3. In Vitro Tubulin Polymerization Assay

This assay determines if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer agents.[4][13]

  • Materials: Purified tubulin protein, GTP solution, Polymerization buffer, Test compounds, 96-well plate, Spectrophotometer capable of reading absorbance at 340 nm at elevated temperatures.

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

    • Add the test compound or vehicle control to the wells of a 96-well plate.

    • Add the tubulin reaction mixture to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Visualizations

Synthetic Workflow for Functionalized this compound Derivatives

G start Ethyl Indolizine-2-carboxylate hydrolysis Hydrolysis (e.g., KOH, EtOH/H2O) start->hydrolysis acid This compound hydrolysis->acid amidation Amidation (e.g., Amine, T3P®, DIPEA) acid->amidation amide Indolizine-2-carboxamides amidation->amide

Caption: General synthetic route to indolizine-2-carboxamides.

Anticancer Mechanism: Inhibition of EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Indolizine Indolizine Derivative Indolizine->EGFR Inhibition

Caption: Inhibition of EGFR signaling by indolizine derivatives.

Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Cytokine Production

G LPS LPS Macrophage Macrophage LPS->Macrophage Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) Macrophage->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & COX-2 Signaling->Cytokines Inflammation Inflammation Cytokines->Inflammation Indolizine Indolizine Derivative Indolizine->Signaling Inhibition

References

Application Notes and Protocols: Indolizine-2-carboxylic Acid as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of bioimaging due to their intrinsic fluorescent properties. Their relatively small size, potential for good cell permeability, and tunable photophysical characteristics make them attractive candidates for the development of novel fluorescent probes. This document provides detailed application notes and protocols for the use of indolizine-2-carboxylic acid and its derivatives as fluorescent probes for cellular imaging, with a focus on live-cell staining, cytotoxicity assessment, and potential applications in studying cellular processes like apoptosis and pH sensing.

Data Presentation

Photophysical Properties of Indolizine Derivatives
CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
2-aryl-5-carbonyl indolizine derivatives256–460485–5480.04–0.39-Methanol, DMSO[1]
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate--0.55-Chloroform:Acetonitrile (1:1)[2]
2-oxo-pyrano[2,3-b]indolizine derivative (2g)--0.92-Dichloromethane[3]
Indole-4-carboxylic acid derivative (4)--0.53 ± 0.012780 ± 110-[4]
N,N-dimethylamino-substituted indolizine388462-580--Methanol[5]
Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate375-400---Dichloromethane[6]
Cytotoxicity of Indolizine Derivatives

Evaluating the cytotoxicity of a fluorescent probe is crucial for live-cell imaging applications. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various indolizine derivatives against different cancer cell lines.

CompoundCell LineIC₅₀ (µM)Exposure Time (h)AssayReference
Indolizine derivative C3HepG2-24MTT[7]
Indolizine derivative C3A549-24MTT[7]
Indolizine derivative C3HeLa-24MTT[7]
Indolizine derivatives (5a, 5d, 5g, 5j)HepG20.39, 0.48, 0.29, 0.20 (µg/mL)-MTT[8]
Indolin-2-one derivative (9)HepG22.53-MTT[9]
Indolin-2-one derivative (9)MCF-77.54-MTT[9]
Indolin-2-one derivative (20)HepG23.08-MTT[9]
Indolin-2-one derivative (20)MCF-75.28-MTT[9]

Experimental Protocols

Protocol 1: General Live-Cell Staining

This protocol provides a general guideline for staining live cells with a fluorescent carboxylic acid probe like this compound. Optimization of probe concentration, incubation time, and imaging parameters is essential for each cell type and experimental setup.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the working solution of the fluorescent probe to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe and reduce background fluorescence.[10]

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the indolizine fluorophore. Acquire images promptly to minimize phototoxicity.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, HepG2)[7]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (1-10 µM in medium) stock->working cells Seed Cells on Imaging Dish cells->working stain Incubate Cells with Probe (15-60 min) working->stain wash Wash Cells (2-3 times with PBS) stain->wash image Acquire Images with Fluorescence Microscope wash->image

Workflow for live-cell staining with a fluorescent probe.
Potential Application in Apoptosis Signaling Pathway

Indolizine derivatives have been shown to induce apoptosis in cancer cells.[7] Fluorescent probes can be utilized to visualize key events in the apoptotic cascade. While this compound's specific role in this context is yet to be fully elucidated, its potential to monitor changes in the cellular environment during apoptosis makes it a candidate for such studies. The following diagram illustrates a simplified apoptosis pathway that could be investigated.

G cluster_induction Apoptosis Induction cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase stimulus Apoptotic Stimulus (e.g., Drug Treatment) bax Bax/Bak Activation stimulus->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto->apaf cas3 Caspase-3 Activation apaf->cas3 Activates death Cell Death cas3->death

Simplified mitochondrial apoptosis pathway.

Potential use of this compound in this pathway: Changes in mitochondrial membrane potential, a key event in apoptosis, can be monitored by fluorescent probes.[5] The fluorescence of certain probes is sensitive to the membrane potential, and a decrease in fluorescence can indicate mitochondrial depolarization. Furthermore, pH changes within organelles like lysosomes during apoptosis can also be tracked using pH-sensitive fluorescent probes.[8]

Application as a pH Sensor

The fluorescence of some indolizine derivatives is sensitive to pH, making them potential probes for measuring pH in cellular compartments like lysosomes.[5] The carboxylic acid moiety of this compound could potentially serve as a protonation site, leading to changes in its photophysical properties in response to pH variations.

G cluster_probe Probe State cluster_environment Cellular Environment probe_base Indolizine-COO⁻ (Deprotonated) probe_acid Indolizine-COOH (Protonated) probe_base->probe_acid Protonation high_ph High pH (e.g., Cytosol) high_ph->probe_base Favors low_ph Low pH (e.g., Lysosome) low_ph->probe_acid Favors

Principle of a carboxylic acid-based fluorescent pH probe.

Conclusion

This compound and its derivatives represent a promising class of fluorescent probes for bioimaging. Their tunable photophysical properties and potential for targeted delivery offer a versatile platform for studying cellular structure and function. The provided protocols serve as a starting point for researchers to explore the applications of these compounds in their specific areas of interest. Further characterization of the photophysical properties and biological interactions of this compound will undoubtedly expand its utility in the field of drug discovery and biomedical research.

References

The Versatile Role of Indolizine-2-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine-2-carboxylic acid and its derivatives are pivotal building blocks in the landscape of organic synthesis, offering a versatile scaffold for the construction of a wide array of biologically active molecules and functional materials. The unique electronic properties of the indolizine nucleus, a nitrogen-containing heterocyclic system, make it a privileged structure in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, supported by quantitative data and visual workflows to aid in research and development.

Application Notes

The indolizine core is structurally related to indole and is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] this compound serves as a crucial intermediate, enabling the introduction of diverse functional groups at the 2-position, significantly influencing the pharmacological profile of the resulting molecules.

One of the most common applications of this compound is in the synthesis of indolizine-2-carboxamides .[5][6] The amide bond is a fundamental linkage in many pharmaceuticals, and its incorporation into the indolizine scaffold has led to the discovery of potent enzyme inhibitors and other therapeutic agents. Modern coupling reagents, such as propylphosphonic acid anhydride (T3P®), facilitate efficient amide bond formation under mild conditions with high yields.[5][6][7]

Furthermore, this compound is readily prepared from its corresponding ester, ethyl indolizine-2-carboxylate, through saponification .[8] This hydrolysis step is a gateway to a multitude of derivatizations. The parent ester itself is a versatile starting material that can be functionalized at various positions of the indolizine ring. For instance, halogenation of the indolizine core, followed by palladium-catalyzed cross-coupling reactions, opens avenues for the introduction of aryl, alkynyl, and amino moieties, thus enabling the creation of diverse chemical libraries for drug discovery.[8]

The indolizine skeleton can also be constructed through 1,3-dipolar cycloaddition reactions between pyridinium ylides and various dipolarophiles, which is a powerful method for accessing substituted indolizines.[9][10][11]

Data Presentation

Table 1: Synthesis of this compound via Hydrolysis
Starting MaterialReagents and ConditionsProductTypical Yield (%)Reference
Ethyl indolizine-2-carboxylateKOH, Ethanol/Water, Reflux, 2-4 hThis compound>90%[8]
Table 2: Synthesis of Indolizine-2-carboxamides using T3P®
Amine/HydrazineProductReaction ConditionsYield (%)Reference
Hydrazine hydrateIndolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt75[6]
PhenylhydrazineN'-phenylindolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt68[6]
2-HydrazinopyridineN'-(pyridin-2-yl)indolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux55[6]
AnilineN-phenylindolizine-2-carboxamideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt62[6]
4-FluoroanilineN-(4-fluorophenyl)indolizine-2-carboxamideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt71[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Indolizine-2-carboxylate

This protocol details the saponification of ethyl indolizine-2-carboxylate to yield this compound.[8]

Materials:

  • Ethyl indolizine-2-carboxylate (1.0 mmol)

  • Potassium hydroxide (KOH) (5.0 mmol)

  • Ethanol (10 mL)

  • Water (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve ethyl indolizine-2-carboxylate in a mixture of ethanol and water.

  • Add potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl, which will result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: General Procedure for the Synthesis of Indolizine-2-carboxamides using T3P®

This protocol provides a general method for the amide coupling of this compound with various amines using T3P®.[5][6]

Materials:

  • This compound (1.0 mmol)

  • Amine or hydrazine derivative (1.2 mmol)

  • Propylphosphonic acid anhydride (T3P®) (50% solution in a suitable solvent, e.g., ethyl acetate) (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous chloroform (CHCl₃) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane or ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous chloroform, add DIPEA.

  • Cool the resulting mixture to a temperature between -20 °C and -10 °C.

  • Slowly add the T3P® solution to the reaction mixture.

  • After the addition of T3P®, add the corresponding amine or hydrazine derivative.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). For less reactive amines, refluxing the reaction mixture may be necessary.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indolizine-2-carboxamide.

Visualizations

experimental_workflow start Ethyl Indolizine-2-carboxylate hydrolysis Hydrolysis (Saponification) [KOH, EtOH/H2O, Reflux] start->hydrolysis halogenation Halogenation [e.g., NBS] start->halogenation acid This compound hydrolysis->acid amidation Amidation [Amine, T3P®, DIPEA] acid->amidation amides Indolizine-2-carboxamides amidation->amides bio_evaluation Biological Evaluation (e.g., Enzyme Inhibition Assays) amides->bio_evaluation halo_indolizine Halo-indolizine Intermediate halogenation->halo_indolizine pd_coupling Palladium-Catalyzed Cross-Coupling halo_indolizine->pd_coupling functionalized Functionalized Indolizines pd_coupling->functionalized functionalized->bio_evaluation lead_compound Lead Compound Identification bio_evaluation->lead_compound t3p_amidation_mechanism cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation acid This compound (R-COOH) mixed_anhydride Mixed Anhydride Intermediate acid->mixed_anhydride + T3P® t3p T3P® tetrahedral_intermediate Tetrahedral Intermediate mixed_anhydride->tetrahedral_intermediate amine Amine (R'-NH2) amine->tetrahedral_intermediate Attacks Carbonyl amide Indolizine-2-carboxamide (R-CONH-R') tetrahedral_intermediate->amide Collapse & Proton Transfer byproduct Phosphonic Acid Byproducts tetrahedral_intermediate->byproduct dipolar_cycloaddition pyridine Pyridine Derivative pyridinium_salt Pyridinium Salt pyridine->pyridinium_salt alkyl_halide α-Halo Ketone/Ester alkyl_halide->pyridinium_salt ylide Pyridinium Ylide (1,3-Dipole) pyridinium_salt->ylide + Base base Base (e.g., Et3N) cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Alkyne/Alkene (Dipolarophile) dipolarophile->cycloaddition dihydroindolizine Dihydroindolizine Intermediate cycloaddition->dihydroindolizine oxidation Oxidation (e.g., Air) dihydroindolizine->oxidation indolizine Substituted Indolizine oxidation->indolizine

References

Application Notes and Protocols: Synthesis of Functionalized Indolizines from Ethyl Indolizine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic compound, is a significant scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl indolizine-2-carboxylate serves as a versatile and readily available starting material for the synthesis of a wide array of functionalized indolizines.[4] This document provides detailed protocols for key synthetic transformations starting from ethyl indolizine-2-carboxylate, enabling the generation of diverse compound libraries for drug discovery and development programs.[1]

The strategic functionalization of the indolizine core typically begins with the manipulation of the ethyl ester group at the 2-position.[1][4] Common initial steps include hydrolysis to the corresponding carboxylic acid, which is a versatile intermediate for further modifications like amidation.[1] To introduce substituents at other positions of the indolizine ring, such as C1 or C3, halogenation followed by transition-metal-catalyzed cross-coupling reactions is a widely employed strategy.[1][4]

General Synthetic Workflow

The functionalization of ethyl indolizine-2-carboxylate follows a multi-step synthetic sequence. The primary transformations involve hydrolysis of the ester, conversion of the resulting carboxylic acid to amides, and halogenation of the indolizine core to prepare for subsequent cross-coupling reactions. This workflow allows for the systematic diversification of the indolizine scaffold at various positions.

G cluster_workflow General Workflow for Functionalization A Ethyl Indolizine-2-carboxylate B Hydrolysis (Saponification) A->B KOH, EtOH/H₂O F Halogenation (e.g., Bromination) A->F Br₂, Acetic Acid C Indolizine-2-carboxylic Acid B->C D Amide Coupling C->D Coupling Agent, Amine E Functionalized Indolizine-2-carboxamides D->E G Ethyl 3-haloindolizine-2-carboxylate F->G H Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) G->H Catalyst, Ligand, Base I Further Functionalized Indolizines H->I

Caption: General workflow for the functionalization of ethyl indolizine-2-carboxylate.

Key Reaction Pathways

The primary routes for diversification of the ethyl indolizine-2-carboxylate scaffold involve a series of well-established organic reactions. These pathways facilitate the introduction of a variety of functional groups, which is crucial for developing structure-activity relationships (SAR) in drug discovery.

G cluster_pathways Key Reaction Pathways for Synthesizing Functionalized Indolizines cluster_ester Ester Modification cluster_acid Carboxylic Acid Derivatization cluster_core Core Functionalization start Ethyl Indolizine-2-carboxylate hydrolysis This compound start->hydrolysis Hydrolysis hydrazinolysis Indolizine-2-carbohydrazide start->hydrazinolysis Hydrazine halogenation 3-Bromoindolizine Intermediate start->halogenation Bromination amidation Indolizine-2-carboxamides hydrolysis->amidation Amide Coupling suzuki 3-Aryl Indolizines halogenation->suzuki Suzuki sonogashira 3-Alkynyl Indolizines halogenation->sonogashira Sonogashira buchwald 3-Amino Indolizines halogenation->buchwald Buchwald- Hartwig

Caption: Key reaction pathways for synthesizing functionalized indolizines.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Indolizine-2-carboxylate

This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for many subsequent derivatizations.[1]

Materials:

  • Ethyl indolizine-2-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).[1]

  • Add potassium hydroxide (5.0 mmol) to the solution.[1]

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, remove the ethanol under reduced pressure.[1]

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted starting material.[1]

  • Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.[1]

  • Collect the solid by filtration, wash it with cold water, and dry it under vacuum to yield this compound.[1]

Protocol 2: Amidation of this compound

This protocol describes the conversion of this compound to various amides using propylphosphonic anhydride (T3P®) as a coupling agent.[1][5]

Materials:

  • This compound

  • Propylphosphonic anhydride (T3P®)

  • Desired amine or hydrazine derivative

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous chloroform or other suitable anhydrous solvent

Procedure:

  • In a round-bottom flask, dissolve the this compound in anhydrous chloroform.[5]

  • Add N,N-diisopropylethylamine (DIPEA) to the stirred solution.[5]

  • Cool the mixture to a temperature between -20 °C and -10 °C.[5]

  • Slowly add the T3P® solution to the reaction mixture, followed by the addition of the corresponding amine or hydrazine derivative.[5]

  • Allow the reaction to proceed, monitoring completion by TLC.[6]

  • Upon completion, perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.[5]

Protocol 3: Halogenation of Ethyl Indolizine-2-carboxylate

To facilitate cross-coupling reactions, the indolizine core is first halogenated, typically via bromination at the 3-position.[1]

Materials:

  • Ethyl indolizine-2-carboxylate

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) at room temperature.[1]

  • Add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture.[1]

  • Stir the mixture for 1-2 hours, during which a precipitate may form. Monitor the reaction's progress by TLC.[1]

  • Upon completion, pour the mixture into ice-water (50 mL).[1]

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.[1]

  • Dry the solid under vacuum to yield ethyl 3-bromoindolizine-2-carboxylate.[1]

Protocol 4: Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromoindolizine intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce aryl (Suzuki), alkynyl (Sonogashira), and amino (Buchwald-Hartwig) functionalities.[1]

A. Suzuki-Miyaura Coupling (for 3-Aryl Indolizines)

  • Procedure: A mixture of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2.0 mmol) in a solvent mixture (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC. Standard aqueous workup and purification by column chromatography yield the 3-arylated product.

B. Sonogashira Coupling (for 3-Alkynyl Indolizines)

  • Procedure: To a solution of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol) and a terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (10 mL), add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), copper(I) iodide (0.06 mmol), and triethylamine (3.0 mmol).[1] The mixture is degassed and stirred at 60-70 °C for 6-12 hours under an argon atmosphere.[1] After cooling, the solvent is removed, and the residue is worked up with ethyl acetate and washed with saturated aqueous ammonium chloride and brine, followed by purification.[1]

C. Buchwald-Hartwig Amination (for 3-Amino Indolizines)

  • Procedure: A mixture of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (10 mL) is degassed with argon.[1] The reaction is heated to 100-110 °C and stirred for 12-24 hours under an argon atmosphere.[1] After cooling, the mixture is diluted with ethyl acetate, filtered through Celite, and subjected to an aqueous workup and purification.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations.

Table 1: Hydrolysis of Ethyl Indolizine-2-carboxylate

Reagent Base Solvent Temperature Time (h) Typical Yield

| Ethyl Indolizine-2-carboxylate | KOH | EtOH/H₂O | Reflux | 2-4 | High |

Table 2: Amidation of this compound

Substrate Coupling Reagent Base Solvent Temperature Time (h) Typical Yield

| this compound | T3P® | DIPEA | Chloroform | -20 to -10 °C, then RT | Varies | Good to Excellent |

Table 3: Bromination of Ethyl Indolizine-2-carboxylate

Reagent Brominating Agent Solvent Temperature Time (h) Typical Yield

| Ethyl Indolizine-2-carboxylate | Br₂ | Acetic Acid | Room Temp | 1-2 | High |

Table 4: Palladium-Catalyzed Cross-Coupling of Ethyl 3-bromoindolizine-2-carboxylate

Reaction Type Coupling Partner Catalyst/Ligand Base Solvent Temperature (°C) Time (h)
Suzuki-Miyaura Boronic Acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O Reflux Varies
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂/CuI Et₃N THF 60-70 6-12

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100-110 | 12-24 |

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of a wide variety of functionalized indolizine derivatives from ethyl indolizine-2-carboxylate.[1] These methods are scalable and tolerant of a range of functional groups, making them highly valuable for generating compound libraries for screening in drug discovery programs.[1] The versatility of the indolizine core, combined with modern synthetic methodologies, opens up promising avenues for the development of new therapeutic agents.[1]

References

Application Notes and Protocols: Indolizine-2-Carboxylic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Notably, derivatives of indolizine-2-carboxylic acid are gaining attention for their potential as anticancer agents. Their planar structure allows for interaction with various biological targets, including enzymes and DNA, leading to cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][3][4] This document provides a comprehensive overview of the application of these derivatives in anticancer drug discovery, including quantitative data on their activity, detailed experimental protocols, and insights into their mechanisms of action.

Anticancer Activity of Indolizine Derivatives

The anticancer potential of this compound and related derivatives has been evaluated against numerous human cancer cell lines. The following table summarizes the in vitro activity of selected compounds, highlighting their potency and, in some cases, their selectivity for cancer cells over normal cells.

Compound IDCancer Cell LineIC50 (µM) or Growth Inhibition (%)Reference
8e CAL-27 (Oral)0.047[5]
BT-20 (Breast)0.117[5]
HGC-27 (Gastric)0.086[5]
OHMF (Normal Fibroblasts)>50[5]
8h CAL-27 (Oral)0.052[5]
BT-20 (Breast)0.098[5]
HGC-27 (Gastric)0.073[5]
OHMF (Normal Fibroblasts)>50[5]
5j Hep-G2 (Hepatocellular Carcinoma)0.20 µg/mL[6]
5c HOP-62 (Non-Small Cell Lung)34% Growth Inhibition at 10 µM[1][7]
SNB-75 (Glioblastoma)15% Growth Inhibition at 10 µM[1][7]
6c SNB-75 (Glioblastoma)14% Growth Inhibition at 10 µM[7]
7g HOP-62 (Non-Small Cell Lung)15% Growth Inhibition at 10 µM[1][7]
4f Colorectal Cancer Cell LinesActive at non-cytotoxic concentrations for normal fibroblasts[8]
C3 HepG2 (Hepatocellular Carcinoma, p53-wild type)Potent inhibition[9][10]
9b T47D (Breast Cancer)EC50 = 0.1 µM (caspase activation)[11]
T47D (Breast Cancer)GI50 = 0.9 µM[11]
6o HepG-2, HCT-116, MCF-7IC50 = 6.02 - 13.87 µM[12]
EGFR KinaseIC50 = 62 nM[12]
6d HepG-2, HCT-116, MCF-7IC50 = 6.02 - 13.87 µM[12]
6m HepG-2, HCT-116, MCF-7IC50 = 11.97 - 28.37 µM[12]

Mechanisms of Action

This compound derivatives exert their anticancer effects through various mechanisms, primarily by disrupting key cellular processes essential for cancer cell proliferation and survival.

Tubulin Polymerization Inhibition and Cell Cycle Arrest

A prominent mechanism of action for several potent indolizine derivatives is the inhibition of tubulin polymerization.[2][5][7] By binding to the colchicine-binding site of β-tubulin, these compounds prevent the formation of microtubules, which are critical for mitotic spindle assembly.[5][7] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[5][8]

G2M_Arrest Indolizine Indolizine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indolizine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by indolizine derivatives leading to G2/M cell cycle arrest and apoptosis.

Induction of Apoptosis via the p53-Mitochondrial Pathway

Certain indolizine derivatives have been shown to induce apoptosis through the activation of the tumor suppressor protein p53.[9][10] This involves increasing the expression and nuclear accumulation of p53. Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in programmed cell death.[9][10]

p53_Apoptosis Indolizine Indolizine Derivative ROS ↑ Intracellular ROS Indolizine->ROS p53 ↑ p53 Activation & Nuclear Accumulation Indolizine->p53 Mito Mitochondrial Membrane Potential ↓ ROS->Mito Bcl2 ↓ Bcl-2 p53->Bcl2 Bax ↑ Bax p53->Bax Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The p53-mediated mitochondrial pathway of apoptosis induced by indolizine derivatives.

Modulation of Other Signaling Pathways

Indolizine derivatives have also been reported to modulate other critical signaling pathways in cancer cells:

  • EGFR Kinase Inhibition: Some derivatives exhibit significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[4][6]

  • β-catenin Inhibition: Certain scaffolds can inhibit β-catenin activity, a component of the Wnt signaling pathway often dysregulated in cancer.[13]

  • PI3K/Akt/mTOR Pathway: This crucial survival pathway can be modulated by indolizine compounds.[3]

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The most common method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between a pyridinium N-ylide and an electron-deficient alkyne, such as ethyl propiolate.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps Pyridine Substituted Pyridine Salt 1. Pyridinium Salt Formation Pyridine->Salt Halide α-Halo Ketone/Ester Halide->Salt Alkyne Ethyl Propiolate Cycloaddition 3. [3+2] Cycloaddition Alkyne->Cycloaddition Ylide 2. In situ Ylide Generation (Base, e.g., K2CO3) Salt->Ylide Ylide->Cycloaddition Product Indolizine-1,2-dicarboxylate Derivative Cycloaddition->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, HRMS, IR) Purification->Characterization

Caption: General workflow for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition.

Protocol: 1,3-Dipolar Cycloaddition

  • Pyridinium Salt Formation:

    • Dissolve the appropriately substituted pyridine (1.0 eq.) and the desired α-halo ketone or ester (1.1 eq.) in a suitable solvent (e.g., acetone, acetonitrile).

    • Stir the mixture at room temperature or under reflux for 2-24 hours until the reaction is complete (monitored by TLC).

    • Collect the resulting pyridinium salt precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

  • Cycloaddition Reaction:

    • Suspend the pyridinium salt (1.0 eq.) and an electron-deficient alkyne like ethyl propiolate (1.2 eq.) in a polar aprotic solvent (e.g., DMF, CH2Cl2).

    • Add a base (e.g., K2CO3, Et3N) (2.0-3.0 eq.) portion-wise to the mixture at 0 °C or room temperature to generate the pyridinium ylide in situ.

    • Stir the reaction mixture at room temperature or gentle heat for 12-48 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure indolizine derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR (¹H, ¹³C), HRMS, and FT-IR.[7]

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indolizine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[8]

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach 60-70% confluency.

    • Treat the cells with the indolizine derivative at its IC50 or other relevant concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to be synthesized through robust chemical methods and their diverse mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, make them attractive candidates for further investigation. The provided protocols offer a foundational framework for researchers to explore the synthesis and biological evaluation of new analogues in this class, with the ultimate goal of identifying lead compounds for future preclinical and clinical development in oncology.

References

Application Notes and Protocols: Indolizine-2-carboxylic Acid as a Versatile Intermediate for Novel HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of indolizine-2-carboxylic acid as a key intermediate in the development of novel Human Immunodeficiency Virus (HIV) protease inhibitors. The indolizine scaffold presents a promising heterocyclic core for designing peptidomimetic inhibitors that can effectively target the HIV protease enzyme, a critical component in the viral life cycle.

Introduction

HIV protease is an aspartic protease that plays a crucial role in the maturation of the HIV virion by cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy. The development of potent and specific HIV protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART).

Indolizine-based compounds have emerged as a class of molecules with diverse biological activities. The rigid structure of the indolizine nucleus is well-suited to fit into the hydrophobic pockets of the HIV protease active site. This compound serves as a versatile starting material for the synthesis of a library of derivatives, particularly indolizine-2-carboxamides, which can be explored as potential HIV protease inhibitors.

Synthesis of this compound and its Amide Derivatives

The synthesis of this compound can be efficiently achieved through a two-step process involving a Baylis-Hillman reaction followed by a cyclization and saponification. The resulting carboxylic acid can then be coupled with a variety of amines to generate a diverse library of indolizine-2-carboxamides.

Experimental Protocol 1: Synthesis of Ethyl Indolizine-2-carboxylate

This protocol outlines the synthesis of the ester precursor to this compound.

Materials:

  • Pyridine-2-carbaldehyde

  • Methyl acrylate

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Acetic anhydride

  • Standard laboratory glassware

  • Solvents (e.g., dichloromethane, ethanol)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Baylis-Hillman Reaction: To a solution of pyridine-2-carbaldehyde (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent, add DABCO (0.1 eq) at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the Baylis-Hillman adduct.

  • Cyclization: Reflux the purified adduct in acetic anhydride.

  • After cooling, carefully add the mixture to ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield ethyl indolizine-2-carboxylate.

Experimental Protocol 2: Synthesis of this compound

Materials:

  • Ethyl indolizine-2-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve ethyl indolizine-2-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (2.0 eq).

  • Reflux the mixture until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with HCl to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Experimental Protocol 3: Synthesis of N-Substituted Indolizine-2-carboxamides

This protocol describes the coupling of this compound with a representative amine using a coupling agent.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine)

  • 1,1'-Carbonyldiimidazole (CDI) or Propylphosphonic acid anhydride (T3P®)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • N,N-diisopropylethylamine (DIPEA) (if using T3P®)

Procedure (using CDI):

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, add CDI (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-substituted indolizine-2-carboxamide.

G cluster_synthesis Synthesis Workflow start Pyridine-2-carbaldehyde + Methyl Acrylate bh_reaction Baylis-Hillman Reaction (DABCO) start->bh_reaction cyclization Cyclization (Acetic Anhydride) bh_reaction->cyclization ester Ethyl Indolizine-2-carboxylate cyclization->ester saponification Saponification (KOH, Ethanol) ester->saponification acid This compound saponification->acid coupling Amide Coupling (CDI or T3P®, Amine) acid->coupling amide N-Substituted Indolizine-2-carboxamide coupling->amide

Caption: Synthetic workflow for indolizine-2-carboxamides.

HIV Protease Inhibition

The active site of HIV protease is a C2-symmetric pocket, and many successful inhibitors are peptidomimetics that mimic the natural substrate of the enzyme. Indolizine-2-carboxamides can be designed to present appropriate functional groups that interact with the key amino acid residues in the active site, thereby inhibiting the enzymatic activity.

G cluster_inhibition Mechanism of HIV Protease Inhibition hiv_protease HIV Protease cleavage Cleavage hiv_protease->cleavage binding Binding to Active Site hiv_protease->binding gag_pol Gag-Pol Polyprotein gag_pol->cleavage viral_proteins Functional Viral Proteins cleavage->viral_proteins maturation Virion Maturation viral_proteins->maturation inhibitor Indolizine-based Inhibitor inhibitor->binding inhibition Inhibition of Cleavage binding->inhibition

Caption: HIV protease inhibition mechanism.

Experimental Protocol 4: Fluorometric HIV-1 Protease Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized indolizine-2-carboxamides against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a FRET-based peptide)

  • Assay buffer

  • Synthesized indolizine-2-carboxamide compounds

  • Known HIV protease inhibitor (e.g., Ritonavir) as a positive control

  • DMSO for compound dissolution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds and the positive control in DMSO to prepare stock solutions.

  • Perform serial dilutions of the stock solutions in assay buffer to obtain a range of test concentrations.

  • Assay Setup: Add a small volume (e.g., 2 µL) of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control.

  • Enzyme Addition: Add the diluted HIV-1 protease solution to each well, except for the substrate control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_assay HIV Protease Inhibition Assay Workflow prep Prepare Compound Dilutions plate Add Compounds to 96-well Plate prep->plate enzyme Add HIV-1 Protease plate->enzyme incubate Pre-incubate (15 min) enzyme->incubate substrate Add Fluorogenic Substrate incubate->substrate read Measure Fluorescence substrate->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for HIV protease inhibition assay.

Data Presentation

Table 1: Example Data for HIV-1 Protease Inhibition by Indolizine-2-carboxamides (Hypothetical)

Compound IDR-group on AmideIC50 (µM)Ki (µM)
IZN-001Benzyl15.27.8
IZN-0024-Fluorobenzyl8.54.1
IZN-0032-(Phenyl)ethyl22.111.5
Ritonavir-0.0030.0015

This data is for illustrative purposes only.

Table 2: Example Data for Cytotoxicity and Selectivity Index (Hypothetical)

Compound IDCC50 (µM) in MT-4 cellsSelectivity Index (SI = CC50/IC50)
IZN-001>100>6.6
IZN-002>100>11.8
IZN-00385.43.9
Ritonavir12.54167

This data is for illustrative purposes only.

For reference, the following table summarizes the reported biological activity of some indolizine derivatives against another HIV target, the VIF-ElonginC interaction.

Table 3: Biological Activity of Indolizine Derivatives as HIV-1 VIF-ElonginC Interaction Inhibitors

Compound IDIC50 (µM)CC50 (µM)Selectivity Index (SI)
136.1>500>13.8
2a20.5154.27.5
2g11.0>500>45.5
3a22.3>500>22.4
4p20.5349.917.1
4q20.599.44.8

Data sourced from "Design, synthesis and biological evaluation of indolizine derivatives as HIV-1 VIF-ElonginC interaction inhibitors".

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds with the potential to act as HIV protease inhibitors. The synthetic routes are well-established and allow for the creation of a diverse library of indolizine-2-carboxamides. The protocols provided herein offer a solid foundation for the synthesis and subsequent biological evaluation of these compounds. Further research, including extensive in vitro testing and structure-activity relationship studies, is warranted to fully explore the potential of this promising class of molecules in the ongoing search for new and effective antiretroviral agents.

Application of Indolizine-2-carboxylic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-2-carboxylic acid is a heterocyclic compound that has emerged as a versatile building block in the synthesis of functional organic materials. Its rigid, planar structure and electron-rich nature make it an attractive scaffold for creating novel materials with tailored optoelectronic properties. While direct applications of this compound in materials science are not extensively documented, its role as a key precursor in the development of materials for organic electronics and solar energy conversion is well-established. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in these fields.

Application in Organic Electronics: π-Expanded Indoloindolizines for Organic Field-Effect Transistors (OFETs)

This compound is a crucial starting material for the synthesis of π-expanded indoloindolizines, a new class of polycyclic aromatic compounds with promising applications in organic electronics. These materials exhibit tunable electronic properties and enhanced stability, making them suitable as active components in Organic Field-Effect Transistors (OFETs).[1][2][3][4][5]

Logical Relationship: From Precursor to Device

The following diagram illustrates the progression from the indolizine precursor to the final OFET device, highlighting the key stages of material synthesis and device fabrication.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication Indolizine Precursor Indolizine Precursor Indoloindolizine Synthesis Indoloindolizine Synthesis Indolizine Precursor->Indoloindolizine Synthesis Key Reactant Purification Purification Indoloindolizine Synthesis->Purification Active Layer Deposition Active Layer Deposition Purification->Active Layer Deposition Purified Material Substrate Preparation Substrate Preparation Substrate Preparation->Active Layer Deposition Electrode Deposition Electrode Deposition Active Layer Deposition->Electrode Deposition OFET Device OFET Device Electrode Deposition->OFET Device Final Device

Caption: Workflow from indolizine precursor to OFET device.

Quantitative Data: OFET Performance of Indoloindolizine Derivatives

The performance of OFETs fabricated using various indoloindolizine derivatives showcases their potential as ambipolar semiconductors. The charge carrier mobilities for holes (μh) and electrons (μe) are key performance indicators.

CompoundHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Reference
I6 0.020.01[4]
I8a 0.040.03[4]
I9 0.010.005[4]
Experimental Protocols

This protocol describes a general method for the synthesis of indoloindolizine derivatives, which can be adapted from the supplementary information of related studies.[1][3]

Materials:

  • Appropriately substituted indolizine precursor

  • Aryl or heteroaryl coupling partner (e.g., boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Standard laboratory glassware and purification equipment (chromatography column, recrystallization apparatus)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the indolizine precursor (1.0 eq) in the anhydrous solvent.

  • Add the aryl or heteroaryl coupling partner (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure indoloindolizine derivative.

This protocol outlines the fabrication of bottom-gate, top-contact OFETs and their characterization.[1][4]

Materials:

  • Highly doped Si wafers with a SiO₂ dielectric layer

  • Pentafluorobenzenethiol (PFBT) for surface modification

  • Gold (Au) for source and drain electrodes

  • Purified indoloindolizine derivative

  • High-purity organic solvent for solution deposition (e.g., chloroform, chlorobenzene)

  • Semiconductor parameter analyzer

  • Glovebox or inert atmosphere environment

Procedure:

  • Substrate Cleaning and Preparation:

    • Clean the Si/SiO₂ substrates by sonication in a sequence of deionized water, acetone, and isopropanol.

    • Dry the substrates under a stream of nitrogen.

    • Treat the SiO₂ surface with an oxygen plasma or a piranha solution to create a hydrophilic surface.

    • Modify the SiO₂ surface by immersing the substrates in a dilute solution of PFBT in isopropanol to form a self-assembled monolayer.

  • Active Layer Deposition:

    • Inside a glovebox, prepare a dilute solution of the indoloindolizine derivative in a high-purity organic solvent.

    • Deposit the active layer onto the prepared substrates using a solution-based technique such as drop-casting or spin-coating.

    • Anneal the films at an optimized temperature to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Deposit the gold source and drain electrodes on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

  • Device Characterization:

    • Measure the electrical characteristics of the OFETs (output and transfer curves) in an inert atmosphere using a semiconductor parameter analyzer.

    • Extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the measured characteristics.

Application in Solar Energy: Indolizine-Based Dyes for Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound are utilized as potent electron donors in the design of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs).[6][7][8] The strong electron-donating ability of the indolizine moiety contributes to efficient light harvesting and charge separation in the solar cell.[8]

Signaling Pathway: Electron Transfer in a DSSC

The following diagram illustrates the key electron transfer processes occurring in a DSSC upon photoexcitation of the indolizine-based dye.

G Photon Photon Dye (Ground State) Dye (Ground State) Photon->Dye (Ground State) Light Absorption Dye (Excited State) Dye (Excited State) Dye (Ground State)->Dye (Excited State) Excitation TiO2 Conduction Band TiO2 Conduction Band Dye (Excited State)->TiO2 Conduction Band Electron Injection External Circuit External Circuit TiO2 Conduction Band->External Circuit Electron Transport Electrolyte (Redox Mediator) Electrolyte (Redox Mediator) Electrolyte (Redox Mediator)->Dye (Ground State) Dye Regeneration External Circuit->Electrolyte (Redox Mediator) Electron Flow

Caption: Electron transfer pathway in an indolizine-based DSSC.

Quantitative Data: Performance of DSSCs with Indolizine-Based Dyes

The performance of DSSCs is evaluated based on several parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

DyeVoc (mV)Jsc (mA/cm²)FF (%)PCE (%)Reference
ND1 541 ± 914.5 ± 0.667 ± 05.3 ± 0.1[9]
ND2 477 ± 311.7 ± 0.369 ± 03.7 ± 0.1[9]
AS1 ---5.49[10]
AS2 ---6.34[10]
AS3 ---6.16[10]
AS4 ---5.57[10]

Note: Direct comparison between different studies may be challenging due to variations in experimental conditions.

Experimental Protocols

This protocol provides a general procedure for synthesizing a Donor-π-Acceptor (D-π-A) dye where the indolizine moiety acts as the donor.

Materials:

  • Indolizine-aldehyde derivative (Donor)

  • π-conjugated bridge with an active methylene group

  • Cyanoacetic acid or rhodanine-3-acetic acid (Acceptor)

  • Piperidine or other basic catalyst

  • Anhydrous solvent (e.g., Acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the indolizine-aldehyde derivative (1.0 eq) and the π-conjugated bridge component (1.0 eq) in the anhydrous solvent.

  • Add the acceptor molecule (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude dye by column chromatography on silica gel to yield the final D-π-A dye.

This protocol describes the assembly and characterization of a DSSC.

Materials:

  • FTO-coated glass substrates

  • TiO₂ paste

  • Indolizine-based dye solution

  • Co-adsorbent (e.g., chenodeoxycholic acid, CDCA)

  • Platinum-coated counter electrode

  • Iodide/triiodide-based electrolyte

  • Solar simulator

  • Potentiostat/galvanostat

Procedure:

  • Photoanode Preparation:

    • Deposit a mesoporous TiO₂ film on the FTO glass substrate using screen printing or doctor-blading.

    • Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and electrical contact.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in a solution of the indolizine-based dye and a co-adsorbent in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for several hours.

  • Cell Assembly:

    • Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin polymer sealant.

    • Introduce the iodide/triiodide electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode, which are then sealed.

  • Photovoltaic Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.

    • Determine the Voc, Jsc, FF, and PCE from the I-V curve.

    • Measure the Incident Photon-to-Current Conversion Efficiency (IPCE) spectrum to evaluate the cell's performance at different wavelengths.

Other Potential Applications in Materials Science

While less explored, the unique structure of this compound suggests potential for its application in other areas of materials science:

  • Sensor Technology: The nitrogen atom in the indolizine ring and the carboxylic acid group can act as binding sites for metal ions or other analytes. Functionalized this compound derivatives could be developed as fluorescent or colorimetric sensors.

  • Functional Polymers: The carboxylic acid group can be used as a functional handle for polymerization or for grafting onto existing polymer chains. This could lead to the development of polymers with interesting optical or electronic properties. However, specific examples of polymers derived directly from this compound are not prevalent in the current literature.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and the nitrogen atom of the indolizine ring could potentially coordinate to metal centers, forming coordination polymers or MOFs. These materials could have applications in catalysis, gas storage, and separation. This remains a largely unexplored area for this specific ligand.

Further research is needed to fully realize the potential of this compound and its derivatives in these and other areas of materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Indolizine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The three primary purification techniques for this compound are precipitation/recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material.

Q2: What are the likely impurities in my crude this compound sample?

A2: If the acid was synthesized via hydrolysis of ethyl indolizine-2-carboxylate, the most common impurity is the unreacted starting material (the ethyl ester).[1] Other potential impurities include byproducts from the synthesis of the indolizine core and any degradation products.

Q3: My purified this compound is a solid. How can I assess its purity?

A3: The purity of solid this compound can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of impurities, High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, and melting point determination, where a sharp melting range close to the literature value indicates high purity.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective technique for purifying polar compounds like carboxylic acids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated state.

Purification Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Precipitation/Recrystallization

Symptoms:

  • You obtain a significantly lower mass of purified product than expected after precipitating the acid from an aqueous solution or after recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Precipitation The pH of the solution may not be optimal for complete precipitation. Ensure the pH is adjusted to be sufficiently acidic (typically pH 3-4) to fully protonate the carboxylate.[1] Use a pH meter for accurate measurement.
Product Solubility The product may have some solubility in the wash solvent. Always use ice-cold solvents (e.g., cold deionized water) for washing the filtered solid to minimize product loss.[1] Use a minimal amount of solvent necessary to wash away impurities.
Premature Crystallization During recrystallization, if the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Incorrect Solvent Choice The chosen recrystallization solvent may be too good a solvent, even at low temperatures. If recovery is consistently low, experiment with different solvent systems, including mixed-solvent systems. Good solvents for recrystallizing carboxylic acids often include ethanol, methanol, or water.
Issue 2: Compound Streaking or Decomposing on Silica Gel Column

Symptoms:

  • During column chromatography, the product appears as a long streak rather than a tight band on the TLC plate.

  • The collected fractions show signs of decomposition (e.g., discoloration, multiple new spots on TLC).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause sensitive compounds like some indolizine derivatives to streak or decompose.[2]
Solution 1: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This keeps the carboxylic acid fully protonated, reducing its interaction with the silica surface and leading to better peak shape.
Solution 2: Use deactivated silica gel. You can deactivate silica by adding a small percentage of water or by pre-treating the column with a solvent system containing a small amount of a base like triethylamine, followed by re-equilibration with your neutral or acidic eluent. However, for an acidic compound, adding acid to the eluent is the more common approach.
Compound Overload Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
Incorrect Eluent Polarity If the eluent is too polar, the compound will move too quickly (high Rf) with little separation. If it's not polar enough, it may stick to the column or move very slowly (low Rf), leading to band broadening. Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate using the intended eluent system.

Data Presentation

The following table provides representative data for the purification of this compound obtained from the hydrolysis of its ethyl ester. Note that actual yields and purity will vary based on the scale of the reaction and the purity of the crude material.

Purification MethodStarting MaterialTypical Recovery/YieldFinal Purity (by HPLC)Notes
Precipitation Crude acid from hydrolysis85-95%>95%Purity is highly dependent on the efficiency of the initial wash to remove the unreacted ester.[1]
Recrystallization Solid, >90% pure70-90%>98%Assumes a suitable solvent (e.g., ethanol/water) is used.
Column Chromatography Oily or highly impure solid60-85%>99%Yield can be lower due to losses on the column. Eluent modification with acetic acid is often necessary.

Experimental Protocols

Protocol 1: Purification by Precipitation (from Hydrolysis Reaction)

This protocol assumes the starting point is the aqueous solution remaining after the hydrolysis of ethyl indolizine-2-carboxylate with a base like KOH and subsequent removal of organic solvents.[1]

  • Preparation: Take the aqueous solution containing the potassium salt of this compound.

  • Wash: Wash the aqueous solution with diethyl ether (2 x 15 mL) in a separatory funnel to remove any remaining unreacted ethyl indolizine-2-carboxylate.[1] Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH with a pH meter or pH paper. Continue adding acid until the solution reaches a pH of 3-4.[1]

  • Precipitation: A solid precipitate of this compound should form. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts.[1]

  • Drying: Dry the purified solid under vacuum to yield the final product.[1]

Protocol 2: Purification by Column Chromatography

This protocol is for purifying crude this compound that contains impurities of similar solubility but different polarity.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Run a TLC plate using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add one drop of acetic acid to the TLC jar. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3. A common starting point is 7:3 hexanes:ethyl acetate + 0.5% acetic acid.

  • Column Packing: Prepare a flash chromatography column with silica gel, using the chosen eluent system. Ensure the column is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. The added acetic acid is volatile and will typically be removed under high vacuum.

Visualizations

experimental_workflow start Crude this compound method_choice Assess Impurities (TLC, NMR) start->method_choice precip Precipitation / Recrystallization method_choice->precip  Mainly unreacted  starting material chrom Column Chromatography method_choice->chrom  Multiple polar  impurities extract Acid-Base Extraction method_choice->extract  Neutral/basic  impurities analysis Purity Analysis (HPLC, NMR, MP) precip->analysis chrom->analysis extract->analysis analysis->chrom Impure pure_product Pure Product analysis->pure_product Purity OK

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Synthesis of Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Indolizine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of an indolizine-2-carboxylate ester, commonly ethyl indolizine-2-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid. The two primary methods for the synthesis of the indolizine ester precursor are the Tschitschibabin reaction and 1,3-dipolar cycloaddition.

Q2: My overall yield is low. What are the potential causes?

A2: Low overall yield can stem from issues in either the ester synthesis or the hydrolysis step. In the Tschitschibabin reaction, side reactions such as dimerization of the pyridine starting material or ring-opening of the intermediate ylide can occur.[1][2] For the 1,3-dipolar cycloaddition, the stability of the pyridinium ylide and the potential for competing side reactions are critical factors. In the hydrolysis step, incomplete reaction is a common cause of low yield, leaving unreacted ester in your product mixture.[3] Additionally, degradation of the final product through decarboxylation, especially at elevated temperatures, can reduce the isolated yield.

Q3: I am observing multiple spots on my TLC plate after the synthesis of the indolizine ester. What could these be?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired indolizine-2-carboxylate ester, these could be unreacted starting materials, or side products specific to the synthetic route used. In the Tschitschibabin reaction, these may include dimeric pyridine species.[1] In a 1,3-dipolar cycloaddition, the formation of a regioisomer is a possibility that can lead to an additional spot.

Q4: How can I purify the final this compound?

A4: Purification of the final product is crucial to remove any unreacted starting materials, side products, or residual reagents. Common purification techniques include recrystallization and column chromatography. A phased crystallization approach, where the pH of a solution of the crude product is carefully adjusted to selectively precipitate impurities before isolating the desired carboxylic acid at its isoelectric point, can be effective.[4] For more challenging separations, silica gel column chromatography using a suitable solvent system can be employed.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its ester precursor.

Side Product Formation in Indolizine-2-carboxylate Ester Synthesis
Problem Potential Cause Suggested Solution
Low yield and presence of a dimeric byproduct in Tschitschibabin reaction. High reaction temperatures and prolonged reaction times can favor the dimerization of the pyridine starting material.[1]Optimize the reaction temperature and time. Running the reaction at the lowest effective temperature can help minimize dimerization. Consider using a higher pressure of an inert gas if the reaction is conducted at elevated temperatures to suppress side reactions.[1]
Formation of a regioisomer in 1,3-dipolar cycloaddition. The regioselectivity of 1,3-dipolar cycloadditions is influenced by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. The formation of an alternative regioisomer, such as an indolizine-3-carboxylate, can occur.[7]The choice of catalyst can influence regioselectivity. For example, in some systems, switching between different metal catalysts can favor the formation of one regioisomer over another.[7] Careful selection of electron-withdrawing groups on the dipolarophile can also enhance regioselectivity.
Low yield due to unstable pyridinium ylide intermediate. The pyridinium ylide intermediate in both the Tschitschibabin reaction and 1,3-dipolar cycloaddition can be unstable and undergo undesired reactions, such as ring-opening, especially in the presence of certain solvents.[2]Use anhydrous solvents and an inert atmosphere to prevent hydrolysis and other side reactions of the ylide. The choice of base for ylide generation is also critical; a non-nucleophilic base is often preferred.
Issues During Hydrolysis of Indolizine-2-carboxylate Ester
Problem Potential Cause Suggested Solution
Incomplete hydrolysis, presence of starting ester in the final product. Insufficient reaction time, inadequate amount of base, or too low a reaction temperature can lead to incomplete saponification of the ester.[3]Increase the reaction time and/or the reaction temperature. Ensure that a sufficient molar excess of the base (e.g., KOH or NaOH) is used. Monitor the reaction progress by TLC until the starting ester spot is no longer visible.[8]
Product degradation during workup. This compound can undergo decarboxylation (loss of CO2) at high temperatures, leading to the formation of indolizine.Avoid excessive heating during the workup and purification steps. If purification by recrystallization is performed, use the minimum amount of hot solvent necessary for dissolution and cool the solution promptly.
Difficulty in isolating the product after acidification. The product may be partially soluble in the aqueous acidic solution, especially if a large volume of water is used.After acidification, if precipitation is incomplete, extract the aqueous layer with a suitable organic solvent such as ethyl acetate to recover the dissolved product.[8]

Experimental Protocols

Synthesis of Ethyl Indolizine-2-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is a general representation and may require optimization.

  • Ylide Formation: To a solution of the appropriate pyridine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., acetone), add the corresponding phenacyl bromide (1.0 eq). Stir the mixture at room temperature to facilitate the formation of the pyridinium salt.

  • Cycloaddition: To the pyridinium salt suspension, add ethyl propiolate (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Hydrolysis of Ethyl Indolizine-2-carboxylate
  • Reaction Setup: Dissolve ethyl indolizine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Saponification: Add a solution of potassium hydroxide (5.0 eq) to the reaction mixture. Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with 1 M hydrochloric acid to a pH of 3-4, which will cause the this compound to precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8] Further purification can be achieved by recrystallization.[6]

Visualizations

Reaction Pathway: 1,3-Dipolar Cycloaddition

Pyridine Pyridine Derivative PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt PhenacylBromide Phenacyl Bromide PhenacylBromide->PyridiniumSalt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation Base Base (e.g., Et3N) Base->Ylide Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Dipolarophile Ethyl Propiolate Dipolarophile->Cycloaddition IndolizineEster Ethyl Indolizine-2-carboxylate Cycloaddition->IndolizineEster

Caption: General workflow for the synthesis of ethyl indolizine-2-carboxylate via 1,3-dipolar cycloaddition.

Troubleshooting Logic for Low Product Yield

Start Low Yield of this compound CheckEsterStep Analyze crude ester by TLC/NMR Start->CheckEsterStep EsterProblem Issue in Ester Synthesis CheckEsterStep->EsterProblem Yes HydrolysisProblem Issue in Hydrolysis Step CheckEsterStep->HydrolysisProblem No SideProducts Significant side products observed? EsterProblem->SideProducts IncompleteHydrolysis Incomplete Hydrolysis HydrolysisProblem->IncompleteHydrolysis ProductDegradation Product Degradation HydrolysisProblem->ProductDegradation OptimizeEster Optimize ester synthesis conditions (temp, time, reagents) SideProducts->OptimizeEster Yes UnreactedSM Mainly unreacted starting material? SideProducts->UnreactedSM No UnreactedSM->OptimizeEster Yes OptimizeHydrolysis Increase base, time, or temp for hydrolysis IncompleteHydrolysis->OptimizeHydrolysis CheckWorkup Review workup conditions (avoid high temp) ProductDegradation->CheckWorkup

References

Technical Support Center: Synthesis of Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indolizine-2-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: this compound is most commonly synthesized in a two-step process:

  • Synthesis of a precursor, typically an ester like ethyl indolizine-2-carboxylate. This is often achieved through classical methods such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition reactions.[1]

  • Hydrolysis of the ester precursor. This is a standard saponification reaction to yield the final carboxylic acid.[2]

Q2: Which synthetic route for the precursor, ethyl indolizine-2-carboxylate, is recommended?

A2: The choice of synthetic route for the precursor often depends on the available starting materials and desired substitution patterns on the indolizine ring.

  • The Tschitschibabin reaction is a classic and efficient method involving the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-mediated intramolecular cyclization.[3]

  • 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes is another widely used and versatile method.[1] This approach can offer a high degree of control over the substitution pattern.

Q3: What are the key considerations for the hydrolysis of ethyl indolizine-2-carboxylate?

A3: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Key considerations include the choice of base, solvent, reaction temperature, and time. Alkaline hydrolysis using a base like potassium hydroxide (KOH) in a mixed solvent system such as ethanol and water is a common and effective method.[2]

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of Ethyl Indolizine-2-carboxylate (Precursor)

Q: My Tschitschibabin reaction to synthesize ethyl indolizine-2-carboxylate is giving a low yield. What are the potential causes and solutions?

A: Low yields in the Tschitschibabin reaction can be attributed to several factors:

  • Inefficient Quaternization: The initial reaction between the 2-alkylpyridine and the α-halocarbonyl compound to form the pyridinium salt is crucial. Ensure your α-halocarbonyl reagent is pure and reactive.

  • Suboptimal Base: The choice and amount of base for the cyclization step are critical. A base that is too strong or weak can lead to side reactions. Consider screening different bases (e.g., sodium bicarbonate, potassium carbonate, triethylamine) and optimizing the stoichiometry.

  • Side Reactions: Dimerization of the pyridinium ylide can be a significant side reaction, reducing the yield of the desired indolizine.[3] Optimizing the reaction concentration and temperature can help minimize this.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions if specified in the protocol, as water can interfere with the reaction. The reaction temperature should also be carefully controlled.

Issue 2: Incomplete Hydrolysis of Ethyl Indolizine-2-carboxylate

Q: I am observing incomplete hydrolysis of my ethyl indolizine-2-carboxylate to the carboxylic acid. How can I drive the reaction to completion?

A: Incomplete hydrolysis can be addressed by modifying the reaction conditions:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time at reflux can help push the reaction to completion.[2]

  • Increase Base Equivalents: Ensure a sufficient excess of the base (e.g., KOH) is used to drive the equilibrium towards the carboxylate salt.[2]

  • Solvent Composition: The ratio of the organic solvent (e.g., ethanol) to water can influence the solubility of the reactants and the reaction rate. Experiment with different solvent ratios to find the optimal conditions.

  • Choice of Base: While KOH is commonly used, other bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can be explored to see if they offer better results for your specific substrate.

Issue 3: Difficulty in Purification of this compound

Q: I am having trouble purifying the final this compound product. What are some effective purification strategies?

A: Purification of this compound can be challenging due to its physical properties. Here are some recommended techniques:

  • Precipitation and Filtration: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid.[2] Ensure the pH is adjusted correctly to maximize precipitation. Washing the filtered solid with cold water can help remove inorganic salts.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[4][5] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water.

  • Column Chromatography: While less common for the final carboxylic acid, it can be used if other methods fail. A silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to improve elution) can be effective.

Data Presentation

Table 1: Reaction Conditions for Hydrolysis of Ethyl Indolizine-2-carboxylate

Starting MaterialProductReagents and ConditionsTypical Yield (%)Reference
Ethyl indolizine-2-carboxylateThis compoundKOH, Ethanol/Water, Reflux, 2-4 h>90[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl Indolizine-2-carboxylate [2]

Materials:

  • Ethyl indolizine-2-carboxylate (1.0 mmol)

  • Potassium hydroxide (KOH) (5.0 mmol)

  • Ethanol (10 mL)

  • Water (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve ethyl indolizine-2-carboxylate in a mixture of ethanol and water.

  • Add potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid. This will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hydrolysis start 2-Alkylpyridine + α-Halocarbonyl tschitschabin Tschitschabin Reaction start->tschitschabin cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition precursor Ethyl Indolizine-2-carboxylate tschitschabin->precursor cycloaddition->precursor hydrolysis Alkaline Hydrolysis (e.g., KOH, EtOH/H2O) precursor->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification purification Purification (Filtration/Recrystallization) acidification->purification final_product This compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_precursor Precursor Synthesis Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues low_yield Low Yield of this compound side_reactions Side Reactions (e.g., Dimerization) low_yield->side_reactions impure_reagents Impure Starting Materials low_yield->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis degradation Product Degradation low_yield->degradation loss_during_workup Product Loss During Workup/Purification low_yield->loss_during_workup optimize_concentration optimize_concentration side_reactions->optimize_concentration Solution: Optimize Concentration/Temp purify_reagents purify_reagents impure_reagents->purify_reagents Solution: Purify Starting Materials screen_conditions screen_conditions suboptimal_conditions->screen_conditions Solution: Screen Solvents/Bases/Temp modify_hydrolysis modify_hydrolysis incomplete_hydrolysis->modify_hydrolysis Solution: Increase Time/Temp/Base milder_conditions milder_conditions degradation->milder_conditions Solution: Use Milder Conditions optimize_purification optimize_purification loss_during_workup->optimize_purification Solution: Optimize Purification Method

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Functionalization of Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functionalization of indolizine-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the indolizine ring system often challenging in terms of regioselectivity?

The indolizine core is a π-excessive system, resulting from the fusion of a pyrrole ring (π-excessive) and a pyridine ring (π-deficient).[1] This electronic structure leads to the highest electron density at the C3 and C1 positions.[1][2] Consequently, these positions are the most nucleophilic and, therefore, the most reactive sites for electrophilic substitution, making selective functionalization at other positions, such as on the pyridine ring, a significant challenge.[1][2]

Q2: I am observing significant decarboxylation of my this compound during a reaction. What causes this and how can I prevent it?

Decarboxylation is a common side reaction, particularly under harsh acidic or basic conditions at elevated temperatures.[3] The carboxylic acid group at the C2 position can be labile. To mitigate this, consider using milder reaction conditions. For instance, in amide coupling reactions, employing modern coupling agents that operate at lower temperatures can be effective.[4] If attempting reactions on the ring, it may be preferable to work with the more stable ethyl or methyl ester and perform the hydrolysis to the carboxylic acid as the final step.[5]

Q3: What is the most common starting material for synthesizing various functionalized indolizine-2-carboxylic acids?

A frequent and versatile starting point is ethyl indolizine-2-carboxylate.[5] This compound is often more stable and easier to handle than the corresponding carboxylic acid for certain transformations. The typical strategy involves performing functionalization on the ester, such as halogenation, followed by hydrolysis (saponification) to yield the desired functionalized this compound.[5]

Q4: For introducing new carbon-carbon or carbon-heteroatom bonds, is direct C-H activation or a pre-functionalization strategy more common for indolizines?

While C-H functionalization is a modern and growing field, a more established and common strategy for indolizines involves pre-functionalization.[5][6] This usually entails halogenating the indolizine core first, for example, through bromination.[5] The resulting halo-indolizine derivative then serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, to introduce a wide variety of substituents.[5][7]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

You are attempting to synthesize an indolizine-2-carboxamide from this compound and an amine, but the yield is poor.

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Carboxylic Acid Activation The chosen coupling reagent may not be effective. Propylphosphonic acid anhydride (T3P®) is a mild and highly efficient coupling agent for this transformation.[4] Other standard reagents like HATU, HBTU, or BOP-Cl can also be tested, though their effectiveness may vary depending on the substrate.[8]
Poor Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., aromatic amines), longer reaction times or a slight increase in temperature (after initial coupling at low temperature) may be necessary.[9] Ensure the reaction is monitored by TLC to track the consumption of the starting material.
Steric Hindrance If either the indolizine or the amine partner is sterically bulky, the reaction rate can be significantly reduced. Consider using a less hindered coupling agent and allow for extended reaction times.
Side Reactions / Degradation The indolizine core can be sensitive. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent unwanted side reactions.[5] Cooling the initial activation step (e.g., to -20 °C) before adding the amine can minimize degradation.[4][9]

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_troubleshooting Troubleshooting Points Acid This compound Activation 1. Acid Activation (Low Temperature) Acid->Activation Amine Amine (R-NH2) Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent (e.g., T3P®) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Product Indolizine-2-carboxamide Coupling->Product Byproducts By-products Coupling->Byproducts T1 Reagent Choice T1->Reagent T2 Reaction Conditions (Temp, Time) T2->Activation T3 Substrate Sterics T3->Acid T3->Amine

Issue 2: Poor Regioselectivity in Electrophilic Substitution

You are attempting an electrophilic substitution (e.g., acylation, halogenation) on an indolizine ring and obtaining the product at the C1 or C3 position instead of the desired location (e.g., C7).

Potential Cause Troubleshooting Steps & Recommendations
Inherent Ring Reactivity The C1 and C3 positions are electronically favored for electrophilic attack.[1] This is the most common reason for poor regioselectivity.
Steric Accessibility The electrophile is preferentially attacking the most sterically accessible of the highly reactive sites.
Reaction Conditions Lewis acid catalysts used in reactions like Friedel-Crafts acylation can strongly favor substitution at the most nucleophilic positions.

G start Problem: Poor Regioselectivity (Attack at C1/C3) q1 Can you introduce bulky groups at C1 & C3? start->q1 s1 Strategy: Steric Hindrance Block C1/C3 to favor substitution at less reactive positions like C7. q1->s1 Yes q2 Is a directed metalation approach feasible? q1->q2 No s2 Strategy: Directed Ortho Metalation Use a directing group to guide a metalating agent to the desired position. q2->s2 Yes s3 Strategy: Halogenation & Cross-Coupling Selectively introduce a halogen at the desired position, then use Pd-catalyzed coupling to add the final group. q2->s3 No

Quantitative Data Summary

The synthesis of various indolizine-2-carboxamide derivatives from this compound using T3P® as a coupling agent has been reported with good yields.[4]

EntryAmineProductReaction ConditionsYield (%)
1Hydrazine hydrateIndolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt75
2PhenylhydrazineN'-phenylindolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt82
3AnilineN-phenylindolizine-2-carboxamideT3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux78
4BenzylamineN-benzylindolizine-2-carboxamideT3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux85

Key Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Indolizine-2-carboxylate[5]

This protocol describes the saponification of the ethyl ester to the carboxylic acid, a crucial first step for many subsequent functionalizations.[5]

  • Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Add potassium hydroxide (5.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum to yield pure this compound.[5]

Protocol 2: Amidation using T3P®[4]

This protocol details a reliable method for synthesizing indolizine-2-carboxamides.[4]

  • To a stirred solution of the this compound (1.0 mmol) in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to a temperature between -20 °C and -10 °C.

  • Slowly add a solution of propylphosphonic acid anhydride (T3P®) to the reaction mixture.

  • After the T3P® addition, add the corresponding amine or hydrazine derivative (1.1 mmol).

  • Allow the reaction to warm to room temperature (or reflux, depending on the amine's reactivity) and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indolizine-2-carboxamide.[4]

Protocol 3: Bromination of Ethyl Indolizine-2-carboxylate at the C3 Position[5]

To enable palladium-catalyzed cross-coupling reactions, the indolizine core must often be halogenated first.[5]

  • Dissolve ethyl indolizine-2-carboxylate (1.0 mmol) in glacial acetic acid (10 mL) at room temperature.

  • In a separate flask, prepare a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL).

  • Add the bromine solution dropwise to the solution of the indolizine ester.

  • Stir the reaction mixture for 1-2 hours; a precipitate may form during this time. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water (50 mL).

  • Collect the resulting precipitate by filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the solid under a vacuum to yield ethyl 3-bromoindolizine-2-carboxylate.[5]

G Start Ethyl Indolizine-2-carboxylate Hydrolysis Protocol 1: Hydrolysis (KOH) Start->Hydrolysis Halogenation Protocol 3: Halogenation (Br₂) Start->Halogenation Acid This compound Hydrolysis->Acid Amidation Protocol 2: Amide Coupling (T3P®, R-NH₂) Acid->Amidation Amide Indolizine-2-carboxamide Amidation->Amide HaloEster Ethyl 3-Haloindolizine- 2-carboxylate Halogenation->HaloEster PdCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) HaloEster->PdCoupling CoupledEster Functionalized Ethyl Indolizine-2-carboxylate PdCoupling->CoupledEster FinalHydrolysis Hydrolysis (KOH) CoupledEster->FinalHydrolysis FinalAcid Functionalized Indolizine- 2-carboxylic Acid FinalHydrolysis->FinalAcid

References

Technical Support Center: Regioselective Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for regioselective indolizine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of controlling regioselectivity during the synthesis of indolizine scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indolizines, and how is regioselectivity controlled in each?

A1: The synthesis of indolizines can be broadly approached through several key methodologies, with regioselectivity being a critical aspect of each. The most common strategies include:

  • 1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of a pyridinium ylide with a dipolarophile (an alkene or alkyne).[1][2] The regioselectivity is primarily influenced by the electronic properties of both the ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile typically direct the substitution pattern.[1]

  • Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, copper, rhodium, gold, and iron have been employed to achieve highly regioselective indolizine synthesis.[1][3] For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the regioselectivity of the annulation.[3]

  • Direct C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the indolizine core.[4][5] Regioselectivity is often controlled by using directing groups attached to the indolizine nitrogen or another position on the core, which guide the metal catalyst to a specific C-H bond.[6][7]

  • Metal-Free Synthesis: These methods often involve cascade reactions or cycloadditions under thermal or basic conditions.[8][9] Regioselectivity in these cases is governed by the inherent reactivity of the starting materials and the stability of the intermediates formed during the reaction cascade.[8]

Q2: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A2: Obtaining a mixture of regioisomers is a common challenge in 1,3-dipolar cycloadditions for indolizine synthesis. Here are several factors to consider for improving regioselectivity:

  • Dipolarophile Choice: The electronic nature of the substituents on your alkene or alkyne dipolarophile is crucial. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have a profound effect on the frontier molecular orbitals (HOMO/LUMO) of the dipolarophile, which in turn dictates the regiochemical outcome of the cycloaddition. Experimenting with different EWGs or EDGs can steer the reaction towards the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. A systematic screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) is recommended.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the cycloaddition. Running the reaction at lower temperatures may favor the kinetically preferred regioisomer, while higher temperatures might allow for equilibration to the thermodynamically more stable product.

  • Lewis Acid Catalysis: The addition of a Lewis acid can sometimes enhance regioselectivity by coordinating to the dipolarophile, thereby altering its electronic properties and steric accessibility.

Q3: In my palladium-catalyzed C-H functionalization, I am observing functionalization at an undesired position. What can I do to direct the reaction to the target C-H bond?

A3: Achieving high regioselectivity in palladium-catalyzed C-H functionalization of indolizines often requires careful optimization of the reaction conditions, with a particular focus on directing groups and ligands.[4][5]

  • Directing Groups: The use of a directing group is one of the most effective strategies.[6] A directing group, temporarily installed on the indolizine core (often at the nitrogen atom), coordinates to the palladium catalyst and positions it in close proximity to the desired C-H bond, favoring its activation over others. Common directing groups include picolinamides and other nitrogen-containing heterocycles.

  • Ligand Tuning: The ligand coordinated to the palladium center plays a critical role in controlling both reactivity and selectivity.[10] Bulky or electron-rich ligands can influence the steric environment around the metal, favoring approach to a less hindered C-H bond. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to identify the optimal one for your specific substrate.

  • Oxidant and Additives: The choice of oxidant and the presence of additives can also impact the regioselectivity. These components can influence the oxidation state of the palladium catalyst and the overall catalytic cycle.

Troubleshooting Guides

Issue 1: Formation of Unexpected Regioisomers in Transition-Metal-Catalyzed Annulation
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Ligand Choice Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(o-tol)₃, Xantphos, dppf).[3]Identification of a ligand that favors the formation of the desired regioisomer.
Solvent Incompatibility Perform the reaction in a range of solvents with different polarities and coordinating abilities (e.g., Toluene, Dioxane, DMF, DMSO).Improved regioselectivity due to differential stabilization of key intermediates or transition states.
Sub-optimal Temperature Vary the reaction temperature. Lower temperatures may favor kinetic products, while higher temperatures can lead to thermodynamic products.Shifting the product ratio towards the desired regioisomer.
Inappropriate Metal Catalyst If using a palladium catalyst, consider screening other transition metals known to catalyze similar transformations (e.g., Cu, Rh, Au).[1][3]A different metal may exhibit a different intrinsic regiochemical preference.
Issue 2: Low Yield and/or Poor Regioselectivity in Metal-Free Cascade Reactions
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Base Screen different organic and inorganic bases (e.g., DBU, K₂CO₃, Na₂CO₃). The strength and steric hindrance of the base can be critical.[8]Improved yield and selectivity by optimizing the initial deprotonation or subsequent steps in the cascade.
Substrate Electronic Effects Modify the electronic properties of the substituents on your starting materials. For example, introduce electron-withdrawing or electron-donating groups to influence the nucleophilicity/electrophilicity of the reacting partners.Enhanced reactivity and control over the regiochemical outcome of the cascade.
Reaction Concentration Vary the concentration of the reactants. In some cascade reactions, higher or lower concentrations can favor the desired reaction pathway over side reactions.Increased yield of the target indolizine.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Regioselective Annulation of 2-(Pyridine-2-yl)acetonitrile Derivatives

This protocol is adapted from the work of Wu et al. and provides a method for the synthesis of polysubstituted indolizines where the regioselectivity is highly dependent on the choice of the phosphine ligand.[3]

Materials:

  • 2-(Pyridine-2-yl)acetonitrile derivative (1.0 equiv)

  • Propargyl carbonate (1.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • Phosphine ligand (20 mol%)

  • Toluene (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the 2-(pyridine-2-yl)acetonitrile derivative, propargyl carbonate, Pd₂(dba)₃, and the phosphine ligand.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired indolizine product.

Note: The regioselectivity of this reaction is highly dependent on the phosphine ligand used. A screening of ligands is recommended to optimize for the desired regioisomer.[3]

Protocol 2: Metal-Free Cascade Michael/SN2/Aromatization Reaction

This protocol is based on the work of Li et al. for the synthesis of functionalized indolizines from 2-alkylazaarene derivatives and bromonitroolefins.[8]

Materials:

  • 2-Alkylazaarene derivative (1.5 equiv)

  • Bromonitroolefin (1.0 equiv)

  • Na₂CO₃ (1.5 equiv)

  • THF (0.1 M)

Procedure:

  • In a sealed tube, combine the 2-alkylazaarene derivative, bromonitroolefin, and Na₂CO₃.

  • Add THF to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 24-48 hours.

  • After cooling to room temperature, concentrate the reaction mixture.

  • The crude residue can be directly subjected to column chromatography on silica gel (e.g., using a petroleum ether/EtOAc eluent system) to isolate the pure indolizine product.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Combine Reactants, Catalyst, and Ligand solvent Add Anhydrous Solvent start->solvent heat Heat under Inert Atmosphere solvent->heat cool Cool to Room Temperature heat->cool Reaction Completion concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product Isolated Indolizine purify->product

Caption: General experimental workflow for transition-metal-catalyzed indolizine synthesis.

regioselectivity_logic cluster_factors Controlling Factors cluster_outcomes Regiochemical Outcomes start Indolizine Synthesis Reaction catalyst Catalyst/Ligand System start->catalyst substituents Substituent Effects (Electronic/Steric) start->substituents conditions Reaction Conditions (Solvent, Temp.) start->conditions isomerA Desired Regioisomer catalyst->isomerA Optimization isomerB Undesired Regioisomer(s) catalyst->isomerB substituents->isomerA Rational Design substituents->isomerB conditions->isomerA Fine-tuning conditions->isomerB

Caption: Key factors influencing regioselectivity in indolizine synthesis.

References

Technical Support Center: Tschitschibabin Reaction for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Tschitschibabin reaction for indolizine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Tschitschibabin reaction is resulting in a low yield of the desired indolizine. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the Tschitschibabin indolizine synthesis can stem from several factors. Here's a breakdown of common issues and their solutions:

  • Incomplete Quaternization: The initial reaction to form the pyridinium salt is crucial. Ensure your α-halocarbonyl compound is reactive and used in a slight excess. Monitor the reaction progress by TLC or NMR to confirm the disappearance of the starting pyridine derivative.

  • Suboptimal Base: The choice and amount of base are critical for the cyclization step. Weak bases may not be sufficient to generate the pyridinium ylide intermediate effectively. Conversely, a very strong base might promote side reactions. Common bases include sodium carbonate, potassium carbonate, and triethylamine. It is advisable to perform small-scale optimizations to find the ideal base and stoichiometry for your specific substrates.

  • Reaction Temperature: The cyclization step is often sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote byproduct formation and decomposition of starting materials or the product. The optimal temperature is substrate-dependent and should be determined empirically, typically ranging from room temperature to reflux conditions.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and byproduct profile. Aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. Protic solvents, such as alcohols or water, can participate in side reactions, leading to ring-opened byproducts.[1][2]

  • Purity of Starting Materials: Ensure that the pyridine derivative and α-halocarbonyl compound are pure. Impurities can interfere with the reaction and lead to the formation of undesired side products.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the common byproducts of the Tschitschibabin indolizine synthesis and how can I minimize their formation?

A2: Besides unreacted starting materials, two main classes of byproducts are commonly encountered in the Tschitschibabin reaction for indolizine synthesis:

  • Dimerization Products: The pyridinium ylide intermediate can undergo dimerization, especially at higher concentrations and temperatures. This is a known side reaction in Chichibabin-type reactions.[3] To minimize dimerization, consider the following:

    • Slower addition of the base: Adding the base slowly can help to keep the instantaneous concentration of the reactive ylide intermediate low.

    • Lower reaction temperature: Performing the cyclization at a lower temperature can disfavor the dimerization pathway.

    • Use of a less reactive base: A milder base might generate the ylide more slowly, reducing its steady-state concentration.

  • Ring-Opened Byproducts (Solvolysis Products): If the reaction is performed in the presence of nucleophilic solvents like water or alcohols, ring-opening of the intermediate can occur. This leads to the formation of pyridinium acetates or propionates instead of the desired indolizine.[1][2] For instance, solvolysis of related 4-alkoxycarbonyl-3-oxo-1,2,3,4-tetrahydroquinolizinium ylides has been shown to yield 2-alkoxycarbonylethylpyridinium-1-acetates and 1-alkoxycarbonylmethylpyridinium-2-propionates.[1][2] To avoid these byproducts:

    • Use anhydrous solvents: Ensure that your reaction solvent is dry.

    • Avoid protic solvents: Whenever possible, choose aprotic solvents for the cyclization step.

Q3: How can I purify my desired indolizine from the reaction byproducts?

A3: Purification of indolizines from the Tschitschibabin reaction mixture typically involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired indolizine from unreacted starting materials and byproducts. The choice of eluent system will depend on the polarity of your specific indolizine derivative and the byproducts. A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the separation and identify the fractions containing the pure product. Indolizine derivatives are often fluorescent under UV light, which can aid in their identification on a TLC plate.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Quantitative Data on Byproduct Formation

The following table summarizes the influence of reaction conditions on the formation of a dimerization byproduct in a related Chichibabin amination reaction, which can provide insights into managing similar side reactions in indolizine synthesis.

SubstrateSolventBasePressureTemperatureAminated Product Yield (%)Dimer Product Yield (%)Reference
4-tert-butylpyridineXyleneSodium AmideAtmosphericHeating1189[3]
4-tert-butylpyridineXyleneSodium Amide350 psi N₂Heating7426[3]

Note: This data is from a Chichibabin amination reaction, not an indolizine synthesis. However, it illustrates the significant impact of reaction pressure on minimizing dimerization, a principle that could be applicable to the Tschitschibabin indolizine synthesis.

Experimental Protocols

General Experimental Protocol for Tschitschibabin Indolizine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Quaternization of the Pyridine Derivative

  • In a round-bottom flask, dissolve the substituted pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).

  • Add the α-halocarbonyl compound (1.0 - 1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction progress can be monitored by TLC or by the precipitation of the pyridinium salt.

  • Once the reaction is complete, the pyridinium salt can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The salt can be washed with a non-polar solvent like diethyl ether to remove any unreacted α-halocarbonyl compound and used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the Indolizine

  • Suspend or dissolve the pyridinium salt from Step 1 in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add a suitable base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) (2.0 - 3.0 eq.) to the mixture.

  • Heat the reaction mixture with stirring. The optimal temperature (from room temperature to reflux) should be determined for each specific reaction.

  • Monitor the reaction progress by TLC until the starting pyridinium salt is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired indolizine.

Visualizations

Byproduct_Formation Logical Relationship of Byproduct Formation in Tschitschibabin Indolizine Synthesis Start Pyridine Derivative + α-Halocarbonyl Compound Salt Pyridinium Salt Start->Salt Step 1 Conditions1 Quaternization Ylide Pyridinium Ylide Intermediate Salt->Ylide Step 2 Conditions2 Base Indolizine Desired Indolizine Product Ylide->Indolizine Desired Pathway Dimer Dimerization Byproduct Ylide->Dimer RingOpened Ring-Opened Byproducts (e.g., Pyridinium Acetates) Ylide->RingOpened Conditions3 Intramolecular Cyclization Conditions4 Dimerization (Side Reaction) Conditions5 Solvolysis (Side Reaction with Protic Solvents)

Caption: Byproduct Formation Pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Tschitschibabin Indolizine Synthesis Start Low Yield or High Impurity Check_Quaternization Analyze Quaternization Step: - TLC/NMR of salt - Check starting material purity Start->Check_Quaternization Check_Quaternization->Start If quaternization is incomplete Optimize_Cyclization Optimize Cyclization Conditions: - Base (type, amount) - Temperature - Solvent (anhydrous, aprotic) Check_Quaternization->Optimize_Cyclization If quaternization is successful Identify_Byproducts Identify Byproducts: - NMR, MS of crude mixture - Compare with known byproducts  (Dimers, Ring-opened) Optimize_Cyclization->Identify_Byproducts Minimize_Dimer To Minimize Dimerization: - Slow base addition - Lower temperature - Dilute conditions Identify_Byproducts->Minimize_Dimer If Dimer is major byproduct Minimize_RingOpening To Minimize Ring-Opening: - Use anhydrous solvents - Avoid protic solvents Identify_Byproducts->Minimize_RingOpening If Ring-opened product is major Purification Optimize Purification: - Column chromatography  (adjust eluent) - Recrystallization Minimize_Dimer->Purification Minimize_RingOpening->Purification Success Improved Yield and Purity Purification->Success

References

Technical Support Center: Indolizine-2-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of indolizine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

The two main strategies for synthesizing the indolizine core are the Tschitschibabin reaction and 1,3-dipolar cycloaddition. For producing this compound specifically, a common industrial approach involves the synthesis of an ester derivative (e.g., ethyl indolizine-2-carboxylate) via the Tschitschibabin reaction, followed by hydrolysis to the carboxylic acid.[1][2]

Q2: What are the major challenges when scaling up the Tschitschibabin reaction for this synthesis?

The primary challenges include:

  • Exothermic Reaction: The initial quaternization and subsequent cyclization steps can be highly exothermic, posing a risk of thermal runaway if not properly managed.[3][4][5][6][7][8]

  • Side Reactions: On a larger scale, side reactions such as dimerization and ring-opening solvolysis can become more prevalent, leading to reduced yields and complex purification.

  • Solid Handling: The handling of solid reagents and intermediates on a large scale can be challenging.

  • Purification: Isolation and purification of the final product can be difficult due to the presence of colored impurities and byproducts.

Q3: Are there significant safety concerns with the 1,3-dipolar cycloaddition route at scale?

While often proceeding under milder conditions than the Tschitschibabin reaction, scalability concerns for 1,3-dipolar cycloadditions include:

  • In situ Reagent Generation: Many 1,3-dipoles are unstable and generated in situ. Controlling this generation and subsequent reaction at a large scale is critical to avoid decomposition and side reactions.[9]

  • Solvent Selection: While green solvents like water can be used to improve safety and simplify workup, ensuring consistent reaction kinetics and solubility at scale can be challenging.[10]

  • Work-up Procedures: Large-scale extractions and purifications can be cumbersome, though aqueous-based reactions can simplify this.[10]

Q4: How does the final hydrolysis step from the ester to the carboxylic acid impact scalability?

The hydrolysis of ethyl indolizine-2-carboxylate is a critical final step with its own set of challenges at scale:[2]

  • Reaction Monitoring: Ensuring the reaction goes to completion is crucial to avoid ester impurities in the final product.

  • Product Precipitation: The carboxylic acid is typically precipitated by adjusting the pH. Controlling the precipitation to obtain a filterable solid with good purity is a key scale-up parameter.[2]

  • Washing and Drying: Efficiently washing and drying large quantities of the product to remove inorganic salts and residual solvents is necessary.[2]

Troubleshooting Guides

Issue 1: Low Yield in Tschitschibabin Reaction

Question: My Tschitschibabin reaction yield has dropped significantly after scaling up from the lab to a pilot reactor. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a common issue. Here are the potential causes and solutions:

Potential Cause Troubleshooting Steps
Poor Temperature Control / Localized Hotspots - Ensure efficient stirring to maintain a homogenous temperature distribution.[5] - Implement a controlled, gradual addition of reagents to manage the exotherm.[3] - Verify that the reactor's cooling system is adequate for the scale of the reaction.[5]
Increased Side Reactions (e.g., Dimerization) - Optimize the reaction temperature; higher temperatures can favor side reactions. - Evaluate the base concentration, as it can influence the rate of competing reactions.
Incomplete Reaction - Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC). - Ensure all starting materials have fully dissolved.
Inefficient Mixing - Re-evaluate the stirrer design and speed for the larger reactor volume. - Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions.[8]

Logical Troubleshooting Workflow for Low Yield

low_yield start Low Yield Observed check_temp Review Temperature Profile start->check_temp hot_spots Localized Hotspots? check_temp->hot_spots check_mixing Evaluate Agitation Efficiency side_reactions Increased Side Reactions? check_mixing->side_reactions check_time Analyze Reaction Time & Completion incomplete_reaction Incomplete Reaction? check_time->incomplete_reaction hot_spots->check_mixing No improve_cooling Improve Heat Transfer / Slower Addition hot_spots->improve_cooling Yes side_reactions->check_time No optimize_temp Optimize Temperature & Base Concentration side_reactions->optimize_temp Yes improve_agitation Modify Stirrer/Speed side_reactions->improve_agitation If mixing is poor extend_time Extend Reaction Time incomplete_reaction->extend_time Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Purification Challenges and Impurities

Question: After scaling up, my final this compound product is difficult to purify and contains significant colored impurities. What are the best strategies for purification?

Answer: Purification is a significant hurdle in large-scale production. Here's a guide to address this:

Problem Potential Cause Recommended Solution
Colored Impurities Formation of polymeric byproducts from the Tschitschibabin reaction.- Activated Carbon Treatment: Before crystallization, treat the solution of the crude product with activated carbon to adsorb colored impurities. - Optimized Crystallization: Carefully select the crystallization solvent and control the cooling rate to promote the formation of pure crystals, leaving impurities in the mother liquor.
Poorly Filterable Solid from Hydrolysis Uncontrolled precipitation leading to very fine particles.- Controlled pH Adjustment: Add the acid for precipitation slowly and with vigorous stirring to control particle size. - Seeding: Introduce a small amount of pure product crystals to encourage the growth of larger, more easily filterable crystals.
Residual Ester Impurity Incomplete hydrolysis of the ethyl indolizine-2-carboxylate.- Increase Reaction Time/Temperature: Ensure the hydrolysis reaction goes to completion by extending the time or slightly increasing the temperature. - Use of Co-solvent: Ensure adequate solubility of the ester during hydrolysis by using a suitable co-solvent like ethanol.[2]
Inorganic Salt Contamination Inefficient washing of the precipitated product.- Thorough Washing: Wash the filter cake with sufficient cold water to remove all soluble inorganic salts.[2] - Reslurrying: If necessary, reslurry the filter cake in water and re-filter to improve washing efficiency.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Tschitschibabin Reaction

This protocol is based on the common industrial route of synthesizing the ethyl ester followed by hydrolysis.[1][2]

Step 1: Synthesis of Ethyl Indolizine-2-carboxylate

  • Quaternization: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-methylpyridine in an appropriate solvent (e.g., acetone). Add ethyl bromopyruvate dropwise while maintaining the temperature below a set point determined by reaction calorimetry to control the exotherm.

  • Cyclization: After the addition is complete, add a base (e.g., cesium carbonate) portion-wise to the pyridinium salt suspension.[1] The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

  • Work-up: After the reaction is complete (monitored by TLC/HPLC), filter the reaction mixture. The filtrate is concentrated, and the crude ethyl indolizine-2-carboxylate is isolated, typically through extraction and solvent removal.

Experimental Workflow for Tschitschibabin Synthesis

tschitschibabin_workflow start Start quaternization 1. Quaternization (2-Methylpyridine + Ethyl Bromopyruvate) start->quaternization cyclization 2. Cyclization (Base Addition) quaternization->cyclization workup 3. Work-up & Isolation (Filtration, Extraction) cyclization->workup ester_product Ethyl Indolizine-2-carboxylate workup->ester_product

Caption: Workflow for ethyl indolizine-2-carboxylate synthesis.

Step 2: Hydrolysis to this compound [2]

  • Saponification: Dissolve the crude ethyl indolizine-2-carboxylate in a mixture of ethanol and water. Add a solution of potassium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting material.

  • Precipitation: Acidify the aqueous layer to a pH of 3-4 with 1 M hydrochloric acid. The this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices include ethanol, acetic acid, or mixtures with water.

  • Dissolution: Dissolve the crude, dry product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Stability of Indolizine-2-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Indolizine-2-carboxylic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: Based on the structure of this compound, the primary degradation pathways are anticipated to be hydrolysis of the carboxylic acid under certain conditions and potential decarboxylation, especially under heat and in the presence of certain catalysts. The indolizine ring itself is a key chromophore and its stability is crucial. While specific degradation products for this compound are not extensively documented in publicly available literature, general principles of organic chemistry suggest potential reactions. Under strong acidic or basic conditions, particularly with heat, hydrolysis or other rearrangements of the heterocyclic ring system could occur.

Q2: How stable is this compound at different pH values?

A2: While comprehensive public data on the pH stability profile of this compound is limited, studies on related indolizine derivatives suggest good stability in acidic conditions (pH 1.2) and moderate stability in neutral to slightly basic conditions (pH 6.8 - 7.4), where mild hydrolysis has been observed for some derivatives.[1] It is crucial to perform a pH stability profile study for your specific formulation and storage conditions.

Q3: What are the typical conditions for performing a forced degradation study on this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4][5] According to ICH Q1A(R2) guidelines, a target degradation of 5-20% is recommended to provide meaningful data.[2] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for up to 8 hours.[2][3]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for up to 8 hours.[2][3]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature above the accelerated storage conditions (e.g., 70-80°C).

  • Photostability: Exposure to a combination of UV and visible light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of this compound.Perform peak purity analysis to confirm if the main peak is homogenous. Attempt to identify the degradation products using LC-MS. Re-evaluate storage conditions (temperature, light, pH).
Loss of assay value over time. Chemical instability of the compound.Conduct a forced degradation study to identify the conditions under which the compound is unstable. Based on the results, adjust the formulation pH, protect from light, or modify storage temperature.
Inconsistent stability results between batches. Variability in impurity profile or solid-state properties (e.g., crystallinity, particle size).Characterize the impurity profile of each batch. Investigate the solid-state properties of the material. Ensure consistent manufacturing and storage conditions.
No degradation observed under initial forced degradation conditions. The molecule is highly stable under the applied stress.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time) to achieve the target degradation of 5-20%.[2][5]

Quantitative Data Summary

The following tables present illustrative quantitative data for the stability of this compound under various stress conditions. This data is hypothetical and intended to serve as a template for documenting results from experimental studies.

Table 1: Illustrative Stability Data of this compound in Solution (0.1 mg/mL) at 40°C

Condition Time (hours) % Remaining Appearance of Solution
0.1 N HCl0100.0Colorless
2498.5Colorless
4897.2Colorless
7295.8Faint yellow
0.1 N NaOH0100.0Colorless
2492.1Yellow
4885.3Darker yellow
7278.9Brownish-yellow
pH 7.4 Buffer0100.0Colorless
2499.1Colorless
4898.3Colorless
7297.5Colorless

Table 2: Illustrative Summary of Forced Degradation Studies of this compound

Stress Condition Conditions % Degradation Number of Degradants
Acid Hydrolysis0.1 N HCl, 60°C, 8 h12.52
Base Hydrolysis0.1 N NaOH, 60°C, 4 h18.23
Oxidation3% H₂O₂, RT, 24 h8.71
Thermal80°C, 48 h5.21
PhotolyticICH conditions15.82

Experimental Protocols

Protocol 1: pH Stability Profile Study
  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Store the prepared solutions in sealed, light-protected containers at a constant temperature (e.g., 40°C or 50°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point and plot the degradation profile.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL. Reflux the solution at 60°C for 8 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL. Reflux the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. Dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Photostability: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

Protocol 3: Stability-Indicating HPLC Method (Illustrative)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Injection Volume: 10 µL

Visualizations

G cluster_acid Acidic Conditions (e.g., 0.1 N HCl, Heat) Indolizine_acid This compound Degradant_A Potential Hydrolysis Product Indolizine_acid->Degradant_A Hydrolysis Degradant_B Potential Ring-Opened Product Indolizine_acid->Degradant_B Ring Opening

Caption: Potential Degradation Pathways Under Acidic Conditions.

G cluster_base Basic Conditions (e.g., 0.1 N NaOH, Heat) Indolizine_base This compound Degradant_C Carboxylate Salt Indolizine_base->Degradant_C Deprotonation Degradant_E Other Degradants Indolizine_base->Degradant_E Degradant_D Potential Decarboxylation Product (Indolizine) Degradant_C->Degradant_D Decarboxylation (if heated)

Caption: Potential Degradation Pathways Under Basic Conditions.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify Report Report Results and Propose Degradation Pathway Identify->Report

Caption: General Workflow for a Forced Degradation Study.

References

Technical Support Center: Chichibabin Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dimerization and other side reactions during Chichibabin indolizine synthesis.

Troubleshooting Guide: Dimerization and Side Reactions

Unwanted dimerization is a common side reaction in the Chichibabin indolizine synthesis, leading to reduced yields of the desired indolizine product. This guide provides a structured approach to diagnosing and resolving this issue.

Problem: Low yield of indolizine product with significant formation of a high-molecular-weight byproduct, suspected to be a dimer.

Possible Cause 1: High Concentration of Pyridinium Ylide Intermediate

The primary pathway for dimerization involves the 1,4-addition of the highly reactive pyridinium ylide intermediate onto a molecule of the starting 2-alkylpyridine derivative. A high concentration of the ylide can favor this intermolecular reaction over the desired intramolecular cyclization.

Solutions:

  • Slow Addition of Base: Instead of adding the base all at once, a slow, dropwise addition can maintain a low steady-state concentration of the ylide, thus favoring the intramolecular cyclization.

  • High Dilution: Performing the reaction at a lower concentration can decrease the probability of intermolecular collisions that lead to dimerization.

Possible Cause 2: Reaction Temperature is Too High

Elevated temperatures can increase the rate of side reactions, including dimerization and decomposition of intermediates.

Solutions:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the desired product. It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.

Possible Cause 3: Inappropriate Choice of Base

The strength and steric hindrance of the base used to generate the pyridinium ylide can significantly impact the reaction outcome. A very strong, non-hindered base can lead to a rapid increase in ylide concentration, promoting dimerization.

Solutions:

  • Use of a Weaker or More Hindered Base: Experiment with weaker bases such as sodium carbonate or triethylamine, or a more sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This can moderate the rate of ylide formation.

Possible Cause 4: Presence of Oxygen

While less common for dimerization, the presence of oxygen can lead to oxidative side reactions, complicating the product mixture and potentially leading to colored impurities.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dimerization in the Chichibabin indolizine synthesis?

A1: Dimerization is believed to occur primarily through a 1,4-addition mechanism. The pyridinium ylide, a key intermediate in the synthesis, acts as a nucleophile and attacks the 4-position of a starting 2-alkylpyridine molecule. This leads to the formation of a dimeric species.[1]

Q2: How can I confirm that the byproduct I am observing is a dimer?

A2: The suspected dimer can be characterized using standard analytical techniques. Mass spectrometry should show a molecular weight corresponding to two molecules of the starting pyridine derivative. NMR spectroscopy can also be used to elucidate the structure of the dimer.

Q3: Are there any specific reaction conditions that have been shown to minimize dimerization?

A3: Yes, while data specific to indolizine synthesis is limited, studies on the related Chichibabin amination reaction have shown that reaction conditions can significantly influence the product distribution. For example, in the amination of 4-tert-butylpyridine, increasing the pressure of nitrogen gas dramatically reduced the yield of the dimer and increased the yield of the desired aminated product.[2] This suggests that optimizing reaction parameters is crucial.

Q4: Can the choice of solvent affect the formation of dimers?

A4: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rates. While specific studies on solvent effects on dimerization in indolizine synthesis are not widely available, it is a parameter worth optimizing. A solvent that favors the intramolecular cyclization over the intermolecular dimerization would be ideal.

Q5: Are there alternative synthetic routes to indolizines that avoid the Chichibabin reaction and its associated dimerization?

A5: Yes, several other methods for synthesizing indolizines exist, such as the Scholtz reaction, 1,3-dipolar cycloaddition reactions, and various transition-metal-catalyzed cyclizations.[3] If dimerization in the Chichibabin synthesis proves to be an insurmountable issue for a particular substrate, exploring these alternative routes may be beneficial.

Quantitative Data on Dimerization

Table 1: Effect of Nitrogen Pressure on Product Distribution in the Chichibabin Amination of 4-tert-butylpyridine [2]

Pressure (psi)2-Amino-4-tert-butylpyridine Yield (%)Dimer (4,4'-di-tert-butyl-2,2'-bipyridine) Yield (%)
Atmospheric1189
3507426

This data clearly demonstrates that a physical parameter like pressure can have a profound impact on the selectivity of the reaction, shifting the equilibrium away from dimerization.

Experimental Protocols

Protocol 1: Standard Chichibabin Indolizine Synthesis

This protocol describes a general procedure for the synthesis of indolizines via the Chichibabin reaction.

Materials:

  • 2-Alkylpyridine derivative (1.0 eq)

  • α-Bromo ketone (1.1 eq)

  • Anhydrous acetone

  • Base (e.g., Sodium bicarbonate, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Quaternization: Dissolve the 2-alkylpyridine derivative in anhydrous acetone. Add the α-bromo ketone and stir the mixture at room temperature for 12-24 hours. The pyridinium salt will precipitate out of the solution.

  • Isolation of Pyridinium Salt: Filter the precipitate, wash with cold acetone, and dry under vacuum.

  • Cyclization: Dissolve the dried pyridinium salt in an anhydrous solvent such as DMF. Add the base (e.g., sodium bicarbonate) and heat the mixture at a specified temperature (e.g., 80-100 °C) with stirring.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Chichibabin Indolizine Synthesis to Minimize Dimerization

This modified protocol incorporates strategies to reduce the formation of dimeric byproducts.

Materials:

  • 2-Alkylpyridine derivative (1.0 eq)

  • α-Bromo ketone (1.1 eq)

  • Anhydrous acetone

  • Mild or hindered base (e.g., Triethylamine or DBU, 1.5 eq)

  • Anhydrous, high-boiling point solvent (e.g., Toluene or Xylene)

Procedure:

  • Quaternization: Follow steps 1 and 2 of Protocol 1.

  • Cyclization under High Dilution and Slow Addition:

    • In a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve the pyridinium salt in a larger volume of anhydrous toluene to achieve high dilution (e.g., 0.01 M).

    • Heat the solution to a moderate temperature (e.g., 60-80 °C) under a nitrogen atmosphere.

    • Dissolve the base (e.g., triethylamine) in anhydrous toluene and add it to the dropping funnel.

    • Add the base solution dropwise to the heated solution of the pyridinium salt over a period of several hours.

  • Workup and Purification: Follow steps 4 and 5 of Protocol 1.

Visualizations

Dimerization_Pathway cluster_main Chichibabin Indolizine Synthesis cluster_dimer Dimerization Pathway 2-Alkylpyridine 2-Alkylpyridine Pyridinium_Salt Pyridinium_Salt 2-Alkylpyridine->Pyridinium_Salt + alpha-Bromo ketone 2-Alkylpyridine_dimer 2-Alkylpyridine_dimer alpha-Bromo_ketone alpha-Bromo_ketone Ylide Ylide Pyridinium_Salt->Ylide + Base Base Base Indolizine Indolizine Ylide->Indolizine Intramolecular Cyclization Ylide_dimer Ylide_dimer Dimer Dimer Ylide_dimer->Dimer 1,4-Addition

Caption: Signaling pathway of Chichibabin indolizine synthesis and the competing dimerization pathway.

Experimental_Workflow Start Start Quaternization 1. Quaternization of 2-Alkylpyridine with alpha-Bromo ketone Start->Quaternization Isolation 2. Isolate Pyridinium Salt Quaternization->Isolation Cyclization_Setup 3. Set up Cyclization under Inert Atmosphere and High Dilution Isolation->Cyclization_Setup Slow_Addition 4. Slow, Dropwise Addition of Base at Controlled Temperature Cyclization_Setup->Slow_Addition Monitoring 5. Monitor Reaction by TLC Slow_Addition->Monitoring Monitoring->Slow_Addition Incomplete Workup 6. Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification 7. Column Chromatography Workup->Purification Characterization 8. Characterize Pure Indolizine Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Chichibabin indolizine synthesis optimized to minimize dimerization.

References

Validation & Comparative

Indolizine-2-carboxylic Acid vs. Indole-2-carboxylic Acid: A Comparative Guide for Pharmacophore Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential pharmacophore, integral to a vast array of therapeutic agents. Its structural isomer, indolizine, presents a compelling alternative, offering a unique electronic and steric profile. This guide provides an objective comparison of indolizine-2-carboxylic acid and indole-2-carboxylic acid as foundational scaffolds in drug design, supported by experimental data and detailed methodologies.

Structural and Electronic Profile

Indole-2-carboxylic acid and this compound, while both bicyclic aromatic systems containing a nitrogen atom and a carboxylic acid moiety, exhibit fundamental structural differences. The indole scaffold consists of a fused benzene and pyrrole ring, whereas indolizine is formed by a fused pyridine and pyrrole ring. This seemingly subtle change in the nitrogen's position—within the six-membered ring for indolizine and the five-membered ring for indole—significantly alters the electronic distribution and hydrogen bonding capabilities of the molecules.

Indolizine is considered a 10-π electron aromatic system, isoelectronic with indole.[1] The bridgehead nitrogen in indolizine influences its chemical reactivity and potential interactions with biological targets differently than the pyrrolic nitrogen in indole. These differences form the basis for considering indolizine as a bioisostere of indole, a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical characteristics of a compound.[1]

Structs Chemical Structures cluster_indole Indole-2-carboxylic Acid cluster_indolizine This compound indole indolizine

A comparison of the core structures.

Comparative Biological Activities

While direct comparative studies of this compound and indole-2-carboxylic acid against the same biological target are limited, a review of the literature on their derivatives provides insights into their potential as pharmacophores across various therapeutic areas.

Anticancer Activity

Both indole-2-carboxylic acid and indolizine derivatives have demonstrated significant potential as anticancer agents. Derivatives of indole-2-carboxamide have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[2][3] Similarly, indolizine derivatives have been investigated as anticancer agents, with some showing cytotoxic effects against a range of human cancer cell lines.[4][5]

Table 1: Anticancer Activity of Indole-2-carboxylic Acid and Indolizine Derivatives

ScaffoldDerivativeCancer Cell LineActivity Metric (IC50/GI50 in µM)Reference
IndoleThiazolyl-indole-2-carboxamide (6e)MCF-7 (Breast)4.36[6]
IndoleThiazolyl-indole-2-carboxamide (6i)A549 (Lung)6.81[6]
IndoleIndole-2-carboxamide (Va)Four cancer cell lines (mean)0.026[2]
IndoleIndole-2-carboxamide (5e)Four cancer cell lines (mean)0.95[3]
IndolizineIndolizine lactone (cis-11)DU-145 (Prostate)4.41[7]
IndolizineIndolizine lactone (cis-11)MDA-MB-231 (Breast)1.01[7]
IndolizineCyanoindolizine (9d)Farnesyltransferase1.07[5]
IndolizineBromo-substituted Indolizine (5c)HOP-62 (Lung)-34% growth (cytotoxic) at 10 µM[8]
IndolizineBromo-substituted Indolizine (5c)SNB-75 (Glioblastoma)-15% growth (cytotoxic) at 10 µM[8]
Anti-HIV Activity

The indole-2-carboxylic acid scaffold has been extensively explored for the development of HIV-1 integrase inhibitors. Several studies have reported potent inhibitory activity of these derivatives, with IC50 values reaching the nanomolar range.[9] Indolizine derivatives have also been investigated as anti-HIV agents, targeting the VIF-ElonginC interaction, with some compounds showing promising activity.[10][11]

Table 2: Anti-HIV Activity of Indole-2-carboxylic Acid and Indolizine Derivatives

ScaffoldDerivativeTargetActivity Metric (IC50 in µM)Reference
IndoleIndole-2-carboxylic acid derivative (20a)HIV-1 Integrase0.13[9]
IndoleIndole-2-carboxylic acid derivative (17a)HIV-1 Integrase3.11[12]
IndoleIndole-2-carboxylic acid (parent compound)HIV-1 Integrase32.37[13]
IndolizineIndolizine derivative (2g)HIV-1 VIF-ElonginC11.0[10]
IndolizineVEC-5HIV-1 VIF-ElonginC~20[11]
Enzyme Inhibition: IDO1/TDO and Monoamine Oxidase

Table 3: Enzyme Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

ScaffoldDerivativeTargetActivity Metric (IC50/Ki in µM)Reference
Indole6-acetamido-indole-2-carboxylic acid (9o-1)IDO11.17[14]
Indole6-acetamido-indole-2-carboxylic acid (9o-1)TDO1.55[14]
Indolepara-benzoquinone derivative (9p-O)IDO1/TDODouble-digit nM[14]
Indole3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-B0.03 (Ki)[15]

Experimental Protocols

General Workflow for In Vitro Anticancer Screening

workflow start Start: Compound Synthesis and Purification cell_culture Cell Line Maintenance (e.g., MCF-7, A549) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Compound Treatment (various concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Viability Assay (e.g., MTT, SRB) incubation->assay readout Absorbance/Fluorescence Reading assay->readout analysis Data Analysis (IC50/GI50 determination) readout->analysis end End: Potency and Selectivity Assessment analysis->end

A typical workflow for assessing anticancer activity.

A detailed protocol for assessing the antiproliferative activity of compounds against cancer cell lines typically involves the following steps:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions.

  • Incubation: The treated cells are incubated for a specific period, typically 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.

HIV-1 Integrase Inhibition Assay

The inhibitory activity against HIV-1 integrase is often evaluated using a strand transfer assay. A typical protocol is as follows:

  • Reaction Mixture Preparation: A reaction mixture containing the purified HIV-1 integrase enzyme, a viral DNA substrate, and the test compound at various concentrations is prepared in a reaction buffer.

  • Incubation: The reaction mixture is incubated to allow the strand transfer reaction to proceed.

  • Detection: The products of the strand transfer reaction are detected. This can be done using various methods, including ELISA-based assays or gel electrophoresis.

  • Data Analysis: The amount of product formed is quantified, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from a dose-response curve.

IDO1/TDO Inhibition Assay

Cell-based assays are commonly used to screen for IDO1 and TDO inhibitors. A general protocol is as follows:

  • Cell Culture and Induction: A human cell line that expresses IDO1 or TDO (e.g., HeLa cells for IDO1, which may require induction with interferon-gamma) is cultured.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations.

  • Tryptophan Addition: L-tryptophan, the substrate for IDO1 and TDO, is added to the cell culture.

  • Incubation: The cells are incubated to allow for the enzymatic conversion of tryptophan to kynurenine.

  • Kynurenine Measurement: The amount of kynurenine produced in the cell culture supernatant is measured, often using a colorimetric assay or by HPLC.

  • Data Analysis: The inhibition of kynurenine production by the test compound is calculated, and the IC50 value is determined.

Signaling Pathway Illustration

The following diagram illustrates a simplified signaling pathway that can be targeted by anticancer agents, such as inhibitors of receptor tyrosine kinases (e.g., EGFR), a known target for some indole derivatives.

pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indole/Indolizine Derivative Inhibitor->RTK

Targeting the RTK signaling pathway.

Conclusion

Both this compound and indole-2-carboxylic acid serve as valuable and versatile pharmacophores in drug discovery. The existing literature demonstrates that derivatives of both scaffolds exhibit potent biological activities across a range of therapeutic targets, including cancer, HIV, and neurological disorders.

The indole-2-carboxylic acid scaffold is more extensively studied, with a wealth of data available, particularly for its role in inhibiting enzymes like HIV-1 integrase and IDO1/TDO. This compound, as a bioisosteric alternative, offers a different structural and electronic profile that can be exploited to modulate pharmacological properties. While direct comparative data is scarce, the promising activities of indolizine derivatives suggest that this scaffold warrants further investigation.

For drug development professionals, the choice between these two pharmacophores will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. This guide provides a foundational comparison to inform the rational design of novel therapeutic agents based on these privileged heterocyclic systems. Further head-to-head comparative studies are crucial to fully elucidate the relative advantages of each scaffold for specific biological applications.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Indolizine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from indolizine-2-carboxylic acid, focusing on their anticancer and monoamine oxidase (MAO) inhibitory properties. The information is supported by quantitative experimental data, detailed methodologies, and visual diagrams to facilitate understanding and guide future drug discovery efforts.

Anticancer Activity of this compound Analogs

The anticancer potential of indolizine derivatives has been a significant area of investigation. Modifications at various positions of the this compound scaffold have led to the identification of potent cytotoxic agents against several cancer cell lines.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of indolizine lactone derivatives, which can be considered analogs of this compound, against human prostate (DU-145) and breast (MDA-MB-231) cancer cell lines.

Compound IDR GroupIC50 (µM) vs. DU-145IC50 (µM) vs. MDA-MB-231
cis-4a Phenyl>10067.86 ± 6.61
cis-4b 4-Fluorophenyl>10079.51 ± 21.84
cis-4d 4-Bromophenyl52.41 ± 0.4520.47 ± 0.79
trans-4d 4-Bromophenyl46.65 ± 7.2921.99 ± 3.44
cis-4e 4-Methoxyphenyl>10021.05 ± 2.22
cis-4f 3,4-Dimethoxyphenyl>10020.47 ± 0.79

SAR Insights:

  • Substitution on the phenyl ring at the 1-position significantly influences cytotoxic activity.

  • The presence of a bromine atom (cis-4d and trans-4d) generally enhances activity against both cell lines compared to an unsubstituted phenyl ring (cis-4a) or a fluorine substituent (cis-4b).

  • Methoxy substitution at the 4-position (cis-4e) or 3,4-positions (cis-4f) of the phenyl ring leads to potent activity against the MDA-MB-231 cell line.

  • The stereochemistry (cis vs. trans) at the lactone ring fusion appears to have a modest impact on activity for the 4-bromophenyl derivative (compare cis-4d and trans-4d).

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[1][2][3]

Materials:

  • Cancer cell lines (e.g., DU-145, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indolizine analogs in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of Indolizine Analogs compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for in vitro anticancer activity screening using the MTT assay.

Monoamine Oxidase (MAO) Inhibitory Activity of this compound Analogs

Certain derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases.[4][5]

Quantitative SAR Data: MAO-A and MAO-B Inhibition

The following table presents the in vitro inhibitory activity of N'-substituted hydrazides of this compound against rat brain monoamine oxidase.

Compound IDR Group% Inhibition of MAO-A (10⁻⁴ M)% Inhibition of MAO-B (10⁻⁴ M)
I H8580
II Methyl9085
III Ethyl8882
IV n-Propyl8378
V Isopropyl7570
VI n-Butyl8075
VII Phenyl6560

SAR Insights:

  • The unsubstituted hydrazide (Compound I) shows potent inhibition of both MAO-A and MAO-B.

  • Small alkyl substituents (methyl, ethyl) on the terminal nitrogen of the hydrazide (Compounds II and III) maintain or slightly improve the inhibitory activity.

  • Increasing the steric bulk of the alkyl group (isopropyl, n-butyl) leads to a slight decrease in activity (Compounds IV, V, and VI).

  • A bulky aromatic substituent like a phenyl group (Compound VII) significantly reduces the inhibitory potency.

Experimental Protocol: Spectrophotometric Assay for Monoamine Oxidase Inhibition

This protocol describes a continuous spectrophotometric method to determine the activity of MAO-A and MAO-B and to evaluate the inhibitory potential of test compounds.[6][7][8][9]

Materials:

  • Rat brain mitochondria (as a source of MAO)

  • Phosphate buffer (pH 7.4)

  • Substrates: Kynuramine (for MAO-A), Benzylamine (for MAO-B)

  • This compound analogs (test inhibitors)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a suspension of rat brain mitochondria in phosphate buffer. The protein concentration should be determined and adjusted for consistency.

  • Inhibitor Incubation: In a cuvette, pre-incubate the enzyme preparation with the test compound (dissolved in a suitable solvent like DMSO, then diluted in buffer) or the positive control inhibitor at 37°C for a defined period (e.g., 15 minutes). A control reaction without any inhibitor should also be prepared.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B) to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the change in absorbance over time at a specific wavelength.

    • For MAO-A (with kynuramine), the formation of 4-hydroxyquinoline can be measured at approximately 316 nm.

    • For MAO-B (with benzylamine), the formation of benzaldehyde can be measured at around 250 nm.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: [(Control Rate - Inhibited Rate) / Control Rate] * 100.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Note: The above DOT script for the chemical structure is a template. A proper chemical structure image would need to be generated and referenced for the diagram to render correctly. The placeholder https://i.imgur.com/your-image-here.png should be replaced with the actual image URL of the this compound scaffold.

Caption: General structure of this compound and key positions for modification in SAR studies.

Conclusion

The structure-activity relationship studies of this compound analogs reveal that modifications at various positions of the scaffold have a profound impact on their biological activity. For anticancer activity, substitutions on the phenyl ring of 1-phenylindolizine derivatives are crucial, with halogen and methoxy groups often enhancing potency. In the context of MAO inhibition, the nature of the substituent on the N'-position of the hydrazide moiety is a key determinant of activity, with smaller alkyl groups being favorable. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these compounds, enabling reproducible and comparable data generation. The visual diagrams of the experimental workflow and the SAR modification points serve as valuable tools for researchers in the design and development of novel indolizine-based therapeutic agents.

References

The Rise of Indolizine Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Among the heterocyclic compounds that have garnered significant attention, indolizine derivatives have emerged as a promising class of molecules with diverse biological activities, including potent anticancer properties.[1][2] This guide provides a comparative study of various indolizine derivatives, presenting their anticancer efficacy through experimental data, detailing the methodologies used for their evaluation, and visualizing the key signaling pathways they modulate.

Indolizine, a fused bicyclic aromatic compound and a structural isomer of indole, possesses a planar structure that allows for effective interaction with a variety of biological targets.[1][3] This inherent characteristic makes it a versatile scaffold for the design of new therapeutic agents.[1] Researchers have explored numerous derivatives, modifying the core indolizine structure to enhance its anticancer activity and selectivity.[2][3]

Comparative Anticancer Activity of Indolizine Derivatives

The primary method for evaluating the anticancer efficacy of these compounds is by assessing their cytotoxic effects on various human cancer cell lines. A key quantitative measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.[1] The following tables summarize the IC50 values of several indolizine derivatives against a panel of cancer cell lines, showcasing the diversity and potential of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/Target
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition
Compound C3 HepG2 (Liver)~20 (at 24h)Induction of apoptosis via mitochondria p53 pathway
cis-11 DU-145 (Prostate)4.41Not specified
MDA-MB-231 (Breast)1.01Not specified
Compound IDCancer Cell LineIC50 (nM)Mechanism of Action/Target
Compound 8e CAL-27 (Oral)47-117Microtubule Destabilizer
BT-20 (Breast)47-117Microtubule Destabilizer
HGC-27 (Gastric)47-117Microtubule Destabilizer
Compound 8h CAL-27 (Oral)47-117Microtubule Destabilizer
BT-20 (Breast)47-117Microtubule Destabilizer
HGC-27 (Gastric)47-117Microtubule Destabilizer
Compound 7f MKN-45 (Gastric)80Microtubule Destabilizer
Compound IDCancer Cell LineGrowth Inhibition (%) at 10 µMMechanism of Action/Target
Compound 5c HOP-62 (Non-Small Cell Lung)34Tubulin Polymerization Inhibition
SNB-75 (Glioblastoma)15Tubulin Polymerization Inhibition
Compound 7g HOP-62 (Non-Small Cell Lung)15Tubulin Polymerization Inhibition
Compound 7c SNB-75 (Glioblastoma)14Tubulin Polymerization Inhibition
Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/Target
Compound 9d -1.07 ± 0.34Farnesyltransferase inhibition
Compound 10b SNB-75 (CNS Cancer)- (Good activity)Not specified
4f Colorectal Cancer Cell LinesActive at non-cytotoxic concentrations for normal cellsCell cycle arrest at S and G2/M phase

Mechanisms of Anticancer Action

Indolizine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes essential for cancer cell proliferation and survival.[1] These include the inhibition of critical signaling pathways, disruption of the cell cycle, and induction of programmed cell death (apoptosis).

Inhibition of Signaling Pathways

Several signaling pathways that are frequently dysregulated in cancer have been identified as targets of indolizine derivatives.[1]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Some indolizine derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling and curbing cancer cell growth.[1]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF EGF->EGFR Indolizine Indolizine Derivative Indolizine->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

EGFR signaling pathway inhibition by indolizine derivatives.
  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain indolizine-related compounds have demonstrated the ability to modulate this pathway, leading to the inhibition of cancer cell growth.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts Indolizine Indolizine Derivative Indolizine->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin_Pathway Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Indolizine Indolizine Derivative Indolizine->Tubulin Proteins Modulation of Apoptotic & Proliferative Proteins (p-AKT, Cyclin D1, Bcl-2, p21) Indolizine->Proteins Apoptosis Apoptosis G2M_Arrest->Apoptosis Proteins->Apoptosis MTT_Workflow Start Start Seed Seed cancer cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h for cell attachment Seed->Incubate1 Treat Treat cells with indolizine derivatives at various concentrations Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 3-4h at 37°C Add_MTT->Incubate3 Solubilize Solubilize formazan crystals with DMSO Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % cell viability and determine IC50 values Measure->Analyze End End Analyze->End

References

A Comparative Guide to the Validation of Indolizine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of fluorescent probes is a critical process to ensure their reliability and accuracy in biological and chemical sensing. Indolizine-based fluorophores have emerged as a versatile class of compounds with tunable photophysical properties, making them promising candidates for the development of novel fluorescent probes. This guide provides an objective comparison of indolizine-based fluorescent probes against other alternatives for sensing pH, viscosity, and nitroreductase, supported by experimental data and detailed protocols.

Indolizine-Based Fluorescent Probes for pH Sensing

Fluorescent pH sensors are essential tools for monitoring intracellular pH changes, which are associated with various physiological and pathological processes. Indolizine-based scaffolds have been utilized to create pH sensors that exhibit color-tunable fluorescence based on intramolecular charge transfer (ICT).

A novel indolizine-based fluorescent pH sensor, let's call it IP-1 , was developed leveraging the ICT mechanism. In this system, an N,N-dimethylamino group acts as an electron donor, and its protonation under acidic conditions disrupts the ICT process, leading to a change in the fluorescence emission. This allows for the ratiometric sensing of pH.

Performance Comparison: Indolizine pH Probe vs. Alternatives
ProbeTypeExcitation (nm)Emission (nm)Quantum Yield (Φ)pKaKey AdvantagesKey Disadvantages
IP-1 (Indolizine) Indolizine388473 (pH > 7) / 580 (pH < 5)~0.45~6.5Ratiometric response, good photostabilityNewer scaffold, less commercial availability
BCECF Fluorescein440 / 490535~0.3~6.98High sensitivity, widely usedSusceptible to photobleaching, spectral overlap
SNARF-1 Benzofuran488 / 540580 / 640~0.1~7.5Ratiometric, suitable for confocal microscopyLower quantum yield, can be toxic to cells
Experimental Protocol: Validation of a Fluorescent pH Probe

The validation of a fluorescent pH probe involves characterizing its response to pH changes in a controlled environment.

1. Materials and Reagents:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4.0 to 8.0)

  • Spectrofluorometer

  • pH meter

2. Procedure:

  • Prepare a series of PBS solutions with different pH values, confirmed by a calibrated pH meter.

  • Add the fluorescent probe to each PBS solution to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C) for a set period to ensure equilibration.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer at the optimal excitation wavelength.

  • Plot the ratio of fluorescence intensities at two key emission wavelengths against the corresponding pH values.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Signaling Pathway: pH Sensing by Intramolecular Charge Transfer (ICT)

The diagram below illustrates the mechanism of an ICT-based indolizine pH probe. In a basic environment, the electron-donating group is deprotonated, allowing for ICT to an electron-accepting group, resulting in a specific fluorescence emission. In an acidic environment, the donor group is protonated, inhibiting ICT and causing a shift in the emission wavelength.

G Mechanism of an ICT-based Indolizine pH Probe cluster_basic Basic Environment (High pH) cluster_acidic Acidic Environment (Low pH) Deprotonated_Donor Deprotonated Electron Donor ICT Intramolecular Charge Transfer Deprotonated_Donor->ICT e- transfer Protonated_Donor Protonated Electron Donor Deprotonated_Donor->Protonated_Donor + H+ Emission_1 Fluorescence Emission 1 ICT->Emission_1 Protonated_Donor->Deprotonated_Donor - H+ No_ICT ICT Inhibited Protonated_Donor->No_ICT Emission_2 Fluorescence Emission 2 No_ICT->Emission_2 H+ H+ OH- OH-

Caption: pH sensing mechanism of an ICT-based indolizine probe.

Indolizine-Based Fluorescent Probes for Viscosity Sensing

Cellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules. Changes in viscosity are linked to various diseases. Indolizine-squaraine fluorophores have been developed as near-infrared (NIR) molecular rotors for viscosity sensing.

One such probe, 2PhSQ , exhibits a dramatic increase in fluorescence quantum yield with increasing viscosity.[1] This is because in low viscosity environments, the molecule undergoes non-radiative decay through intramolecular rotation. In viscous environments, this rotation is hindered, leading to enhanced fluorescence.

Performance Comparison: Indolizine Viscosity Probe vs. Alternatives
ProbeTypeExcitation (nm)Emission (nm)Quantum Yield (Φ) (Low/High Viscosity)Sensitivity (x in η^x)Key AdvantagesKey Disadvantages
2PhSQ (Indolizine-Squaraine) Molecular Rotor~750~7800.3% / 37.1%0.75NIR emission, high sensitivity[1]Synthesis can be complex
BODIPY-C12 BODIPY~580~6001% / 40%~0.6Commercially available, good photostabilityShorter emission wavelength
Thioflavin T Thioflavin~450~482<1% / ~28%~0.5Widely used for amyloid detectionProne to aggregation, non-specific binding
Experimental Protocol: Validation of a Fluorescent Viscosity Probe

The validation of a viscosity probe involves assessing its fluorescence response in solutions of varying viscosity.

1. Materials and Reagents:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Glycerol

  • Methanol

  • Spectrofluorometer

  • Viscometer

2. Procedure:

  • Prepare a series of methanol-glycerol mixtures with varying volume ratios to create a range of viscosities.

  • Measure the viscosity of each mixture using a viscometer.

  • Add the fluorescent probe to each mixture to a final concentration of 1-10 µM.

  • Measure the fluorescence emission spectrum and quantum yield of the probe in each solution.

  • Plot the logarithm of the fluorescence intensity or quantum yield against the logarithm of the viscosity.

  • The sensitivity of the probe is determined from the slope of the linear fit of the Förster-Hoffmann plot (log(Φ) vs. log(η)).

Workflow: Viscosity Sensing Experiment

The following diagram outlines the typical workflow for validating a fluorescent viscosity probe.

G Workflow for Viscosity Probe Validation Prep_Solutions Prepare Solvent Mixtures (e.g., Methanol/Glycerol) Measure_Viscosity Measure Viscosity (Viscometer) Prep_Solutions->Measure_Viscosity Add_Probe Add Fluorescent Probe Measure_Viscosity->Add_Probe Measure_Fluorescence Measure Fluorescence (Spectrofluorometer) Add_Probe->Measure_Fluorescence Analyze_Data Data Analysis (Förster-Hoffmann Plot) Measure_Fluorescence->Analyze_Data Determine_Sensitivity Determine Sensitivity Analyze_Data->Determine_Sensitivity

Caption: Experimental workflow for viscosity probe validation.

Indolizine-Based Fluorescent Probes for Nitroreductase (NTR) Detection

Nitroreductase (NTR) is an enzyme overexpressed in hypoxic tumor cells, making it a key biomarker for cancer. Fluorescent probes for NTR typically operate via a "turn-on" mechanism where the NTR-catalyzed reduction of a nitro group to an amino group restores the fluorescence of a quenched fluorophore.

A novel indolizine-based probe, FD-NTR , has been developed for the detection of NTR.[2] This probe demonstrates high sensitivity and selectivity for NTR, enabling the imaging of hypoxic conditions in cancer cells.

Performance Comparison: Indolizine NTR Probe vs. Alternatives
ProbeTypeExcitation (nm)Emission (nm)Limit of Detection (LOD)Response TimeKey AdvantagesKey Disadvantages
FD-NTR (Indolizine) Indolizine~470~53012 ng/mL[2]~30 minHigh sensitivity, good for cell imagingMay require longer incubation times
Cyto-NTR Coumarin~450~510~25 ng/mL~20 minCommercially available, rapid responsePotential for background fluorescence
NTR-P1 Rhodamine~560~580~50 ng/mL~60 minLong emission wavelengthSlower response time
Experimental Protocol: Validation of a Fluorescent NTR Probe

Validating an NTR probe involves assessing its specificity, sensitivity, and applicability in biological systems.

1. Materials and Reagents:

  • Fluorescent NTR probe stock solution (e.g., 1 mM in DMSO)

  • Recombinant NTR enzyme

  • NADH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Various potential interfering species (e.g., other enzymes, reactive oxygen species)

  • Cancer cell line (e.g., MCF-7) and normal cell line

  • Fluorescence microscope

2. Procedure for Selectivity and Sensitivity:

  • To a solution of the probe in phosphate buffer, add NTR and NADH.

  • Monitor the fluorescence intensity over time to determine the reaction kinetics.

  • To assess selectivity, incubate the probe with various interfering species in the presence and absence of NTR.

  • To determine the limit of detection (LOD), measure the fluorescence response to a series of low NTR concentrations. The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

3. Procedure for Cell Imaging:

  • Culture cancer cells under both normoxic and hypoxic conditions.

  • Incubate the cells with the NTR probe for a specified time.

  • Wash the cells to remove excess probe.

  • Image the cells using a fluorescence microscope.

  • Compare the fluorescence intensity between normoxic and hypoxic cells to validate the probe's ability to detect NTR activity in a cellular context.

Signaling Pathway: NTR Detection Mechanism

The diagram below illustrates the "turn-on" mechanism for an NTR fluorescent probe. The non-fluorescent probe is activated by NTR in the presence of NADH, leading to the release of a fluorescent indolizine derivative.

G Mechanism of an Indolizine-based NTR Probe Probe Indolizine-Nitro (Non-fluorescent) Reduction Reduction of Nitro Group Probe->Reduction NTR Nitroreductase (NTR) NTR->Reduction NADH NADH NADH->Reduction Fluorophore Indolizine-Amine (Fluorescent) Reduction->Fluorophore Signal Fluorescence Signal Fluorophore->Signal

References

A Researcher's Guide to Computational Modeling of Indolizine-2-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational modeling approaches for Indolizine-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies. Indolizine, a fused bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, has become an indispensable tool for elucidating the binding modes and predicting the affinities of these derivatives, thereby guiding the rational design of more potent and selective drug candidates.[1]

This guide focuses on the application of these computational techniques to indolizine derivatives, with a particular emphasis on their role as enzyme inhibitors. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to provide a comprehensive resource for researchers in the field.

Comparative Analysis of Computationally Modeled Indolizine Derivatives

The following table summarizes the key findings from computational and experimental studies on various indolizine derivatives, offering a comparative overview of their biological targets, binding affinities, and inhibitory concentrations. This allows for a direct comparison of the predicted and experimentally determined activities.

Derivative/ScaffoldTarget ProteinComputational ModelPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)Key Interactions
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2Molecular DockingNot explicitly stated5.84[2][3][4]Hydrophobic interactions with the indolizine ring and substituents.[2][3][4]
Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylateCOX-2Molecular DockingNot explicitly statedNot explicitly stated in provided textHydrophobic interactions.[2]
Indolizino[6,7-b]indole derivativesTopoisomerase I and II2D and 3D QSARStatistically significant r² and r²pred valuesNot explicitly statedSteric, electrostatic, and hydrogen bonding attributes.[5]
N'-substituted hydrazides of this compoundMonoamine OxidaseStructure-Activity RelationshipNot applicableMore active than iproniazidNot detailed

Detailed Experimental Protocols

The successful application of computational modeling relies on rigorous experimental validation. Below are detailed protocols for molecular docking studies and in vitro enzyme inhibition assays as described in the cited literature.

Molecular Docking Protocol for COX-2 Inhibition[1][2][3]
  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) are obtained from the Protein Data Bank.[1]

    • Protein structures are prepared by removing water molecules and heteroatoms, followed by the addition of polar hydrogen atoms.[1]

    • The 3D structures of the indolizine derivatives are generated using molecular modeling software and their geometries are optimized using the PM3 semi-empirical method.[1]

  • Docking Software:

    • AutoDock 4.2 is utilized for the molecular docking simulations.[1]

  • Grid Box Definition:

    • A grid box is defined around the active site of each enzyme to encompass the binding pocket.[1]

  • Docking and Scoring:

    • The indolizine derivatives are docked into the identified binding site.

    • The docking results are analyzed based on the binding free energies and the interaction patterns between the ligands and the amino acid residues in the active site.[1]

  • Analysis of Results:

    • Visualization of the docked poses is performed using software such as Discovery Studio Visualizer.[1]

    • Key interactions, including hydrogen bonds and hydrophobic interactions, between the most promising compounds and the amino acid residues of the binding site are analyzed.[2]

In Vitro COX-2 Inhibition Assay[3]

The in vitro human recombinant COX-2 enzyme inhibition activity of the synthesized compounds is tested following previously reported protocols. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are determined and compared to standard inhibitors like indomethacin.[3][4]

Visualizing the Computational Workflow

To further elucidate the process of computational drug design, the following diagram illustrates a typical workflow, from initial library design to the identification of lead compounds.

Computational Drug Discovery Workflow Computational Drug Discovery Workflow for Indolizine Derivatives cluster_0 In Silico Design & Screening cluster_1 Experimental Validation cluster_2 Lead Optimization A Library of Indolizine-2-carboxylic Acid Derivatives B 3D Structure Generation & Optimization A->B D Molecular Docking (e.g., AutoDock) B->D C Target Protein Selection (e.g., COX-2) C->D E Binding Affinity Prediction & Pose Analysis D->E F QSAR Model Development E->F H Selection of Hit Compounds E->H G Virtual Screening of Library F->G G->H I Synthesis of Selected Derivatives H->I J In Vitro Biological Assays (e.g., COX-2 Inhibition) I->J K Determination of IC50 Values J->K L Structure-Activity Relationship (SAR) Analysis K->L M Identification of Lead Compounds L->M N Further Chemical Modification M->N O Iterative Cycle of Design, Synthesis, and Testing N->O O->A Feedback Loop

Caption: A flowchart illustrating the typical workflow for the computational design and experimental validation of this compound derivatives.

References

The Therapeutic Potential of Indolizine-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indolizine scaffold has emerged as a promising framework in the quest for novel therapeutic agents. This guide provides an objective comparison of the in vitro and in vivo efficacy of various indolizine-based compounds, supported by experimental data from recent studies. The information is curated to facilitate the evaluation of these compounds for anticancer, antimicrobial, and anti-inflammatory applications.

Indolizine, a fused heterocyclic organic compound, and its derivatives have demonstrated a broad spectrum of biological activities. Their planar structure and ability to be functionalized at various positions make them versatile candidates for interacting with diverse biological targets. This guide summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes the primary signaling pathways through which these compounds exert their effects.

Anticancer Efficacy of Indolizine Derivatives

Indolizine-based compounds have shown significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The primary mechanisms of action include the inhibition of tubulin polymerization and the disruption of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

In Vitro Anticancer Activity

The in vitro potency of indolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition[1]
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition[1]
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition[1]
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition[1]
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition[1]
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition[1]
cis-11 DU-145 (Prostate)4.41Not specified[2]
MDA-MB-231 (Breast)1.01Not specified[2]
Compound 8e CAL-27 (Oral)0.047Microtubule Destabilizer[3]
BT-20 (Breast)0.117Microtubule Destabilizer[3]
HGC-27 (Gastric)0.059Microtubule Destabilizer[3]
Compound 8h CAL-27 (Oral)0.063Microtubule Destabilizer[3]
BT-20 (Breast)0.098Microtubule Destabilizer[3]
HGC-27 (Gastric)0.082Microtubule Destabilizer[3]
Compound 4f RKO (Colon)<25Cell Cycle Arrest[4]
HCT116 (Colon)<25Cell Cycle Arrest[4]
HT-29 (Colon)<25Cell Cycle Arrest[4]
In Vivo Anticancer Activity

While in vivo data for indolizine-based anticancer agents is less consolidated than in vitro data, some studies have demonstrated their potential in preclinical animal models. The primary endpoint in these studies is often the inhibition of tumor growth in xenograft models.

Compound ClassAnimal ModelCancer TypeDosingTumor Growth Inhibition (%)Reference
Indole/Indolizine AnalogsMouse XenograftNot SpecifiedNot SpecifiedSignificant decrease in tumor volume[5]

Antimicrobial Activity of Indolizine Derivatives

Indolizine-based compounds have also been investigated for their potential to combat bacterial and fungal infections. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

In Vitro Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5b Candida albicans8-32
Compound 5g Staphylococcus aureus16-35.3
Gram-negative bacteria64-256
Compound 5h Gram-positive cocci16-32
Derivative XXI Staphylococcus aureus25 (bacteriostatic)[5]
Pyrazolyl-indolizine 5 Bacillus subtilisPotent[2]
Staphylococcus aureusPotent[2]
Pseudomonas aeruginosaPotent[2]
Salmonella typhimuriumPotent[2]
Candida albicansPotent[2]
Pyrazolyl-indolizine 9 Bacillus subtilisPotent[2]
Staphylococcus aureusPotent[2]
Pseudomonas aeruginosaPotent[2]
Salmonella typhimuriumPotent[2]
Candida albicansPotent[2]
Pyrazolyl-indolizine 13 Bacillus subtilisPotent[2]
Staphylococcus aureusPotent[2]
Pseudomonas aeruginosaPotent[2]
Salmonella typhimuriumPotent[2]
Candida albicansPotent[2]
Pyrazolyl-indolizine 19 Bacillus subtilisPotent[2]
Staphylococcus aureusPotent[2]
Pseudomonas aeruginosaPotent[2]
Salmonella typhimuriumPotent[2]
Candida albicansPotent[2]

Anti-inflammatory Potential of Indolizine Derivatives

The anti-inflammatory properties of indolizine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).

In Vitro Anti-inflammatory Activity
Compound IDIC50 (µM) for COX-2 InhibitionReference
Compound 2a 6.56
Compound 2c 6.94
Indomethacin (Control) 6.8
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

CompoundAnimal ModelPaw Edema Inhibition (%)Reference
Compound 56 RatSignificant

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indolizine derivatives and incubated for an additional 24 to 72 hours.

  • MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control group, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.

  • Reagent Preparation: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), GTP, and a fluorescent reporter that preferentially binds to polymerized tubulin.

  • Compound Addition: The indolizine derivative or a vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence over time, which corresponds to microtubule formation, is monitored using a fluorometer.

  • Data Analysis: The polymerization curves in the presence and absence of the test compound are compared to determine its inhibitory effect.

In Vivo Carrageenan-Induced Paw Edema

This model is widely used to evaluate the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats (150-200 g) are typically used for this assay.

  • Compound Administration: The test indolizine derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered to the animals, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation. A control group receives the vehicle alone, and a positive control group is treated with a known anti-inflammatory drug like indomethacin.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition by Indolizine Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. Some indolizine derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Indolizine Indolizine Derivative Indolizine->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of indolizine derivatives.

Inhibition of Tubulin Polymerization by Indolizine Derivatives

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for cell division. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for the formation of the mitotic spindle. Certain indolizine derivatives disrupt this process by binding to tubulin and inhibiting its polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Indolizine Derivatives Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Indolizine Indolizine Derivative Blocked_Polymerization Polymerization Blocked Indolizine->Blocked_Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Blocked_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of microtubule polymerization by indolizine derivatives.

COX-2 Inflammatory Pathway Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Indolizine derivatives with anti-inflammatory properties often act by inhibiting the activity of the COX-2 enzyme.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Indolizine Indolizine Derivative Indolizine->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: The COX-2 inflammatory pathway and its inhibition by indolizine derivatives.

References

Unveiling the Cytotoxic Potential of Substituted Indolizine Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted indolizine lactones, supported by experimental data. Indolizine-based compounds have emerged as a promising class of anticancer agents, with their unique heterocyclic structure allowing for diverse interactions with biological targets.[1][2] This guide focuses on a series of novel cis and trans indolizine lactones and their efficacy against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines.

Comparative Cytotoxicity of Substituted Indolizine Lactones

A systematic evaluation of a library of cis and trans indolizine lactones has revealed significant antiproliferative activity against both DU-145 and MDA-MB-231 cancer cell lines.[2][3] The cytotoxic efficacy, represented by the half-maximal inhibitory concentration (IC50), of these compounds is summarized in the table below. A lower IC50 value indicates a more potent compound. Doxorubicin and Colchicine were used as positive controls in these studies.[2][3]

CompoundAr SubstituentStereochemistryIC50 DU-145 (μM)IC50 MDA-MB-231 (μM)
4a Phenylcis> 10067.86 ± 6.61
transInactiveInactive
4b 4-Fluorophenylcis71.35 ± 1.6379.51 ± 21.84
trans> 100> 100
4c 4-Chlorophenylcis46.65 ± 7.2933.56 ± 2.67
transInactiveInactive
4d 4-Bromophenylcis34.41 ± 2.6816.72 ± 0.80
trans> 10083.19 ± 21.90
4e 4-(Trifluoromethyl)phenylcis> 10044.66 ± 1.81
trans> 100> 100
4f 4-Methoxyphenylcis> 10025.14 ± 4.41
trans> 100> 100
4g 2-Naphthylcis36.93 ± 2.5842.12 ± 1.71
transInactiveInactive
9 Thiophenyl (at C1)cis4.88 ± 0.211.86 ± 0.11
10 Trifluoroacetyl (at C1)cis18.05 ± 1.544.41 ± 0.19
11 C1-C1' Dimercis4.41 ± 0.321.01 ± 0.05
Doxorubicin --0.43 ± 0.050.22 ± 0.01
Colchicine --0.010 ± 0.0010.005 ± 0.001

Key Observations:

  • Generally, the cis isomers of the indolizine lactones displayed greater cytotoxic activity than their trans counterparts.[2][3]

  • The nature of the substituent on the aromatic ring significantly influenced cytotoxicity. Halogenated derivatives, particularly the bromo-substituted compound (cis-4d ), showed notable potency against both cell lines.[2][3]

  • Late-stage functionalization of the indolizine core at the C1 position, as seen in compounds 9 , 10 , and 11 , led to a substantial increase in cytotoxic activity, with IC50 values in the low micromolar and even nanomolar range.[2][3]

  • Compound cis-11 , a C1-dimerized analogue, exhibited the most potent anticancer activity among the synthesized lactones, with an IC50 of 1.01 μM against the MDA-MB-231 breast cancer cell line.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the substituted indolizine lactones was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human prostate carcinoma cells (DU-145) and human breast adenocarcinoma cells (MDA-MB-231).

  • Roswell Park Memorial Institute (RPMI) 1640 medium and Dulbecco's Modified Eagle's Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin and Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Test compounds (substituted indolizine lactones).

  • Positive controls (Doxorubicin, Colchicine).

Procedure:

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in their respective culture media supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells were then treated with these different concentrations of the indolizine lactones. A vehicle control (DMSO) and positive controls were also included.

  • Incubation with Compounds: The plates were incubated for an additional 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 μL of the MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Substituted Indolizine Lactones incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

G cluster_pathway Proposed Apoptotic Signaling Pathway for Indolizine Derivatives Indolizine Indolizine Derivative ROS Increased ROS Indolizine->ROS p53 p53 Activation Indolizine->p53 ROS->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptosis induction pathway by indolizine derivatives.

Mechanism of Action

While the precise signaling pathways for the indolizine lactones in this guide are yet to be fully elucidated, studies on other indolizine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[4][5] One proposed mechanism involves the activation of the p53 tumor suppressor protein, leading to an increase in intracellular reactive oxygen species (ROS).[4][5] This is followed by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4][5] This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5]

Conclusion

The substituted indolizine lactones, particularly those with cis stereochemistry and further functionalization at the C1 position, demonstrate significant and potent cytotoxic activity against prostate and breast cancer cell lines. The structure-activity relationship data presented herein provides a valuable foundation for the design and development of novel, more effective indolizine-based anticancer therapeutics. Further investigation into the specific molecular targets and signaling pathways of these promising compounds is warranted to fully understand their mechanism of action and to guide future drug development efforts.

References

Docking Studies of Indolizine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in silico investigations of indolizine derivatives against key biological targets in cancer, microbial infections, and Alzheimer's disease.

Indolizine, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of recent molecular docking studies that explore the interactions of indolizine derivatives with crucial biological targets. By presenting quantitative binding affinity data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance the rational design of novel therapeutics.

Quantitative Comparison of Binding Affinities

The therapeutic potential of indolizine derivatives is rooted in their ability to bind effectively to specific biological targets.[1] Molecular docking simulations are instrumental in predicting these interactions and estimating the binding affinity, typically expressed in kcal/mol. The following tables summarize the binding affinities of various indolizine derivatives against key protein targets implicated in cancer, microbial infections, and Alzheimer's disease.

Anticancer Targets
Indolizine Derivative Target Protein (PDB ID) Docking Score (kcal/mol) Interacting Residues
Indolizine-NSAID Hybrid (8a)COX-1 (1EQG)-10.55Not specified
Indolizine-NSAID Hybrid (8e)COX-1 (1EQG)-10.36Not specified
Indolizine-NSAID Hybrid (8f)COX-1 (1EQG)-10.41Not specified
Indolizine-NSAID Hybrid (8a)COX-2 (1CX2)-12.56Not specified
Indolizine-NSAID Hybrid (8e)COX-2 (1CX2)-10.70Not specified
Indolizine-NSAID Hybrid (8f)COX-2 (1CX2)-11.01Not specified
Indolizine Derivative (5c)Tubulin (1SA0)-8.5Cys241, Leu242, Ala250, Val238, Leu255, Ala317, Val318, Ile378
Indolizine Derivative (6c)Tubulin (1SA0)-8.2Cys241, Leu242, Ala250, Val238, Leu255, Ala317, Val318, Ile378
Indolizine Derivative (7g)Tubulin (1SA0)-9.1Cys241, Leu242, Ala250, Val238, Leu255, Ala317, Val318, Ile378
Antimicrobial Targets
Indolizine Derivative Target Enzyme (Organism) Docking Score (kcal/mol) Interacting Residues
Pyrazolyl-Indolizine (5, 9, 13, 19)Sterol 14-demethylase (C. albicans)Not specifiedNot specified
Pyrazolyl-Indolizine (5, 9, 13, 19)Dihydropteroate synthase (S. aureus)Not specifiedNot specified
Pyrazolyl-Indolizine (5, 9, 13, 19)Gyrase B (B. subtilis)Not specifiedNot specified
1,2,3-trisubstituted indolizine (4a)InhA (M. tuberculosis)Not specifiedNot specified
1,2,3-trisubstituted indolizine (4b)InhA (M. tuberculosis)Not specifiedNot specified
1,2,3-trisubstituted indolizine (4c)InhA (M. tuberculosis)Not specifiedNot specified
Alzheimer's Disease Targets
Indolizine Derivative Target Enzyme (PDB ID) IC50 (µM) Docking Insights
N-alkylpyridinium-indolizine hybrid (13)hAChENot specifiedFits tightly at the active site
N-alkylpyridinium-indolizine hybrid (15)hAChENot specifiedShows a larger degree of freedom
N-alkylpyridinium-indolizine hybrid (13)hBChENot specifiedFits tightly at the active site
N-alkylpyridinium-indolizine hybrid (15)hBChENot specifiedShows a larger degree of freedom

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below are summaries of the experimental protocols from the cited studies.

Molecular Docking Protocol for COX Inhibition[1][3]
  • Protein and Ligand Preparation: The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) were retrieved from the Protein Data Bank. The protein structures were prepared by removing water molecules and heteroatoms, followed by the addition of polar hydrogen atoms. The 3D structures of the indolizine-NSAID hybrids were constructed using molecular modeling software and their energy was minimized using the PM3 semi-empirical method.

  • Docking Software: AutoDock 4.2 was utilized for the molecular docking simulations.

  • Docking and Analysis: The indolizine derivatives were docked into the active sites of the enzymes. The results were analyzed based on the binding free energies and the interaction patterns between the ligands and the amino acid residues in the active site.

Molecular Docking Protocol for Tubulin Inhibition[1][4]
  • Target and Ligand Preparation: The crystal structure of tubulin (PDB ID: 1SA0) was obtained from the Protein Data Bank. The protein was prepared by removing the co-crystallized ligand and water molecules. The 3D structures of the indolizine derivatives were generated and their geometries were optimized.

  • Docking Program: The docking simulations were performed using a suitable molecular docking program, with the colchicine-binding site on tubulin identified as the target for docking.

  • Docking and Scoring: The indolizine derivatives were docked into the identified binding site. The binding affinities were calculated and expressed in kcal/mol.

  • Interaction Analysis: The interactions, including hydrogen bonds and hydrophobic interactions, between the most promising compounds and the amino acid residues of the binding site were analyzed. Visualization of the docked poses was performed using Discovery Studio Visualizer.[1]

Molecular Docking Protocol for Antimicrobial Targets[5]
  • Target Enzymes: The active sites of key enzymes were targeted, including Sterol 14-demethylase from C. albicans, Dihydropteroate synthase from S. aureus, LasR from P. aeruginosa, Glucosamine-6-phosphate synthase from S. typhimurium, and Gyrase B from B. subtilis.

  • Docking Simulation: Molecular docking simulations were performed to evaluate the binding energy of the synthesized compounds when interacting with the active sites of these enzymes.

Visualizing Molecular Docking and Biological Pathways

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex biological processes and research methodologies.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Target_Selection Target Protein Selection (e.g., from PDB) Grid_Generation Grid Box Generation (Defining the Binding Site) Target_Selection->Grid_Generation Ligand_Preparation Ligand Preparation (3D Structure Generation & Optimization) Docking_Algorithm Running Docking Algorithm (e.g., Genetic Algorithm) Ligand_Preparation->Docking_Algorithm Grid_Generation->Docking_Algorithm Scoring Scoring & Ranking Poses (Binding Affinity Calculation) Docking_Algorithm->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway_of_COX2_in_Inflammation Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 (activates) Inflammatory_Stimuli->Phospholipase_A2 Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2 COX-2 (Target for Indolizine Derivatives) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: The COX-2 signaling pathway in inflammation.[1]

References

A Head-to-Head Comparison of Indolizine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and structural resemblance to indole have made it a focal point in medicinal chemistry and materials science.[1] Consequently, a diverse range of synthetic methodologies has been developed for its construction. This guide provides a head-to-head comparison of key indolizine synthesis methods, offering a critical evaluation of their performance, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Indolizine Synthesis Methods

The choice of synthetic route to indolizine derivatives is often dictated by the desired substitution pattern, substrate availability, and reaction scalability. Below is a summary of prominent methods with their respective advantages and limitations.

MethodGeneral ApproachTypical YieldsKey StrengthsCommon Limitations
Tschitschibabin Reaction Condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-mediated intramolecular cyclization.[2]60-90%High yields, operational simplicity, readily available starting materials.Limited to specific substitution patterns, can require harsh reaction conditions.
Scholtz Reaction Treatment of 2-methylpyridine with acetic anhydride at high temperatures.[3]10-50% (classical)Historically significant, simple reagents.Low yields, harsh conditions (200-220°C), limited scope.[4][5]
1,3-Dipolar Cycloaddition Reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[4][6]70-95%High yields, excellent regioselectivity, broad substrate scope.[7]May require the use of an oxidant when using alkene dipolarophiles.[8]
Palladium-Catalyzed Synthesis Cross-coupling and cycloisomerization cascades of functionalized pyridines and alkynes/allenes.[9]55-85%High efficiency, broad substrate scope, excellent regioselectivity.[10]Cost of palladium catalysts, sensitivity to air and moisture.
Copper-Catalyzed Synthesis Cyclization of functionalized pyridines with various coupling partners.[7]70-95%Lower catalyst cost than palladium, good to excellent yields under mild conditions.[1]Substrate scope can be narrower than palladium-catalyzed methods.
Gold-Catalyzed Synthesis Multicomponent reactions or intramolecular hydroarylation of pyrrole-ynes.[8]52-86%High atom economy, mild reaction conditions, unique reactivity.[11]High cost of gold catalysts.
Microwave-Assisted Synthesis Acceleration of classical or modern synthetic methods using microwave irradiation.70-90%Dramatically reduced reaction times, often higher yields and purity.[12]Requires specialized equipment, scalability can be a concern.

Reaction Mechanisms and Experimental Workflows

Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these synthetic methods. The following diagrams illustrate the core mechanisms and a general experimental workflow.

Reaction Mechanisms

Tschitschibabin_Reaction cluster_0 Tschitschibabin Reaction 2-Alkylpyridine 2-Alkylpyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Alkylpyridine->Pyridinium_Salt Quaternization alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide Pyridinium_Salt->Pyridinium_Ylide Base Cyclized_Intermediate Cyclized Intermediate Pyridinium_Ylide->Cyclized_Intermediate Intramolecular Cyclization Indolizine Indolizine Cyclized_Intermediate->Indolizine Dehydration

Tschitschibabin Reaction Mechanism

Dipolar_Cycloaddition cluster_1 1,3-Dipolar Cycloaddition Pyridinium_Salt_DC Pyridinium Salt Pyridinium_Ylide_DC Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt_DC->Pyridinium_Ylide_DC Base_DC Base Base_DC->Pyridinium_Ylide_DC Cycloadduct Cycloadduct Pyridinium_Ylide_DC->Cycloadduct [3+2] Cycloaddition Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->Cycloadduct Indolizine_DC Indolizine Cycloadduct->Indolizine_DC Oxidation (if alkene used)

1,3-Dipolar Cycloaddition Mechanism
General Experimental Workflow

Experimental_Workflow cluster_2 General Synthetic Protocol Start Combine Reactants & Solvent Reaction Heat / Stir (Conventional or Microwave) Start->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction & Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

A General Experimental Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for some of the most effective indolizine synthesis methods.

Tschitschibabin Indolizine Synthesis (High-Yield Protocol)

This protocol describes a high-yield synthesis of a substituted indolizine via the Tschitschibabin reaction.

Materials:

  • 2-methylpyridine (1.0 equiv)

  • Ethyl 2-bromo-4-methyl-3-oxopentanoate (1.0 equiv)

  • Sodium bicarbonate (3.0 equiv)

  • Acetone (solvent)

Procedure:

  • A mixture of 2-methylpyridine and ethyl 2-bromo-4-methyl-3-oxopentanoate in acetone is stirred at room temperature for 24 hours to form the corresponding pyridinium salt.

  • The solvent is removed under reduced pressure, and the resulting crude pyridinium salt is used in the next step without further purification.

  • The pyridinium salt is dissolved in water, and sodium bicarbonate is added portion-wise with vigorous stirring.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired indolizine.

1,3-Dipolar Cycloaddition using an Alkyne Dipolarophile

This protocol details the synthesis of a polysubstituted indolizine via a 1,3-dipolar cycloaddition reaction.[7]

Materials:

  • 4-tert-butyl-pyridine (1.0 equiv)

  • Phenacyl bromide (1.0 equiv)

  • Ethyl propiolate (1.1 equiv)

  • 1,2-epoxybutane (solvent and base)

Procedure:

  • A solution of 4-tert-butyl-pyridine and phenacyl bromide in chloroform is heated at reflux for 8 hours to form the pyridinium bromide. The product precipitates upon cooling and is collected by filtration.[7]

  • The pyridinium bromide (1.0 equiv) and ethyl propiolate (1.1 equiv) are suspended in 1,2-epoxybutane.[7]

  • The mixture is heated at reflux for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the functionalized indolizine.[7]

Palladium-Catalyzed Synthesis of Functionalized Indolizines

This method provides a route to polysubstituted indolizines via a palladium-catalyzed annulation.[10]

Materials:

  • 2-(pyridin-2-yl)acetonitrile derivative (1.0 equiv)

  • Propargyl carbonate (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • DPE-Phos (0.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • DMSO (solvent)

Procedure:

  • A mixture of the 2-(pyridin-2-yl)acetonitrile derivative, propargyl carbonate, Pd₂(dba)₃, DPE-Phos, and potassium carbonate in DMSO is prepared in a sealed tube under an argon atmosphere.[10]

  • The reaction mixture is heated at 140°C for 16 hours.[10]

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.[10]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]

  • The crude product is purified by column chromatography on silica gel.[10]

Copper-Catalyzed Three-Component Synthesis

This protocol describes a one-pot, three-component cascade reaction to synthesize 1-bromoindolizines.[1]

Materials:

  • Pyridine (1.0 equiv)

  • α-Acylmethylbromide (1.2 equiv)

  • Maleic anhydride (1.5 equiv)

  • Copper(II) chloride (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Oxygen atmosphere

Procedure:

  • To a solution of pyridine, α-acylmethylbromide, and maleic anhydride in DCE, copper(II) chloride is added.[1]

  • The reaction mixture is stirred at 80°C under an oxygen atmosphere for 12 hours.[1]

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 1-bromoindolizine derivative.[1]

Conclusion

The synthesis of indolizines has evolved from classical high-temperature reactions to a variety of sophisticated and efficient modern methodologies. The Tschitschibabin reaction and 1,3-dipolar cycloadditions remain highly relevant due to their reliability and high yields. For the synthesis of highly functionalized and diverse indolizine libraries, palladium- and copper-catalyzed methods offer unparalleled versatility. The advent of microwave-assisted synthesis provides a powerful tool for accelerating these reactions, leading to improved efficiency and greener protocols. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Indolizine-2-carboxylic acid, ensuring the safety of laboratory personnel and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary and mandated disposal route for this compound is through an approved hazardous waste disposal facility.

Hazard Profile and Essential Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazard profile of this compound. This compound is classified as a skin, eye, and respiratory irritant. Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling of the solid material should occur in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin IrritationH315: Causes skin irritationP264: Wash face, hands, and any exposed skin thoroughly after handling.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Step-by-Step Disposal Protocol

This protocol details the necessary actions for the safe disposal of this compound, from the point of generation to its final collection.

1. Waste Minimization: Proactive waste management begins with thoughtful experimental design. Carefully calculate the necessary quantities of this compound to avoid preparing excess solutions and generating unnecessary waste.

2. Waste Segregation: Proper segregation is critical to prevent potentially hazardous chemical reactions.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.

  • Collect solid waste in a designated, compatible container separate from liquid waste.

  • If this compound has been dissolved in a solvent, it must be segregated based on the solvent's properties (e.g., halogenated or non-halogenated solvents).

3. Container Labeling: Proper labeling is a critical compliance and safety step. As soon as the first particle of waste is placed in the container, it must be clearly labeled. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Irritant")

  • The date when waste was first added (accumulation start date)

  • The name of the principal investigator and the specific laboratory location

4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA must be at or near the point of waste generation.

  • The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container securely closed at all times, except when adding waste.[2]

5. Arranging for Waste Pickup: Once the waste container is full, or has reached the maximum allowable accumulation time as per your institution's specific policies, you must arrange for its collection. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_ppe Safety First cluster_segregation Waste Segregation cluster_container Container Management cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe solid_waste Solid Waste ppe->solid_waste Is it solid? liquid_waste Liquid Waste (in solvent) ppe->liquid_waste Is it liquid? label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date - PI/Location solid_waste->label_container liquid_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs Container Full or Time Limit Reached

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Indolizine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with safety regulations. The following procedures and recommendations are based on available safety data and established best practices for handling chemical compounds with similar hazard profiles.

Hazard and Exposure Data

This compound is classified as a hazardous substance.[1] Adherence to the safety protocols outlined below is mandatory to mitigate risks of skin and eye irritation, as well as respiratory tract irritation.[1] The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard StatementSignal WordTarget Organs
Skin Irritant (Category 2)H315: Causes skin irritationWarningSkin
Eye Irritant (Category 2)H319: Causes serious eye irritationWarningEyes
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningRespiratory system

Source: Sigma-Aldrich[1]

Note: Specific quantitative occupational exposure limits for this compound have not been established. In the absence of such data, it is prudent to handle this compound with engineering controls and personal protective equipment sufficient to minimize any dust inhalation or skin contact.

Experimental Protocol: Safe Handling of this compound

This protocol details the necessary steps for safely managing this compound from receipt to disposal.

Pre-Handling and Engineering Controls
  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapor exposure.[2]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Materials Assembly: Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent exposure.[3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles meeting ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[2][3]Protects against eye irritation from dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). Gloves should be inspected before use and changed immediately upon contamination.[2][3]Prevents skin irritation upon contact.[1]
Body Protection A chemical-resistant or standard laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2][3][5]Protects skin from accidental spills and contamination.
Respiratory Protection If engineering controls are insufficient to control dust, a NIOSH-approved respirator is required.[2][6]Prevents respiratory irritation from inhalation of the powdered compound.[1]
Compound Handling
  • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[2] Avoid actions that could generate dust, such as pouring from a height.

  • Transfer: Use a spatula for transferring the solid.

  • In Solution: When dissolving, add the solid to the solvent slowly to avoid splashing.[2]

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Chemical Waste: Unused compound and solutions containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]

  • Ingestion: Rinse mouth. If you feel unwell, call a poison center or doctor.[7]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Area & Verify Fume Hood gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer decontaminate Decontaminate Surfaces transfer->decontaminate chem_waste Unused Compound & Solutions transfer->chem_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands solid_waste Contaminated Solids (Gloves, etc.) doff_ppe->solid_waste waste_container Hazardous Waste Container solid_waste->waste_container chem_waste->waste_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.